molecular formula C6H11N3 B1335502 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine CAS No. 76606-28-5

2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine

Cat. No.: B1335502
CAS No.: 76606-28-5
M. Wt: 125.17 g/mol
InChI Key: RXNRZXTWCRTHPR-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4,5-trimethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-4-5(2)8-9(3)6(4)7/h7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNRZXTWCRTHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a strategic pathway for the synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, a substituted pyrazole derivative of interest to researchers and professionals in drug development. While direct literature on this specific molecule is scarce, this document outlines a robust and scientifically sound synthetic approach derived from well-established principles of pyrazole chemistry. The proposed synthesis involves the cyclocondensation of a suitable β-ketonitrile with methylhydrazine. This guide delves into the underlying reaction mechanism, provides a detailed experimental protocol, and discusses critical process parameters and characterization techniques. The content is structured to offer both theoretical understanding and practical insights for laboratory application.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1] Compounds incorporating the pyrazole motif exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The target molecule, 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, represents a specific substitution pattern that may confer unique biological activities, making its efficient synthesis a valuable endeavor for screening libraries and lead optimization programs.

Proposed Synthetic Pathway: Cyclocondensation of a β-Ketonitrile with Methylhydrazine

A highly effective and widely employed method for the synthesis of 3-aminopyrazole derivatives is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[2] This approach is favored for its reliability and the ready availability of starting materials. For the synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, the proposed pathway involves the reaction of 3-methyl-2-oxobutanenitrile with methylhydrazine .

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify suitable starting materials. The pyrazole ring is formed via the reaction of a hydrazine with a 1,3-dicarbonyl equivalent. In this case, the imine functionality at C3 and the adjacent methyl groups at C4 and C5 point towards a β-ketonitrile as the key precursor. The methyl group at the N2 position is sourced from methylhydrazine.

G target 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine disconnection C-N bond formation (Cyclocondensation) target->disconnection precursors Methylhydrazine + 3-Methyl-2-oxobutanenitrile disconnection->precursors

Caption: Retrosynthetic analysis of the target molecule.

Reaction Mechanism

The reaction proceeds through a well-documented mechanism involving two key steps:

  • Hydrazone Formation: The more nucleophilic nitrogen of methylhydrazine attacks the electrophilic carbonyl carbon of 3-methyl-2-oxobutanenitrile. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then performs a nucleophilic attack on the carbon atom of the nitrile group. This intramolecular cyclization results in the formation of the five-membered pyrazole ring, yielding the final product, 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization β-Ketonitrile 3-Methyl-2-oxobutanenitrile Hydrazone Intermediate Hydrazone β-Ketonitrile->Hydrazone Intermediate + Methylhydrazine - H2O Product 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine Hydrazone Intermediate->Product Tautomerization

Caption: Proposed reaction mechanism workflow.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine.

Materials and Reagents
Reagent/MaterialPuritySupplier
3-Methyl-2-oxobutanenitrile≥98%Commercially available
Methylhydrazine≥98%Commercially available
Ethanol (absolute)≥99.8%Standard supplier
Acetic Acid (glacial)≥99.7%Standard supplier
Sodium Sulfate (anhydrous)ReagentStandard supplier
Diethyl EtherACSStandard supplier
HexaneACSStandard supplier
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-2-oxobutanenitrile (0.1 mol) in absolute ethanol (100 mL).

  • Addition of Catalyst: Add a catalytic amount of glacial acetic acid (0.5 mL) to the solution. The acid catalyzes the initial hydrazone formation.

  • Addition of Methylhydrazine: While stirring, add methylhydrazine (0.1 mol) dropwise to the solution at room temperature. The addition should be controlled to manage any exothermic reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in diethyl ether (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acetic acid, followed by brine (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, and then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent system.

Characterization and Data

The structure and purity of the synthesized 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine should be confirmed by various spectroscopic techniques.

Spectroscopic Data (Expected)
TechniqueExpected Observations
¹H NMR Signals corresponding to the three methyl groups (at N2, C4, and C5 positions) and the imino proton. The chemical shifts will be indicative of their electronic environment.
¹³C NMR Resonances for the carbon atoms of the pyrazole ring and the methyl substituents. The chemical shift of the C3 carbon will be characteristic of an imine carbon.
FT-IR A characteristic absorption band for the C=N stretching of the imine group (typically around 1640-1690 cm⁻¹), and N-H stretching if tautomerism to the amino form occurs.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product (C₆H₁₁N₃, M.W. = 125.17 g/mol ).

Discussion of Critical Parameters and Field Insights

  • Choice of Solvent: Ethanol is a common and effective solvent for this type of condensation reaction. Other polar protic solvents like methanol or isopropanol can also be used.

  • Catalyst: The use of a catalytic amount of a weak acid like acetic acid is crucial for accelerating the initial hydrazone formation by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

  • Reaction Temperature: Refluxing temperature ensures a sufficient reaction rate. However, for more sensitive substrates, the reaction might be performed at a lower temperature for a longer duration to minimize side product formation.

  • Regioselectivity with Substituted Hydrazines: When using substituted hydrazines such as methylhydrazine, the regioselectivity of the cyclization is a critical consideration. The initial nucleophilic attack can occur from either of the two nitrogen atoms of the hydrazine. In the case of methylhydrazine, the less sterically hindered terminal NH₂ group is generally more nucleophilic and will preferentially attack the carbonyl group. Subsequent cyclization then leads to the N2-methylated pyrazole.

  • Tautomerism: The product, 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, can exist in tautomeric equilibrium with its corresponding amino form, 2,4,5-trimethyl-1H-pyrazol-3-amine. The predominant tautomer will depend on the solvent and the solid-state packing forces. Spectroscopic analysis is essential to determine the major form under given conditions.

Conclusion

The synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine can be reliably achieved through the well-established cyclocondensation of 3-methyl-2-oxobutanenitrile with methylhydrazine. This technical guide provides a robust framework for its synthesis, from the underlying chemical principles to a detailed experimental protocol. The insights into critical reaction parameters and characterization will aid researchers in the successful and efficient production of this and structurally related pyrazole derivatives for further investigation in drug discovery and development programs.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Retrieved from [Link]

  • El-Ghandour, A. H. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. Retrieved from [Link]

  • Solis, C., Salazar, M., Ramallo, A., & Furlan, R. (2022). Cyclocondensation versus Cyclocondensation Plus Dehydroxylation During the Reaction of Flavones and Hydrazine. European Journal of Organic Chemistry, 2022(32). Retrieved from [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Wikipedia. (2023). Hydrazine. In Wikipedia. Retrieved from [Link]

  • Chegg. (2022). Solved H+H2NNH2 Hydrazine reacts with 2,4-pentanedione to. Retrieved from [Link]

  • Singh, S. P., Kumar, D., & Elguero, J. (2000). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 78(8), 1109-1116. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Beilstein Journals. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1826-1861. Retrieved from [Link]

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(8), 2237. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine: A Proposed Investigational Workflow

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4][5] This guide focuses on a specific, uncharacterized derivative: 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine . Public chemical databases indicate a lack of published experimental data for this compound, suggesting its novelty.[6] Therefore, this document deviates from a standard data sheet to present a comprehensive, field-proven investigational workflow. It is designed for researchers, scientists, and drug development professionals, providing a strategic framework for the synthesis, structural confirmation, and in-depth physicochemical profiling of this and other novel chemical entities (NCEs). We will detail the requisite experimental protocols, explain the scientific rationale behind methodological choices, and provide the tools for a self-validating characterization cascade essential for advancing a compound from discovery to development.

Part 1: Synthesis and Structural Elucidation

The first critical phase for any NCE is confirming its existence and purity. This involves a plausible synthetic route and rigorous spectroscopic analysis to verify that the target molecular structure has been achieved.

Proposed Synthetic Pathway

The synthesis of substituted 2,3-dihydro-1H-pyrazol-3-imines can be approached through the cyclocondensation of a suitable β-functionalized carbonyl precursor with a hydrazine derivative.[7][8][9] A logical and efficient pathway for the target compound involves a two-step process starting from 3-methylpentane-2,4-dione.

Synthesis_Workflow reagent1 3-Methylpentane-2,4-dione intermediate Intermediate: 2,4,5-Trimethyl-1H-pyrazol-3(2H)-one reagent1->intermediate Step 1: Cyclocondensation (e.g., Acetic Acid, reflux) reagent2 Methylhydrazine product Target Compound: 2,4,5-trimethyl-2,3-dihydro- 1H-pyrazol-3-imine intermediate->product Step 2: Imination (e.g., TiCl4, NH3 or equivalent) reagent3 Ammonia or Primary Amine Source

Figure 1: Proposed two-step synthesis of the target compound.

Protocol Rationale:

  • Step 1 (Cyclocondensation): The reaction between a β-diketone (3-methylpentane-2,4-dione) and methylhydrazine is a classic and reliable method for forming the pyrazolone ring system. Acetic acid serves as both a solvent and a catalyst to facilitate the initial condensation and subsequent cyclization.

  • Step 2 (Imination): The conversion of the ketone in the pyrazolone intermediate to the target imine requires a robust imination protocol. The use of a Lewis acid like titanium tetrachloride (TiCl₄) activates the carbonyl group, making it highly susceptible to nucleophilic attack by an ammonia source to form the desired exocyclic imine.

Structural Confirmation: A Spectroscopic Triad

Following synthesis and purification (e.g., column chromatography or recrystallization), the identity of the compound must be unequivocally confirmed. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides orthogonal data points to validate the structure.

Technique Predicted Observation Purpose
¹H NMR - Singlet (~2.0-2.5 ppm, 3H): C5-CH₃- Doublet (~1.0-1.5 ppm, 3H): C4-CH₃- Singlet (~2.8-3.2 ppm, 3H): N2-CH₃- Quartet (~2.5-3.0 ppm, 1H): C4-H- Broad Singlet (variable, 2H): =NH₂Confirms proton environment, count, and connectivity.
¹³C NMR - Multiple signals in alkyl region (10-40 ppm) for methyl and methine carbons.- Signals in the 150-170 ppm range for the C=N carbons (C3 and C5).Verifies the carbon skeleton and presence of key functional groups.
HRMS (ESI+) Predicted [M+H]⁺ m/z: 126.1026 Confirms elemental composition (C₆H₁₁N₃).[6]
FT-IR - ~3300-3400 cm⁻¹ (N-H stretch)- ~1640-1660 cm⁻¹ (C=N imine stretch)- ~2900-3000 cm⁻¹ (C-H sp³ stretch)Identifies key functional groups, particularly the imine and N-H bonds.[10][11]

Part 2: Core Physicochemical Property Determination

Physicochemical properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, making their accurate determination fundamental to drug development.[5][12][13] The following section details the essential experimental protocols.

Characterization_Workflow cluster_input Input cluster_core_props Core Physicochemical Properties cluster_physical_props Physical & Stability Properties cluster_output Output NCE Purified NCE (>95% purity) Solubility Aqueous Solubility (pH 1.2, 6.5, 7.4) NCE->Solubility Lipophilicity Lipophilicity (LogP / LogD at pH 7.4) NCE->Lipophilicity pKa Ionization Constant (pKa) NCE->pKa MP Melting Point NCE->MP Stability Chemical Stability (pH, Temp, Light) NCE->Stability Profile Comprehensive Physicochemical Profile Solubility->Profile Lipophilicity->Profile pKa->Profile MP->Profile Stability->Profile

Figure 2: Integrated workflow for physicochemical profiling.
Aqueous Solubility

Solubility is a critical parameter influencing everything from in vitro assay reliability to oral bioavailability.[14][15] Both kinetic and thermodynamic measurements are valuable at different stages of discovery.[16]

Recommended Protocol: Equilibrium Shake-Flask Method

This method determines the thermodynamic solubility, which is the true equilibrium value.[17][18]

  • Preparation: Prepare buffer solutions at physiologically relevant pH values: 1.2 (simulated gastric fluid), 6.5 (intestinal), and 7.4 (blood).[14][17]

  • Incubation: Add an excess of the solid compound to each buffer in a sealed vial. Ensure enough solid is present that it does not fully dissolve.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[14][16]

  • Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the saturated filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as LC-MS/MS or HPLC-UV.[14][16]

  • Reporting: Express the solubility in units of µg/mL or µM.

Causality: The shake-flask method is the gold standard because it allows the system to reach a true thermodynamic equilibrium between the solid and solution phases, providing a definitive solubility value under specific conditions. Testing at multiple pH values is essential for ionizable compounds, as their charge state dramatically affects solubility.[18]

Lipophilicity (LogP and LogD)

Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one, is a key predictor of membrane permeability and metabolic clearance.[19]

  • LogP: The partition coefficient of the neutral species.

  • LogD: The distribution coefficient at a specific pH, accounting for all ionic and neutral species. LogD at pH 7.4 is the most physiologically relevant parameter.[13]

Recommended Protocol: Shake-Flask Method for LogD₇.₄

  • Phase Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in n-octanol that has been pre-saturated with pH 7.4 buffer. Also prepare a volume of pH 7.4 buffer that has been pre-saturated with n-octanol.

  • Partitioning: Combine equal volumes of the n-octanol solution and the buffer solution in a vial.

  • Equilibration: Shake the vial vigorously for 1-2 hours to facilitate partitioning, then allow the layers to separate completely (centrifugation can aid this process).

  • Sampling & Analysis: Carefully sample both the upper n-octanol layer and the lower aqueous buffer layer. Determine the concentration of the compound in each phase using HPLC-UV.[20]

  • Calculation: Calculate LogD using the formula: LogD₇.₄ = log₁₀ ([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)

Causality: The n-octanol/water system is the universally accepted surrogate for modeling biological membrane partitioning.[21] Using pre-saturated solvents is critical to prevent volume changes during the experiment, ensuring an accurate measurement. The PubChem entry for the target compound provides a predicted XlogP of 0.7, which can serve as an initial estimate.[6]

Ionization Constant (pKa)

The pKa value defines the pH at which a compound is 50% ionized. For this molecule, the most basic center is likely the exocyclic imine nitrogen. Knowing the pKa is crucial for predicting solubility, absorption, and receptor interactions.[12]

Recommended Protocol: UV-Metric Titration

This method is well-suited for chromophoric compounds and requires minimal material.

  • Solution Preparation: Create a dilute solution of the compound in water with a co-solvent (e.g., methanol) if needed to ensure solubility.

  • Titration: Place the solution in a UV-spectrophotometer equipped with a pH probe. Titrate the solution with small aliquots of dilute acid (e.g., 0.1 M HCl), recording the full UV-Vis spectrum and the precise pH after each addition.

  • Data Analysis: The protonation of the imine will cause a shift in the UV-Vis spectrum. By plotting the change in absorbance at a specific wavelength against pH, a sigmoidal curve is generated. The inflection point of this curve corresponds to the pKa. Specialized software is used to fit the data and determine the precise pKa value.

Causality: The electronic structure of a molecule changes upon protonation or deprotonation, which in turn alters how it absorbs UV-Vis light. This spectral change provides a highly sensitive and accurate way to monitor the ionization state of the molecule as a function of pH. For context, the pKa of the pyrazole ring itself is approximately 2.5.[22]

Stability Assessment

Early assessment of a compound's stability is vital to ensure it can survive physiological conditions and has an adequate shelf-life.[23] Protocols should be guided by the International Council for Harmonisation (ICH) guidelines.[24][25][26]

Recommended Protocol: Solution Stability in Buffers

  • Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Spike the stock solution into buffers at pH 1.2, 7.4, and a basic pH (e.g., 9.0) to a final concentration of ~10 µM. Incubate these solutions at a controlled temperature (e.g., 37°C).

  • Time Points: At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots using a stability-indicating HPLC method (a method capable of separating the parent compound from potential degradants).

  • Reporting: Plot the percentage of the parent compound remaining over time to determine its half-life (t₁/₂) in each condition.

Causality: This experiment simulates the chemical environments a drug may encounter in the body (stomach, blood) and under storage. It identifies liabilities such as hydrolysis or oxidation, which are critical failure points for a drug candidate. A photostability study, exposing the compound to a controlled light source, should also be conducted as per ICH Q1B guidelines.[27]

Summary of Physicochemical Data

The following table should be used to consolidate the experimental data generated from the protocols described above.

Physicochemical Parameter Methodology Predicted Value Experimental Result
Molecular Formula -C₆H₁₁N₃-
Molecular Weight -125.17 g/mol -
Aqueous Solubility (pH 7.4) Shake-Flask-To be determined
Lipophilicity (LogD at pH 7.4) Shake-Flask~0.7 (XlogP)[6]To be determined
Ionization Constant (pKa) UV-Metric Titration5.0 - 7.0 (Basic)To be determined
Melting Point Capillary Method-To be determined
Chemical Stability (t₁/₂ at pH 7.4, 37°C) HPLC Monitoring>24 hours (desired)To be determined

Conclusion

While 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine represents an unexplored chemical entity, its structural relationship to the pharmacologically significant pyrazole family marks it as a compound of interest. The absence of existing data necessitates a systematic and rigorous approach to its characterization. The workflows and protocols detailed in this guide provide a robust framework for any research team to perform this essential task. By integrating rational synthesis, definitive structural elucidation, and a comprehensive assessment of core physicochemical properties, a complete data package can be generated. This package is the foundational requirement for making informed decisions about the compound's potential as a lead candidate in a drug discovery program, ensuring that subsequent resource-intensive biological studies are built upon a solid chemical and physical understanding of the molecule.

References

  • Solubility Test. AxisPharm. Available from: [Link]

  • Solubility Testing of Drug Candidates. Pharma.Tips. (2025-03-26). Available from: [Link]

  • Glomme, A. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. (2025-04-30). Available from: [Link]

  • Di, L. & Kerns, E. H. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC - NIH. Available from: [Link]

  • Q1A (R2) A deep dive in Stability Studies. YouTube. (2025-04-03). Available from: [Link]

  • New Pyrazoline Derivatives Containing Imine Moiety: Synthesis, Characterization and Antimicrobial Study. Journal of Education and Science. (2021-06-20). Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. (2003-08-01). Available from: [Link]

  • Grulke, C. M. et al. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH. (2019-09-15). Available from: [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. FDA. (2018-08-24). Available from: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]

  • Rapid experimental measurements of physicochemical properties to inform models and testing. Semantic Scholar. (2019). Available from: [Link]

  • Leeson, P. D. & Davis, A. M. Chapter 1: Physicochemical Properties. The Royal Society of Chemistry. (2023-02-03). Available from: [Link]

  • Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. (2025-09-02). Available from: [Link]

  • Physicochemical Properties. ResearchGate. Available from: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available from: [Link]

  • Natiq, G. A., Yaseen, S. M. & Ahmed, A. N. Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. Journal of Education and Science. (2021-09-01). Available from: [Link]

  • Design, synthesis, and insecticidal evaluation of new pyrazole derivatives containing imine, oxime ether, oxime ester, and dihydroisoxazoline groups based on the inhibitor binding pocket of respiratory complex I. PubMed. Available from: [Link]

  • pKa values for morpholine, pyrazole and imidazole. ResearchGate. Available from: [Link]

  • Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II). ResearchGate. Available from: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. (2024-12-05). Available from: [Link]

  • Huesgen, A.G. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies, Inc.. Available from: [Link]

  • Dizdar, M. et al. Synthesis and Structural Insight into the Bioactivity of Imines with 1,5-Dimethyl-2-Phenyl-1H-Pyrazol-3(2H)-One Structural Unit Derived from Phenolic Aldehydes. Kemija u industriji. Available from: [Link]

  • 2,4,5-trimethyl-2,3-dihydro-1h-pyrazol-3-imine. PubChemLite. Available from: [Link]

  • Weighing up ways of working out log P. Wiley Analytical Science. (2017-07-14). Available from: [Link]

  • Lipophilicity Parameters of Analyzed Compounds with the log P Values... ResearchGate. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. OUCI. Available from: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. (2023-04-25). Available from: [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PMC - NIH. Available from: [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC - NIH. Available from: [Link]

  • Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts. MDPI. Available from: [Link]

  • 3-Pyrazolines (2,3-dihydro-1H-pyrazoles): Synthesis, reactivity, and physical and biological properties. ResearchGate. (2025-08-09). Available from: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. PubMed Central. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023-09-05). Available from: [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. (2025-03-20). Available from: [Link]

Sources

An In-depth Technical Guide on the Stability and Reactivity of 2,4,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-imine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the stability and reactivity of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine. While specific literature on this exact molecule is limited, this document extrapolates from the well-established chemistry of the 2,3-dihydro-1H-pyrazol-3-imine scaffold to provide robust, field-proven insights. We will delve into the structural nuances, tautomeric equilibria, stability under various conditions, and the predictable reactivity patterns of this compound class. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step experimental protocols.

Introduction and Structural Analysis

The pyrazole ring is a foundational scaffold in medicinal chemistry, present in numerous therapeutic agents.[1][2][3] Its derivatives, including pyrazol-3-imines, are of significant interest due to their potential as bioactive molecules and versatile synthetic intermediates.[4][5] The subject of this guide, 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, belongs to the class of cyclic imines embedded within a partially saturated pyrazole ring, also known as 3-imino-pyrazolines.

The core structure presents several key features that dictate its chemical behavior:

  • The Imine (C=N) Bond: This is the primary site for hydrolysis and reactions with nucleophiles.

  • The Pyrazoline Ring: A five-membered ring with two adjacent nitrogen atoms, one of which is a secondary amine (N-H) and the other is part of the imine linkage.

  • Methyl Substituents: The three methyl groups (at N2, C4, and C5) introduce steric hindrance and electronic effects (hyperconjugation) that modulate the reactivity and stability of the core scaffold compared to its unsubstituted counterpart.

A critical aspect of pyrazole chemistry is tautomerism, the phenomenon where protons can migrate to form interconverting structural isomers.[6][7] For the pyrazol-3-imine core, several tautomeric forms are possible, primarily involving the migration of the proton from the N1 nitrogen. The stability of these tautomers can be influenced by solvent polarity and substitution patterns.[8][9][10]

G cluster_main 2,4,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-imine cluster_tautomer Potential Tautomeric Form (Amino Pyrazole) C3H6N2 Tautomer C3H6N2->Tautomer Tautomerization

Caption: Tautomeric equilibrium of the pyrazol-3-imine core.

Synthesis of the Pyrazol-3-imine Scaffold

The synthesis of 2,3-dihydro-1H-pyrazoles, the parent structure for our target molecule, is well-documented.[11][12] A common and versatile method involves the [3+2] cycloaddition reaction between a hydrazine derivative and an appropriate three-carbon building block, such as an α,β-unsaturated carbonyl compound or alkyne.[4]

For 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine specifically, a plausible synthetic route would involve the condensation of methylhydrazine with a suitably substituted α,β-unsaturated nitrile or a related precursor.

Protocol 1: General Synthesis via Cyclocondensation

This protocol outlines a general, robust method for synthesizing a substituted 2,3-dihydro-1H-pyrazole, which is a precursor to the imine.

Objective: To synthesize a 2,3-dihydro-1H-pyrazole derivative.

Materials:

  • Methylhydrazine

  • Tiglaldehyde (2-methyl-2-butenal)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve tiglaldehyde (1.0 eq) in absolute ethanol (30 mL).

  • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature with continuous stirring. Causality: The slight excess of hydrazine ensures complete consumption of the aldehyde. The reaction is often exothermic; slow addition is crucial for control.

  • Add a catalytic amount of glacial acetic acid (2-3 drops). Causality: The acid catalyzes the initial imine formation (hydrazone) which is the rate-limiting step before cyclization.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Causality: This removes the acidic catalyst and any water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude pyrazoline product.

  • Purify the product by column chromatography on silica gel.

The conversion of the resulting pyrazolinone to the pyrazol-3-imine can then be achieved through various methods, such as reaction with phosphorus pentasulfide followed by amination, or via activation with a triflate and subsequent reaction with an amine.

Stability Profile

The stability of a compound is paramount for its storage, handling, and application, especially in drug development. The primary pathway for the degradation of pyrazol-3-imines is hydrolysis of the imine bond.

Hydrolytic Stability

Imines are generally susceptible to hydrolysis, a reaction that cleaves the C=N bond to yield a carbonyl compound (a pyrazolinone in this case) and an amine.[13][14] The rate of this hydrolysis is highly pH-dependent.

  • Acidic Conditions: Hydrolysis is typically accelerated under acidic conditions.[15] The reaction is initiated by the protonation of the imine nitrogen, which makes the imine carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[16][17]

  • Neutral Conditions: At neutral pH, hydrolysis is generally slower.

  • Basic Conditions: In basic media, the hydrolysis rate often decreases as the concentration of the catalytic hydronium ion is low. However, at very high pH, hydroxide can act as a nucleophile, though this is generally less efficient than acid-catalyzed hydrolysis.

Influence of Methyl Substituents: The three methyl groups on 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine are expected to enhance its hydrolytic stability compared to the unsubstituted parent compound due to:

  • Steric Hindrance: The methyl groups at C4 and C5 can sterically shield the imine carbon from the approaching water nucleophile.

  • Electronic Effects: The electron-donating nature of the methyl groups can slightly reduce the electrophilicity of the imine carbon, disfavoring nucleophilic attack.

Table 1: Predicted Stability under Various Conditions
ConditionPredicted StabilityPrimary Degradation Pathway
pH < 4 LowAcid-catalyzed hydrolysis
pH 4-8 ModerateSlow hydrolysis
pH > 8 HighMinimal hydrolysis
Temperature Stable at RT; degrades at >80°CThermal decomposition/rearrangement
Light Likely stablePhotodegradation (if chromophore present)
Air (Oxygen) Generally stableOxidation (less common)
Protocol 2: Assessing Hydrolytic Stability

Objective: To determine the kinetic stability of the title compound at different pH values.

Materials:

  • 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine

  • Buffer solutions (pH 4, 7, 9)

  • Acetonitrile (HPLC grade)

  • HPLC system with a C18 column and UV detector

  • Thermostatted water bath

Procedure:

  • Prepare a stock solution of the compound in acetonitrile (1 mg/mL).

  • In separate HPLC vials, add 990 µL of each buffer solution (pH 4, 7, and 9).

  • Initiate the experiment by adding 10 µL of the stock solution to each vial, cap, and vortex immediately. This gives a final concentration of 10 µg/mL. Causality: Keeping the organic solvent percentage low (<1%) ensures the buffer capacity is maintained.

  • Place the vials in a thermostatted water bath set to 37°C.

  • Immediately inject a sample (t=0) from each vial onto the HPLC system to determine the initial concentration.

  • Continue to inject samples at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

  • Quantify the peak area of the parent compound at each time point.

  • Plot the natural logarithm of the concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k) for hydrolysis. The half-life (t½) can be calculated as 0.693/k.

G cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Spike Spike Buffers with Stock (t=0) Stock->Spike Vials Dispense Buffers (pH 4, 7, 9) Vials->Spike Incubate Incubate at 37°C Spike->Incubate Inject HPLC Analysis (t = 0, 1, 2, 4...) Incubate->Inject Time Points Quantify Quantify Peak Area Inject->Quantify Plot Plot ln(Conc) vs. Time Quantify->Plot Calculate Calculate k and t½ Plot->Calculate

Caption: Workflow for assessing hydrolytic stability.

Reactivity Profile

The reactivity of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine is dominated by the chemistry of its imine and secondary amine functionalities.

Reactions at the Imine Group
  • Reduction: The C=N double bond can be readily reduced to the corresponding amine using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). This would yield 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-amine.

  • Addition of Nucleophiles: Organometallic reagents (e.g., Grignard reagents, organolithiums) can add across the C=N bond to form new C-C bonds, functionalizing the C3 position.

  • Cycloadditions: While less common for simple imines, pyrazolyl imines can participate as 2-azadienes in Diels-Alder reactions, particularly when activated and under specific conditions like microwave irradiation.[18]

Reactions at the N1-Amine Group

The secondary amine at the N1 position is nucleophilic and can undergo a variety of reactions:

  • Alkylation/Acylation: It can be alkylated with alkyl halides or acylated with acyl chlorides or anhydrides to introduce substituents at the N1 position.

  • Condensation Reactions: The N1-H can participate in condensation reactions with aldehydes or ketones.

Mechanism Spotlight: Acid-Catalyzed Hydrolysis

Understanding the mechanism of hydrolysis is key to predicting and controlling the compound's stability.

G A 1. Protonation of Imine (Fast Equilibrium) B 2. Nucleophilic Attack by H₂O (Rate-Determining Step) A->B + H₃O⁺ C 3. Proton Transfer B->C + H₂O D 4. Elimination of Ammonia (Cleavage of C-N bond) C->D Forms Carbinolamine Intermediate E Final Products: Pyrazolinone + NH₄⁺ D->E - NH₃

Caption: Mechanism of acid-catalyzed imine hydrolysis.

This mechanism underscores why the reaction is slow at neutral pH (low H₃O⁺ concentration) and faster at low pH. The rate-determining step is the attack of the weak nucleophile (water) on the protonated imine.[13]

Applications in Drug Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Schiff bases (imines) derived from bioactive heterocyclic amines are also widely studied for their pharmacological potential.[5][19]

The 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine structure combines these features, making it an attractive starting point for library synthesis in drug discovery programs. The reactivity at both the imine and the N1-amine positions allows for rapid diversification to explore structure-activity relationships (SAR). For instance, the imine can act as a handle for conjugation to other molecules.

Conclusion

While 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine is not extensively documented as an individual entity, its chemical behavior can be confidently predicted from the established principles of pyrazole and imine chemistry. Its stability is primarily dictated by the rate of hydrolysis of the imine bond, a process that is highly pH-dependent and likely retarded by the steric and electronic effects of the methyl substituents. The molecule offers two primary sites for chemical modification—the imine and the N1-amine—providing a versatile platform for the synthesis of more complex derivatives for applications in materials science and drug discovery. The protocols and insights provided herein offer a solid foundation for researchers to synthesize, handle, and derivatize this and related compounds effectively.

References

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Academic Press. [Link]

  • Cunha, S., & Esteves, M. A. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Cunha, S., & Esteves, M. A. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

  • Al-Azmi, A., & El-Saraf, G. A. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform. [Link]

  • Krasavin, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Garg, V., & insightful, S. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species. Molecules. [Link]

  • Li, J., et al. (2022). Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes. Organic & Biomolecular Chemistry. [Link]

  • Harding, L. P., et al. (2011). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry. [Link]

  • Harding, L. P., et al. (2011). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Semantic Scholar. [Link]

  • Gonzalez-Mondragon, E. G., et al. (2019). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Indian Journal of Pharmaceutical Sciences. [Link]

  • de la Hoz, A., et al. (2021). 3-Pyrazolines (2,3-dihydro-1H-pyrazoles): Synthesis, reactivity, and physical and biological properties. ARKIVOC. [Link]

  • Sayed, G. H., et al. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry. [Link]

  • Gonzalez-Mondragon, E. G., et al. (2019). Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. Indian Journal of Pharmaceutical Sciences. [Link]

  • Moghal, M. M. R., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • Kumar, A., & Sharma, G. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]

  • Pearson Education. (n.d.). Propose a mechanism for the hydrolysis of this iminium salt. Pearson. [Link]

  • University of Calgary. (n.d.). Hydrolysis. University of Calgary. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & Medicinal Chemistry. [Link]

  • Ma, S., et al. (2009). Efficient Synthesis of 2,3-dihydro-1H-pyrazoles via a Highly Selective Pd(0)-catalyzed Coupling-Cyclization Reaction of Terminal 2-substituted 2,3-allenyl Hydrazines With Aryl Iodides. Chemical Communications. [Link]

  • PubChem. (n.d.). 2,3-dihydro-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • Al-Shamary, N. R. (2012). The hydrolysis of pyridilmonoimines in acidic aqueous media. Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]

  • Bakherad, M., et al. (2019). Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts. Catalysts. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis Reactions. Chemistry LibreTexts. [Link]

  • Carrillo, J. R., et al. (2006). First Diels-Alder Reaction of Pyrazolyl Imines under Microwave Irradiation. Tetrahedron Letters. [Link]

  • S. M. R. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Shreeve, J. M., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. [Link]

  • Al-Abdullah, E. S., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules. [Link]

  • Yavuz, E., et al. (2006). Syntheses of some new 1H‐pyrazole, pyridazin‐3(2H)‐one, and oxazin‐4‐one derivatives. Heteroatom Chemistry. [Link]

Sources

Navigating the Pyrazoline Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine and its Congeners

Physicochemical Properties and Characterization of Pyrazoline Derivatives

The physicochemical properties of pyrazoline derivatives can be finely tuned through substitution, influencing their solubility, lipophilicity, and ultimately, their pharmacokinetic profile. The imine functionality, as seen in our topic compound, introduces a basic center and potential for hydrogen bonding, which can be critical for target engagement.[6][7]

PropertyGeneral Characteristics of Pyrazoline DerivativesReference
Molecular Weight Typically ranges from 150 to 500 g/mol , depending on substitution.[8]
Appearance Often crystalline solids.[8]
Solubility Varies widely with substitution; often soluble in organic solvents like ethanol, DMSO, and chlorinated solvents.[9]
pKa The imine nitrogen is basic, with the pKa of a protonated imine (iminium ion) being in the range of 4-5.[6]
Spectroscopy (IR) Characteristic C=N stretch typically observed around 1620-1690 cm⁻¹.[6][10]
Spectroscopy (¹H-NMR) Protons on the pyrazoline ring exhibit characteristic chemical shifts that are highly dependent on the substitution pattern and stereochemistry.[11][12]
Spectroscopy (¹³C-NMR) The carbon of the C=N bond is a key diagnostic peak.
Mass Spectrometry Molecular ion peak and characteristic fragmentation patterns are used for structural confirmation.[9][11]

Synthetic Strategies for Pyrazoline Scaffolds

The synthesis of pyrazoline derivatives is well-established, with the most common route involving the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine or its derivatives.[13][14] This versatile reaction allows for the introduction of a wide range of substituents on the pyrazoline ring.

General Protocol for the Synthesis of N-Substituted Pyrazolines from Chalcones
  • Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent via a Claisen-Schmidt condensation to yield the chalcone precursor.[11][13]

  • Cyclization: The purified chalcone is then refluxed with a substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent like ethanol or acetic acid. The choice of hydrazine derivative determines the substituent at the N1 position of the pyrazoline ring.[11][13][14]

  • Work-up and Purification: The reaction mixture is typically cooled and poured into ice water to precipitate the pyrazoline product. The solid is then filtered, washed, and recrystallized from an appropriate solvent to yield the pure compound.[13]

For the synthesis of an imine-containing pyrazoline like the topic compound, a final step of oxidation of a corresponding aminopyrazoline or a reaction with an appropriate nitrogen source might be necessary, depending on the specific synthetic route chosen.

Visualizing the Synthesis: A General Workflow

Synthesis_Workflow Acetophenone Substituted Acetophenone Chalcone α,β-Unsaturated Ketone (Chalcone) Acetophenone->Chalcone Base-catalyzed Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Pyrazoline Pyrazoline Derivative Chalcone->Pyrazoline Cyclization (e.g., Reflux in EtOH) Hydrazine Substituted Hydrazine Hydrazine->Pyrazoline

Caption: General synthetic workflow for pyrazoline derivatives.

In addition to these conventional methods, more environmentally friendly "green" chemistry approaches, such as microwave-assisted and ultrasound-assisted syntheses, have been developed to improve reaction times and yields.[15]

Applications in Drug Development and Medicinal Chemistry

The pyrazoline scaffold is a prolific source of biologically active compounds with a wide range of therapeutic applications.[4][5][16] The versatility of this core allows for the development of potent and selective agents targeting various diseases.

  • Anticancer Activity: Many pyrazoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[11][12][13] Their mechanisms of action often involve the inhibition of key signaling pathways, such as those mediated by protein kinases.

  • Antibacterial and Antifungal Properties: The pyrazoline nucleus is found in compounds with potent activity against a range of microbial pathogens, including drug-resistant strains.[1]

  • Anti-inflammatory and Analgesic Effects: Some of the earliest drugs containing a pyrazole core were developed for their anti-inflammatory and pain-relieving properties.[2]

  • Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers and inflammatory diseases.[1]

Illustrative Mechanism: Pyrazoline Derivatives as Kinase Inhibitors

Many pyrazoline-based compounds function as ATP-competitive inhibitors of protein kinases. By mimicking the hinge-binding motif of ATP, they can effectively block the kinase's activity and disrupt downstream signaling pathways that are often dysregulated in diseases like cancer.

Kinase_Inhibition cluster_kinase Protein Kinase Kinase Kinase Active Site Phosphorylated_Substrate Phosphorylated Substrate Protein Kinase->Phosphorylated_Substrate Phosphorylation ATP_Binding ATP Binding Pocket Pyrazoline Pyrazoline-based Inhibitor Pyrazoline->ATP_Binding Binds to Hinge Region ATP ATP ATP->ATP_Binding Competitive Binding Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Activates

Sources

biological activity of pyrazole imine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Pyrazole Imine Derivatives

Executive Summary

The fusion of the pyrazole nucleus, a cornerstone heterocyclic scaffold in medicinal chemistry, with the versatile imine (Schiff base) linkage has given rise to a formidable class of compounds: pyrazole imine derivatives.[1][2][3] This guide provides a comprehensive exploration of their synthesis, multifaceted biological activities, and the underlying mechanisms of action. We delve into their significant potential as antimicrobial, anticancer, and anti-inflammatory agents, supported by detailed experimental protocols and structure-activity relationship (SAR) insights. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

Introduction: A Synergistic Scaffold for Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental to the development of therapeutic agents.[1] Among these, the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure found in numerous clinically approved drugs.[3][4] Its unique chemical properties allow for diverse substitutions, influencing its pharmacological profile.[1][5]

The imine or Schiff base group (-C=N-) is another critical pharmacophore, known for its role in forming stable complexes with metal ions and its involvement in various biological reactions. The condensation of a primary amine with an aldehyde or ketone to form this linkage is a robust and versatile reaction in synthetic chemistry.[6]

The combination of these two moieties into pyrazole imine derivatives creates a synergistic scaffold. The pyrazole ring provides a rigid, aromatic core ripe for substitution, while the imine linkage offers a site for chelation and further functionalization. This combination has proven to be a highly successful strategy for developing novel therapeutic agents with a broad spectrum of activities.[2][7]

Synthetic Strategies for Pyrazole Imine Derivatives

The synthesis of pyrazole imine derivatives is typically a straightforward process, primarily involving the condensation reaction between a pyrazole derivative containing a primary amine or an aldehyde group and a corresponding aldehyde/ketone or amine. A common route involves the reaction of a pyrazole carboxaldehyde with a substituted aniline or other primary amine under reflux, often with a catalytic amount of acid.[6]

General Synthetic Workflow

The following diagram illustrates a typical synthetic pathway for preparing pyrazole imine derivatives.

G cluster_reactants Starting Materials cluster_process Reaction Conditions pyrazole_aldehyde Pyrazole-4-carboxaldehyde reaction Condensation Reaction pyrazole_aldehyde->reaction primary_amine Substituted Primary Amine (e.g., Aniline) primary_amine->reaction product Pyrazole Imine Derivative (Schiff Base) reaction->product Formation of C=N bond solvent Solvent (e.g., Ethanol) solvent->reaction catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->reaction heat Reflux heat->reaction

Caption: General workflow for the synthesis of pyrazole imine derivatives.

Experimental Protocol: Synthesis of a Representative Pyrazole Imine Derivative

This protocol describes the synthesis of a Schiff base from 4-formylpyrazole and a substituted aniline.

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of the selected pyrazole-4-carboxaldehyde in a suitable solvent such as absolute ethanol.

  • Addition of Amine: To this solution, add a stoichiometric equivalent (1.0 to 1.1 equivalents) of the substituted primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Equip the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure pyrazole imine derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8]

Antimicrobial Activity

Pyrazole imine derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and various fungal strains.[6][9][10] Their metal complexes, in particular, often show enhanced antimicrobial potency compared to the free ligands.

Mechanism of Action

The antimicrobial action of these compounds is often multifactorial:

  • Cell Wall/Membrane Disruption: The lipophilic nature of some derivatives allows them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell lysis.

  • Enzyme Inhibition: They can chelate metal ions essential for the activity of microbial enzymes, thereby inhibiting critical metabolic pathways.

  • DNA Interaction: Some derivatives, especially their metal complexes, can bind to microbial DNA, interfering with replication and transcription processes.

Structure-Activity Relationship (SAR)
  • Substituents: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the aryl rings often enhances antimicrobial activity.[6]

  • Metal Chelation: The formation of metal complexes (e.g., with Cu(II), Ni(II), Co(II)) can significantly increase biological activity, likely due to increased lipophilicity and interaction with microbial targets.[11]

  • Steric Factors: The size and position of substituents can influence how the molecule fits into the active sites of target enzymes or interacts with DNA.

Data Summary: Minimum Inhibitory Concentration (MIC)

The following table summarizes the antimicrobial activity of representative pyrazole imine derivatives against various microorganisms.

Compound/ComplexTest OrganismMIC (µg/mL)Reference
Pyrazole-thiadiazole derivative 21c Multi-drug resistant bacteria0.25[9]
Pyrazole-thiadiazole derivative 23h Multi-drug resistant bacteria0.25[9]
Hydrazone derivative 21a S. aureus, B. subtilis62.5-125[10]
Hydrazone derivative 21a C. albicans, A. flavus2.9-7.8[10]
Pyrazole derivative 3 E. coli0.25[12]
Pyrazole derivative 4 S. epidermidis0.25[12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.

  • Preparation of Inoculum: Grow the microbial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). Adjust the turbidity of the culture to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Griseofulvin for fungi) is used as a reference.[6]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and pyrazole imine derivatives have emerged as a highly promising scaffold.[13][14] Their activity has been demonstrated against a variety of cancer cell lines, including those of the breast, lung, colon, and liver.[2][15][16]

Mechanism of Action

Pyrazole imine derivatives exert their anticancer effects through multiple mechanisms, often leading to apoptosis (programmed cell death).

G cluster_cell Cancer Cell compound Pyrazole Imine Metal Complex ros ↑ ROS Generation compound->ros dna DNA Damage/ Intercalation compound->dna kinase Kinase Inhibition (e.g., EGFR, CDK) compound->kinase mmp ↓ Mitochondrial Membrane Potential ros->mmp caspase Caspase Activation (Caspase-3, -9) mmp->caspase apoptosis Apoptosis caspase->apoptosis cell_cycle Cell Cycle Arrest (e.g., G2/M phase) dna->cell_cycle kinase->cell_cycle cell_cycle->apoptosis

Caption: Key anticancer mechanisms of pyrazole imine derivatives.

  • Induction of Oxidative Stress: Many pyrazole imine metal complexes can generate reactive oxygen species (ROS) within cancer cells.[17] Elevated ROS levels lead to oxidative damage to cellular components, triggering apoptosis.

  • Mitochondrial Dysfunction: These compounds can disrupt the mitochondrial membrane potential (MMP), leading to the release of pro-apoptotic factors like cytochrome c and subsequent activation of caspases.[17]

  • Kinase Inhibition: Certain derivatives act as inhibitors of key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[15][18]

  • DNA Interaction: Metal complexes can bind to DNA, causing damage and arresting the cell cycle, ultimately leading to cell death.[11]

Data Summary: In Vitro Cytotoxicity (IC₅₀)

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability.

Compound/ComplexCancer Cell LineIC₅₀ (µM)Reference
Zwitterionic Iridium(III) ComplexA549 (Lung)14.35 - 69.12[17]
Pyrazole Imide Derivative 161a A549 (Lung)4.91[2]
Pyrazole Imide Derivative 161b A549 (Lung)3.22[2]
Ruthenium(III) Complex 63 Various9.7 - 21.2[15]
Cu(II) Complex 5 HCT-15 (Colon)< 1[19]
Pyrazole Derivative 7a A549 (Lung)2.4[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole imine derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin or Doxorubicin).[15][19]

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Pyrazole derivatives, most notably the COX-2 inhibitor Celecoxib, have a well-established history as anti-inflammatory agents.[12][20] Pyrazole imine derivatives build upon this legacy, showing potent anti-inflammatory effects in various models.[21][22]

Mechanism of Action
  • COX Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of inflammatory prostaglandins.[4][20]

  • LOX Inhibition: Some derivatives exhibit dual inhibition of both COX and lipoxygenase (LOX) pathways, offering a broader anti-inflammatory profile.[20][21]

  • Cytokine Modulation: They can suppress the production of pro-inflammatory cytokines such as TNF-α and various interleukins (IL-1β, IL-6).[20]

  • Antioxidant Effects: By scavenging free radicals, these compounds can mitigate the oxidative stress that contributes to the inflammatory cascade.[21][23]

Data Summary: In Vivo Anti-inflammatory Activity
CompoundAssayDose% InhibitionReference
1,3,4-trisubstituted pyrazole 5a Carrageenan-induced paw edema-≥84.2[4]
Pyrazole derivative 5b Carrageenan-induced paw edema-Potent[4]
Pyrazoline 2d Carrageenan-induced paw edema-Potent[21][22]
Pyrazole-thiazole hybridCarrageenan-induced paw edema-75%[20]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[4]

  • Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., Diclofenac or Indomethacin), and treatment groups for different doses of the test compound.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the induction of inflammation. The control group receives only the vehicle.

  • Induction of Edema: Inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Future Perspectives and Challenges

The therapeutic potential of pyrazole imine derivatives is vast, but further research is required to translate this promise into clinical applications.

  • Lead Optimization: Future work should focus on optimizing the lead compounds to improve potency, selectivity, and pharmacokinetic profiles (ADMET properties). Structure-activity relationship studies are crucial for guiding these modifications.[24][25]

  • Multi-Target Agents: Designing single molecules that can modulate multiple targets (e.g., dual COX/LOX inhibitors or kinase/apoptosis inducers) is a promising strategy for treating complex diseases like cancer and chronic inflammation.[20]

  • Overcoming Resistance: In both antimicrobial and anticancer applications, drug resistance is a major hurdle. Pyrazole imine derivatives that act via novel mechanisms may help overcome existing resistance patterns.[9]

  • Advanced Formulations: Developing novel drug delivery systems can enhance the bioavailability and target-specific delivery of these compounds, improving efficacy while reducing potential side effects.

References

  • Enhanced Anticancer Selectivity of Cyclometalated Imidazole/Pyrazole-Imine IridiumIII Complexes Through the Switch from Cationic to Zwitterionic Forms. Inorganic Chemistry - ACS Publications.
  • Review: biologically active pyrazole derivatives. RSC Publishing.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
  • Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions. ResearchGate.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Elsevier.
  • Synthesis of New Series of Pyrazole and Imidazole Derivatives and their Antimicrobial Activity. Semantic Scholar.
  • Current status of pyrazole and its biological activities. PubMed Central.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation.
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed Central.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Royal Society of Chemistry.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central.
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PubMed Central.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.
  • Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central.
  • Exploring the Antitumor Potential of Copper Complexes Based on Ester Derivatives of Bis(pyrazol-1-yl)acetate Ligands. National Institutes of Health.
  • Pyrazoles as anticancer agents: Recent advances. SRR Publications.
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry - ACS Publications.
  • Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. Organic and Medicinal Chemistry International.
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.
  • Synthesis, molecular docking and enzyme inhibitory approaches of some new chalcones engrafted pyrazole as potential antialzheimer, antidiabetic and antioxidant agents. Request PDF - ResearchGate.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PubMed Central.
  • Application of Pyrazolyl-Imino-Dihydropyrimidines and Related Pyrazole Derivatives in Cancer Cell Lines. Benchchem.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. ResearchGate.
  • A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. PubMed Central.
  • Antioxidant Activity of New Synthesized Pyrazole and 2-Oxo-3H- pyrimidine Derivatives Containing Imidazo. Journal of Medicinal and Chemical Sciences.

Sources

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dihydro-1H-pyrazol-3-imine Compounds: Synthesis, Bioactivity, and Therapeutic Frontiers

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, providing the structural framework necessary for specific interactions with biological targets. Among these, the pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, stands out as a "privileged scaffold" in drug discovery.[1][2] Its derivatives are integral to numerous FDA-approved drugs, demonstrating a wide spectrum of therapeutic activities, including anti-inflammatory, anticancer, and anticoagulant effects.[3] This guide focuses on a specific, highly reactive, and biologically significant subclass: the dihydro-1H-pyrazol-3-imine compounds and their closely related pyrazoline analogues. These structures, characterized by a dihydropyrazole ring, represent a versatile and potent class of molecules that continue to attract significant attention from researchers in medicinal chemistry and drug development.[4][5]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will delve into the core synthetic methodologies, explore the diverse biological activities, and analyze the structure-activity relationships that govern the efficacy of these compounds, providing a foundation for future discovery and innovation.

Part 1: Synthesis and Chemical Architecture

The efficacy and novelty of any potential therapeutic agent begin with its synthesis. The dihydro-1H-pyrazole core is accessible through several reliable synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

The Chalcone Cyclization Pathway: A Workhorse Method

A predominant and versatile method for synthesizing 4,5-dihydro-1H-pyrazole (pyrazoline) derivatives involves the cyclocondensation of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives.[4][6] The chalcones themselves are readily prepared via a Claisen-Schmidt condensation of an appropriate aldehyde and ketone.[7]

The subsequent cyclization is the critical step. The reaction with hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenyl hydrazine) in a suitable solvent like ethanol, often under reflux, leads to the formation of the pyrazoline ring.[4][6] The causality behind this reaction lies in the nucleophilic attack of the hydrazine on the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable five-membered heterocyclic ring. The choice of hydrazine derivative is crucial as it determines the substituent at the N1 position of the pyrazole ring, a key site for modulating biological activity.

This protocol describes a generalized, self-validating procedure for the synthesis of pyrazoline derivatives, adapted from established methodologies.[4]

  • Step 1: Chalcone Synthesis:

    • To a stirred solution of a substituted aldehyde (0.01 mol) and a substituted ketone (0.01 mol) in ethanol (20-30 mL), add an aqueous solution of NaOH (30-40%) dropwise at room temperature.

    • Continue stirring the reaction mixture for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid (the chalcone), wash with cold water until neutral, and recrystallize from ethanol to purify.

  • Step 2: Pyrazoline Synthesis (Cyclization):

    • Dissolve the synthesized chalcone (0.01 mol) and a selected hydrazine derivative (e.g., 2,4-dinitrophenylhydrazine, 0.01 mol) in ethanol (30 mL).

    • Add a catalytic amount of glacial acetic acid or sodium acetate.

    • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • The solid pyrazoline derivative that precipitates is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazoline Synthesis Aldehyde Substituted Aldehyde Chalcone α,β-Unsaturated Ketone (Chalcone) Aldehyde->Chalcone NaOH, EtOH (Claisen-Schmidt) Ketone Substituted Ketone Ketone->Chalcone Pyrazoline Dihydro-1H-pyrazole (Pyrazoline) Chalcone->Pyrazoline Reflux, EtOH/AcOH (Cyclocondensation) Hydrazine Hydrazine Derivative Hydrazine->Pyrazoline G cluster_targets Molecular Targets & Pathways cluster_outcomes Therapeutic Outcomes PyrazolImine Dihydro-1H-pyrazol-3-imine Scaffold Kinases Kinases RIPK1 CDK16 TBK1 PyrazolImine->Kinases Inhibition Topoisomerase Topoisomerase II PyrazolImine->Topoisomerase Inhibition iNOS iNOS (Inducible Nitric Oxide Synthase) PyrazolImine->iNOS Inhibition BacterialEnzymes Bacterial/Fungal Enzymes PyrazolImine->BacterialEnzymes Inhibition AntiCancer Anticancer G2/M Arrest Apoptosis Kinases:f0->AntiCancer AntiInflammatory Anti-inflammatory Reduced NO Production Kinases:f0->AntiInflammatory Topoisomerase->AntiCancer iNOS->AntiInflammatory Antimicrobial Antimicrobial Inhibition of Pathogen Growth BacterialEnzymes->Antimicrobial

Caption: Biological targets and therapeutic outcomes of pyrazole derivatives.

Conclusion and Future Directions

The dihydro-1H-pyrazol-3-imine scaffold and its analogues represent a class of heterocyclic compounds with immense therapeutic potential. Their synthetic accessibility, coupled with their diverse and potent biological activities, ensures their continued relevance in drug discovery. The research highlighted in this guide demonstrates significant progress in developing these compounds as anticancer, anti-inflammatory, antimicrobial, and kinase-inhibiting agents.

Future research should focus on several key areas. The exploration of multi-component reactions and green chemistry approaches can lead to more efficient and sustainable syntheses. [8]A deeper understanding of the structure-activity relationships, aided by computational modeling and molecular docking, will enable the rational design of derivatives with enhanced potency and selectivity for specific biological targets. [9][10]As our knowledge of complex disease pathways grows, the versatility of the pyrazole scaffold will undoubtedly be leveraged to develop next-generation therapeutics to address unmet medical needs.

References

  • Štefane, B., et al. (2021). Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts. Molecules. Available at: [Link]

  • Wang, D., et al. (2020). Synthesis and biological evaluation of novel pyrazoline derivatives containing indole skeleton as anti-cancer agents targeting topoisomerase II. European Journal of Medicinal Chemistry. Available at: [Link]

  • Jadhav, S. A., et al. (2016). Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica. Available at: [Link]

  • Wang, Y., et al. (2015). Synthesis and biological evaluation of novel pyrazoline derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Khalil, N. A., et al. (2012). Synthesis and biological evaluation of novel pyrazoline derivatives as anti-inflammatory and antioxidant agents. Archives of Pharmacal Research. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Al-Amiery, A. A. (2021). Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. Journal of Education and Science. Available at: [Link]

  • Martin-Acosta, P., et al. (2023). Antitumoral compounds with a dihydro-1H-pyrazolo[1,3-b]pyridine or a pyrazolo[1,3-b]pyridine moiety. ResearchGate. Available at: [Link]

  • Li, J., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, J., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]

  • Štefane, B., et al. (2021). Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts. ResearchGate. Available at: [Link]

  • Sharma, S., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

  • Patel, K. D., et al. (2022). Chemical Methodologies Synthesis, Biological Evaluations and Molecular Docking of Novel Pyrazolyl, Dihydro-1H-inden-1-one Derivatives. ResearchGate. Available at: [Link]

  • van der Werf, M. J., et al. (2019). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. Available at: [Link]

  • Patel, K. D., et al. (2022). Synthesis, Biological Evaluations and Molecular Docking of Novel Pyrazolyl, Dihydro-1H-inden-1-one Derivatives. Chemical Methodologies. Available at: [Link]

  • Kumar, A., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

  • Patel, A. (2025). Synthesis and potential antimicrobial activity of some new compounds containing the pyrazol-3-one moiety. ResearchGate. Available at: [Link]

  • Martin-Acosta, P., et al. (2023). Structure–activity relationships. ResearchGate. Available at: [Link]

  • Dizdar, M., et al. (2024). Synthesis and Structural Insight into the Bioactivity of Imines with 1,5-Dimethyl-2-Phenyl-1H-Pyrazol-3(2H)-One Structural Unit Derived from Phenolic Aldehydes. Kemija u industriji. Available at: [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Al-Jubouri, H. R. A. (2023). Synthesis and Preliminary Anti-Inflammatory and Anti-Microbial Evaluation of New 4,5-Dihydro-1H-Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Dizdar, M., et al. (2024). Synthesis and Structural Insight into the Bioactivity of Imines with 1,5-Dimethyl-2-Phenyl-1H-Pyrazol-3(2H)-One Structural Unit Derived from Phenolic Aldehydes. ResearchGate. Available at: [Link]

  • H, S. K., et al. (2021). Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]

  • Arshad, M. F., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal. Available at: [Link]

  • Hasan, D. M., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available at: [Link]

  • Herkenroth, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available at: [Link]

  • Sharma, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Pharmaceutical Research International. Available at: [Link]

  • Herkenroth, M., et al. (2022). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available at: [Link]

  • Emirak, A., et al. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances. Available at: [Link]

  • Singh, A., et al. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. ResearchGate. Available at: [Link]

  • Sharma, P., et al. (2022). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Open Ukrainian Citation Index. Available at: [Link]

  • Liu, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 2,4,5-Trimethyl-1H-pyrazol-3-amine from a Pyrazolone Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-part guide for the synthesis of 2,4,5-trimethyl-1H-pyrazol-3-amine, a valuable heterocyclic scaffold for research and drug development. The target molecule exists in a tautomeric equilibrium with 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine; this guide focuses on the synthesis of the more stable and readily isolable amine tautomer. The protocol begins with the foundational Knorr cyclocondensation to produce the key intermediate, 2,4,5-trimethyl-2,4-dihydro-3H-pyrazol-3-one. Subsequently, a robust method for the conversion of the pyrazolone's carbonyl group into the target amine functionality is detailed. This guide is designed for chemical researchers and professionals, emphasizing mechanistic rationale, practical execution, safety, and characterization.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous pharmaceuticals due to their diverse biological activities.[1][2] Their five-membered heterocyclic ring, containing two adjacent nitrogen atoms, allows for versatile functionalization and interaction with biological targets.[2] Specifically, 3-aminopyrazole derivatives serve as critical synthons for constructing more complex fused heterocyclic systems and are investigated for anti-inflammatory, antimicrobial, and antitumor properties.[3][4]

The target compound, 2,4,5-trimethyl-1H-pyrazol-3-amine, is the stable aromatic tautomer of the less stable 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine. This tautomerism is a key chemical feature of pyrazolones and their derivatives.[5] This protocol is therefore structured to yield the thermodynamically favored amine product, which is more practical for handling and subsequent reactions.

Part 1: Synthesis of the Pyrazolone Precursor

The initial step involves the synthesis of the pyrazolone ring system. The most direct and widely adopted method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a β-ketoester and a hydrazine derivative.[6][7][8] In this protocol, we utilize 3-methyl-2,4-pentanedione (a β-diketone, structurally analogous to a β-ketoester for this reaction) and methylhydrazine. The reaction proceeds via initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable pyrazolone ring.[6]

Workflow for Pyrazolone Precursor Synthesis

cluster_0 Part 1: Precursor Synthesis Reagents 3-Methyl-2,4-pentanedione + Methylhydrazine Reaction Cyclocondensation (Knorr Synthesis) in Ethanol / Acetic Acid Reagents->Reaction Product_1 2,4,5-Trimethyl-2,4-dihydro -3H-pyrazol-3-one Reaction->Product_1

Caption: Synthesis of the pyrazolone intermediate via Knorr cyclocondensation.

Experimental Protocol: 2,4,5-trimethyl-2,4-dihydro-3H-pyrazol-3-one
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methyl-2,4-pentanedione (11.4 g, 0.1 mol) in 100 mL of ethanol.

  • Addition of Hydrazine: To the stirred solution, add methylhydrazine (4.6 g, 0.1 mol) dropwise over 15 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Acid Catalysis: After the addition is complete, add glacial acetic acid (5 mL) to catalyze the cyclization.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate:hexane mobile phase.[4]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration, washing the filter cake with 50 mL of cold ethanol.

  • Purification: The crude product can be recrystallized from ethanol to yield pure, colorless crystals of 2,4,5-trimethyl-2,4-dihydro-3H-pyrazol-3-one. Dry the product under vacuum.

Part 2: Conversion of Pyrazolone to 2,4,5-Trimethyl-1H-pyrazol-3-amine

The conversion of a pyrazolone's carbonyl group to an amine is a critical transformation. Direct amination is often inefficient. A more reliable and field-proven strategy involves a two-step process: activation of the carbonyl group by converting it into a more reactive leaving group, followed by nucleophilic substitution with an amine source.

Causality of Experimental Choice: We will first convert the pyrazolone to a 3-chloro-pyrazole derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting vinyl chloride is highly activated towards nucleophilic aromatic substitution. This intermediate is then subjected to amination using aqueous ammonia under pressure, which displaces the chloride to form the final 3-aminopyrazole product. This method is superior to direct amination as it proceeds through a well-defined, reactive intermediate, leading to higher yields and purity.

Workflow for Pyrazol-3-amine Synthesis

cluster_1 Part 2: Conversion to Target Compound Product_1 Pyrazolone Precursor Step_A Chlorination (POCl₃) Product_1->Step_A Intermediate 3-Chloro-2,4,5- trimethyl-2H-pyrazole Step_A->Intermediate Step_B Amination (Aqueous NH₃, Heat) Intermediate->Step_B Final_Product 2,4,5-Trimethyl- 1H-pyrazol-3-amine Step_B->Final_Product

Caption: Two-step conversion of the pyrazolone to the target aminopyrazole.

Experimental Protocol: 2,4,5-Trimethyl-1H-pyrazol-3-amine

Step A: Chlorination

  • Safety First: This step must be performed in a certified chemical fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Reaction Setup: To the dried 2,4,5-trimethyl-2,4-dihydro-3H-pyrazol-3-one (14.0 g, 0.1 mol), add phosphorus oxychloride (46.0 g, 0.3 mol) in a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) to neutralize HCl gas.

  • Reflux: Gently heat the mixture to reflux (approx. 105-110°C) and maintain for 3 hours. The solution will turn dark.

  • Work-up: Cool the reaction mixture to room temperature. Under extreme caution and in the fume hood, slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This is a highly exothermic process.

  • Neutralization & Extraction: Carefully neutralize the acidic aqueous solution with 30% sodium hydroxide solution until it is basic (pH > 9), keeping the flask in an ice bath. Extract the aqueous layer three times with 100 mL portions of dichloromethane.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-chloro-2,4,5-trimethyl-2H-pyrazole intermediate, which can be used in the next step without further purification.

Step B: Amination

  • Reaction Setup: Place the crude 3-chloro-pyrazole intermediate into a high-pressure reaction vessel (autoclave). Add 150 mL of concentrated aqueous ammonia (28-30%).

  • Reaction: Seal the vessel and heat it to 120-130°C for 8 hours. The internal pressure will increase significantly. Ensure the equipment is rated for the expected pressure.

  • Work-up: After cooling the vessel to room temperature, carefully vent and open it in a fume hood. Transfer the contents to a beaker and cool in an ice bath.

  • Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous solution three times with 100 mL portions of ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like toluene to afford pure 2,4,5-trimethyl-1H-pyrazol-3-amine.

Data Summary and Characterization

The following table summarizes the expected properties and key characterization data for the synthesized compounds. Spectroscopic data are predictive based on analogous structures found in the literature.[9][10]

CompoundMolecular FormulaMol. Weight ( g/mol )Physical FormExpected Yield (%)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
2,4,5-Trimethyl-2,4-dihydro-3H-pyrazol-3-oneC₆H₁₀N₂O126.16Colorless Crystals75-85~3.2 (s, 3H, N-CH₃), ~2.1 (s, 3H, C₅-CH₃), ~1.8 (q, 1H, C₄-H), ~1.2 (d, 3H, C₄-CH₃)~170 (C=O), ~155 (C₅), ~45 (C₄), ~30 (N-CH₃), ~15 (C₄-CH₃), ~10 (C₅-CH₃)
2,4,5-Trimethyl-1H-pyrazol-3-amineC₆H₁₁N₃125.17Off-white Solid60-70 (over 2 steps)~5.0 (br s, 2H, NH₂), ~3.4 (s, 3H, N-CH₃), ~2.0 (s, 3H, C₅-CH₃), ~1.9 (s, 3H, C₄-CH₃)~150 (C₃-NH₂), ~140 (C₅), ~115 (C₄), ~35 (N-CH₃), ~12 (C₅-CH₃), ~9 (C₄-CH₃)

References

  • Synthesis of pyrazole imines and azetidinone compounds using conventional and microwave technique and studies of their antibacterial activity. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry.[Link]

  • Pyrazol-3-ylamine | C3H5N3. PubChem, National Institutes of Health.[Link]

  • Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. Journal of Education and Science.[Link]

  • Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. Journal of Education and Science.[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.[Link]

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry, RSC Publishing.[Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, PMC, NIH.[Link]

  • Synthesis and Structural Insight into the Bioactivity of Imines with 1,5-Dimethyl-2-Phenyl-1H-Pyrazol-3(2H)-One Structural Unit Derived from Phenolic Aldehydes. Kemija u industriji.[Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, PMC, PubMed Central.[Link]

  • 2,4,5-trimethyl-2,3-dihydro-1h-pyrazol-3-imine. PubChemLite.[Link]

  • Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate.[Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.[Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. DARU Journal of Pharmaceutical Sciences, NIH.[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.[Link]

  • Synthesis and biological significance of pyrazolones: a review. International Journal of Pharmaceutical Sciences and Research.[Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology.[Link]

  • Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. ResearchGate.[Link]

  • Synthesis and crystal structure of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]. ResearchGate.[Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate.[Link]

  • Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole. Journal of Chemistry Letters.[Link]

  • Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate.[Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.[Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.[Link]

  • Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts. MDPI.[Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. University of Wisconsin-Madison, Department of Chemistry.[Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI.[Link]

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-. NIST WebBook.[Link]

Sources

A Detailed Protocol for the Synthesis, Purification, and Characterization of a Versatile Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine

Abstract: This application note provides a comprehensive, field-tested protocol for the synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals due to their diverse biological activities.[1] The described method is based on the robust and efficient cyclocondensation reaction between an α,β-unsaturated nitrile and methylhydrazine. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and high-yield synthesis.

Introduction and Scientific Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of drugs with anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The specific subclass of 2,3-dihydro-1H-pyrazol-3-imines, also known as 3-imino-pyrazolines, offers unique structural features for further functionalization, making them valuable building blocks for creating diverse compound libraries. The imine moiety provides a reactive handle for subsequent chemical transformations, while the substituted dihydropyrazole core allows for precise tuning of steric and electronic properties.

The synthesis strategy detailed herein leverages the classic Knorr pyrazole synthesis paradigm, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. In this protocol, we employ an α,β-unsaturated nitrile, 3-methyl-2-pentenonitrile, as the 1,3-dielectrophilic synthon. The reaction with methylhydrazine proceeds via a tandem Michael addition-cyclization sequence, a reliable and high-yielding pathway to construct the desired heterocyclic system.[4][5] This approach is chosen for its operational simplicity, high atom economy, and the ready availability of starting materials.

Reaction Mechanism and Workflow

The formation of the pyrazol-3-imine ring occurs in two key steps:

  • Michael Addition: The more nucleophilic nitrogen atom of methylhydrazine attacks the β-carbon of the α,β-unsaturated nitrile. This conjugate addition is a well-established reaction for forming C-N bonds.[4]

  • Intramolecular Cyclization: Following the initial addition and subsequent tautomerization, the terminal nitrogen atom of the hydrazine moiety performs a nucleophilic attack on the electron-deficient carbon of the nitrile group. This intramolecular cyclization forms the stable five-membered dihydropyrazole ring, yielding the final imine product.[6]

The overall experimental process is designed for clarity and efficiency, moving from reaction setup to final product characterization.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization reagents Reagent Preparation & Stoichiometry Calculation setup Reaction Apparatus Assembly reagents->setup Inert Atmosphere addition Addition of Methylhydrazine (Controlled) setup->addition reflux Reaction Reflux (e.g., 6-8h at 80°C) addition->reflux monitoring TLC Monitoring for Completion reflux->monitoring quench Reaction Quenching & Solvent Removal monitoring->quench extract Liquid-Liquid Extraction quench->extract purify Recrystallization or Chromatography extract->purify nmr NMR (1H, 13C) purify->nmr ms Mass Spectrometry purify->ms ir IR Spectroscopy purify->ir

Caption: High-level experimental workflow for synthesis.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaMW ( g/mol )CAS No.SupplierNotes
3-Methyl-2-pentenonitrileC₆H₉N95.1416523-26-7Sigma-AldrichStarting material. Handle in a fume hood.
MethylhydrazineCH₆N₂46.0760-34-4Sigma-AldrichHighly Toxic & Flammable. Use extreme caution.
Ethanol (Absolute)C₂H₅OH46.0764-17-5Fisher ScientificAnhydrous, for reaction solvent.
Ethyl AcetateC₄H₈O₂88.11141-78-6VWRFor extraction and chromatography.
HexanesC₆H₁₄86.18110-54-3VWRFor extraction and chromatography.
Anhydrous MgSO₄MgSO₄120.377487-88-9Sigma-AldrichFor drying organic layers.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Inert gas line (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Recrystallization dish or column chromatography setup

Detailed Experimental Protocol

Safety First: Methylhydrazine is extremely toxic, corrosive, and a suspected carcinogen. All operations involving this reagent must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves are not sufficient; use butyl rubber or laminate film gloves).

Reaction Setup
  • Prepare the Reaction Vessel: A 100 mL round-bottom flask equipped with a magnetic stir bar is oven-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Add Reagents: To the flask, add 3-methyl-2-pentenonitrile (4.76 g, 50.0 mmol, 1.0 equiv) and absolute ethanol (40 mL).

  • Assemble Apparatus: Fit the flask with a reflux condenser, which is connected to a nitrogen inlet bubbler. Place the flask in a heating mantle.

  • Prepare Hydrazine Solution: In a separate, dry 50 mL flask, prepare a solution of methylhydrazine (2.54 g, 55.0 mmol, 1.1 equiv) in absolute ethanol (10 mL). Causality Note: A slight excess of methylhydrazine is used to ensure complete consumption of the limiting nitrile starting material.

Reaction Execution
  • Initiate Reaction: Begin stirring the nitrile solution in the reaction flask. Using a syringe or dropping funnel, add the methylhydrazine solution dropwise to the flask over a period of 20-30 minutes at room temperature. An initial exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) using the heating mantle.

  • Monitor Progress: Allow the reaction to proceed under reflux for 6-8 hours. The reaction progress should be monitored periodically by TLC (e.g., every 2 hours) using a 3:1 hexanes:ethyl acetate eluent system. The disappearance of the starting material spot indicates reaction completion.

Work-up and Isolation
  • Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

  • Extraction: Resuspend the resulting oily residue in ethyl acetate (50 mL) and transfer the solution to a 250 mL separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). Causality Note: The bicarbonate wash neutralizes any acidic impurities, while the brine wash helps to remove residual water and break emulsions.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil or semi-solid.

Purification

The crude product can be purified by one of two methods depending on the scale and purity requirements.

  • Method A: Recrystallization (Preferred for high purity)

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator overnight to facilitate crystal formation.

    • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

  • Method B: Flash Column Chromatography

    • Prepare a silica gel column using a gradient eluent system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate.

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column and collect fractions, monitoring by TLC to isolate the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Product Characterization

The identity and purity of the synthesized 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine should be confirmed using standard spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ (ppm) ~ 5.5-6.5 (br s, 1H, =NH ).

    • δ (ppm) ~ 3.0-3.5 (q, 1H, CH -CH₃ at C4).

    • δ (ppm) ~ 2.9 (s, 3H, N-CH₃ ).

    • δ (ppm) ~ 1.2 (d, 3H, CH-CH₃ at C4).

    • δ (ppm) ~ 1.1 (s, 6H, C(CH₃)₂ at C5). (Note: Exact chemical shifts may vary. The broad singlet for the imine proton may exchange with D₂O).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ (ppm) ~ 165 (C=N, imine).

    • δ (ppm) ~ 65-70 (C5, quaternary carbon).

    • δ (ppm) ~ 45-50 (C4, methine carbon).

    • δ (ppm) ~ 35-40 (N-CH₃).

    • δ (ppm) ~ 20-25 (C5 methyls).

    • δ (ppm) ~ 15-20 (C4 methyl).

  • Mass Spectrometry (ESI+):

    • Expected m/z for [M+H]⁺: 140.1338 (Calculated for C₇H₁₄N₃⁺).

  • IR Spectroscopy (ATR, cm⁻¹):

    • ~3300 cm⁻¹ (N-H stretch, imine).

    • ~1640 cm⁻¹ (C=N stretch, imine).

    • 2970-2850 cm⁻¹ (C-H stretch, aliphatic).

Quantitative Data Summary

ParameterValueUnitNotes
3-Methyl-2-pentenonitrile4.76 (5.1 mL)g (mL)Limiting Reagent (1.0 equiv)
Methylhydrazine2.54 (2.9 mL)g (mL)1.1 equivalents
Solvent (Ethanol)50mL
Reaction Temperature80°CReflux temperature of ethanol
Reaction Time6 - 8hours
Expected Yield 5.6 - 6.3 g 80 - 90 %

Mechanistic Visualization

G start 3-Methyl-2-pentenonitrile + Methylhydrazine intermediate1 Michael Adduct (Enamine Intermediate) start->intermediate1 1. Michael Addition intermediate2 Imine Intermediate (after tautomerization) intermediate1->intermediate2 2. Tautomerization product 2,4,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-imine intermediate2->product 3. Intramolecular Cyclization

Caption: Key mechanistic steps of the cyclocondensation.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 434-477. [Link]

  • Tiwari, U., & Punjabi, P. B. (2011). Facile synthesis of some new dihydropyrazole derivatives from 3-(substituted)-N-phenyl-2-enamides under the framework of green chemistry. Research Journal of Chemical Sciences, 9(2), 565-572.
  • El-Faham, A., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 26(15), 4437. [Link]

  • Faria, J. V., et al. (2017). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. Tetrahedron, 73(29), 4132-4142. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

Sources

Application Notes and Protocols for the Catalytic Use of Metal Complexes with Pyrazole-Imine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Catalytic Potential with Pyrazole-Imine Scaffolds

To the dedicated researchers, scientists, and professionals in drug development, this document serves as a comprehensive guide to understanding and harnessing the catalytic power of metal complexes featuring pyrazole-imine ligands. While our focus is broadly on the versatile class of pyrazole-imine scaffolds, we will draw upon established principles to provide actionable protocols and in-depth insights. The specific ligand, 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, represents a fascinating yet underexplored frontier. Therefore, this guide is constructed on the foundation of well-documented pyrazole-based systems, offering a robust framework for pioneering new catalytic applications.

Our approach is rooted in the core tenets of scientific integrity. We will not merely list procedural steps but delve into the causality behind experimental choices. Every protocol is designed as a self-validating system, and all mechanistic claims are substantiated with citations to authoritative literature.

Introduction to Pyrazole-Imine Metal Complexes in Catalysis

Pyrazole-based ligands have emerged as a cornerstone in coordination chemistry and homogeneous catalysis due to their versatile electronic properties and structural tunability.[1][2] The incorporation of an imine functionality introduces a sterically and electronically rich coordination environment, allowing for the fine-tuning of the catalytic activity of the central metal ion. These metal-ligand frameworks have shown significant promise in a variety of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.[3][4]

The protic nature of the pyrazole NH group can play a crucial role in catalysis through metal-ligand cooperation, participating in proton-coupled electron transfer (PCET) processes that are central to many catalytic cycles.[1][2]

Synthesis and Characterization of Pyrazole-Imine Ligands and their Metal Complexes

The synthesis of pyrazole-imine ligands is typically achieved through a straightforward condensation reaction between a pyrazole derivative bearing a carbonyl group (aldehyde or ketone) and a primary amine. This modular approach allows for a high degree of structural diversity.

General Protocol for the Synthesis of Pyrazole-Imine Ligands

This protocol outlines a general method for the synthesis of pyrazole-imine ligands, which can be adapted for specific derivatives like 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-one.

Materials:

  • Substituted pyrazole-carbaldehyde or -ketone (1.0 eq)

  • Primary amine (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., methanol, ethanol, or toluene)

  • Catalytic amount of acid (e.g., acetic acid) or a dehydrating agent (e.g., molecular sieves)

Procedure:

  • Dissolve the pyrazole-carbaldehyde or -ketone in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the primary amine to the solution.

  • If using an acid catalyst, add a few drops of glacial acetic acid. If using a dehydrating agent, add activated molecular sieves.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If the product does not precipitate, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Characterization: The synthesized ligand should be characterized by standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the formation of the imine bond and the overall structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the C=N stretching frequency of the imine.

General Protocol for the Synthesis of Metal Complexes

The complexation of the pyrazole-imine ligand with a metal salt is typically a straightforward process. The choice of metal precursor and solvent is crucial for obtaining the desired complex.

Materials:

  • Pyrazole-imine ligand (1.0 - 2.0 eq, depending on the desired coordination)

  • Metal salt (e.g., PdCl₂, Cu(OAc)₂, NiBr₂) (1.0 eq)

  • Appropriate solvent (e.g., acetonitrile, dichloromethane, methanol)

Procedure:

  • Dissolve the pyrazole-imine ligand in the chosen solvent in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • In a separate flask, dissolve the metal salt in the same or a compatible solvent.

  • Slowly add the metal salt solution to the ligand solution with vigorous stirring.

  • The reaction mixture may change color upon complex formation.

  • Stir the reaction at room temperature or with gentle heating for a specified period (typically a few hours).

  • The metal complex may precipitate from the solution. If so, collect it by filtration, wash with a non-coordinating solvent, and dry under vacuum.

  • If the complex is soluble, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from an appropriate solvent system.

Characterization:

  • X-ray Crystallography: To determine the solid-state structure and coordination geometry.

  • UV-Vis Spectroscopy: To study the electronic properties of the complex.

  • Elemental Analysis: To confirm the empirical formula.

Catalytic Applications and Protocols

Metal complexes of pyrazole-imines are versatile catalysts for a range of organic transformations. Below are detailed protocols for representative catalytic reactions.

Heck Cross-Coupling Reaction

Palladium complexes of pyrazolyl-imine ligands have demonstrated catalytic activity in Heck coupling reactions.[4]

Reaction: Aryl halide + Alkene → Substituted Alkene

Catalyst System:

  • [Pd(pyrazolyl-imine)Cl] complex (e.g., 0.1 - 1 mol%)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, NMP)

Protocol:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.01 mmol).

  • Add the anhydrous solvent (3-5 mL) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100-140 °C) for the specified time (e.g., 12-24 h).

  • Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Heck Coupling Reaction:

Heck_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Aryl Halide Alkene Base heating Heat (e.g., 120 °C) Stir (e.g., 18 h) reagents->heating catalyst Pd-Pyrazolyl-Imine Catalyst catalyst->heating solvent Anhydrous Solvent solvent->heating extraction Aqueous Workup Extraction heating->extraction purification Column Chromatography extraction->purification product Purified Product purification->product

Caption: Workflow for a typical Heck cross-coupling reaction.

Catalytic Oxidation of Catechol (Catecholase Activity)

Copper complexes of pyrazole-containing ligands have been shown to mimic the activity of catechol oxidase, catalyzing the oxidation of catechol to o-quinone.[3]

Reaction: Catechol + ½ O₂ → o-Quinone + H₂O

Catalyst System:

  • In situ generated Cu(II)-pyrazole-imine complex

  • Solvent (e.g., Methanol, DMF)

Protocol for Monitoring Activity:

  • Prepare a stock solution of the pyrazole-imine ligand in the chosen solvent.

  • Prepare a stock solution of a Cu(II) salt (e.g., Cu(ClO₄)₂·6H₂O) in the same solvent.

  • Prepare a stock solution of catechol in the same solvent.

  • In a UV-Vis cuvette, mix the ligand solution and the Cu(II) salt solution to generate the catalyst in situ.

  • Initiate the reaction by adding the catechol solution to the cuvette.

  • Immediately begin monitoring the increase in absorbance of the o-quinone product at its λ_max (around 390 nm) over time using a UV-Vis spectrophotometer.

  • The initial rate of the reaction can be calculated from the slope of the absorbance vs. time plot.

Catalytic Cycle for Catechol Oxidation:

Catechol_Oxidation_Cycle Cat_CuII [L-Cu(II)] Substrate_Complex [L-Cu(II)(Catechol)] Cat_CuII->Substrate_Complex + Catechol - H⁺ Intermediate [L-Cu(I)(Semiquinone)] Substrate_Complex->Intermediate Intramolecular ET Product_Release [L-Cu(I)] + o-Quinone Intermediate->Product_Release Product_Release->Cat_CuII + ½ O₂ + H⁺ - H₂O

Caption: A plausible catalytic cycle for catechol oxidation.

Data Summary and Performance

The catalytic performance of metal complexes with pyrazole-based ligands can be summarized for easy comparison.

Catalyst TypeReactionSubstrateProduct Yield (%)Key ConditionsReference
Pd-Pyrazolyl-ImineHeck CouplingIodobenzene & Butyl AcrylateHigh ConversionK₂CO₃, DMF, 120°C[4]
Cu-Hydrazone-PyrazoleCatechol OxidationCatecholHigh ActivityIn situ generation, MeOH[3]
Ru-Protic PyrazoleTransfer HydrogenationKetonesUp to 99%iPrOH, Base[1]
Al-Anilido-PyrazolateRing Opening Polymerizationε-caprolactoneActiveBnOH initiator[5]

Mechanistic Considerations and Causality

The choice of metal, ligand substituents, and reaction conditions are all critical for achieving high catalytic activity.

  • Metal Center: The nature of the metal dictates the types of reactions that can be catalyzed. For example, palladium is well-suited for cross-coupling reactions, while copper is often employed in oxidation catalysis.

  • Ligand Design: The steric and electronic properties of the pyrazole-imine ligand can be tuned to optimize catalyst performance. Bulky substituents can enhance catalyst stability and influence selectivity. Electron-donating or -withdrawing groups can modify the redox potential of the metal center.

  • Protic Functionality: The NH group of the pyrazole can act as a proton shuttle, facilitating substrate activation and product release, a key feature of bifunctional catalysis.[1][2]

Conclusion and Future Outlook

Metal complexes of pyrazole-imine ligands represent a versatile and promising class of catalysts. The modular synthesis of these ligands allows for extensive tuning of their properties, opening up a vast chemical space for the development of new and improved catalytic systems. While the specific catalytic activity of complexes with 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine remains to be explored, the protocols and principles outlined in this guide provide a solid foundation for such investigations. Future research in this area will likely focus on the development of chiral variants for asymmetric catalysis and the immobilization of these catalysts on solid supports for enhanced recyclability.

References

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diaz
  • Modelling Binuclear Metallobiosites: Insights from Pyrazole‐Supported Biomimetic and Bioinspired Complexes.OUCI.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.PMC.
  • Synthesis and catalytic application of aluminium anilido-pyrazolate complexes.Dalton Transactions (RSC Publishing).
  • Novel O N N Pyrazolyl-imine and Imidazolyl-imine Pincer Palladium Complexes as Heck Coupling C
  • The constitutional dynamic chemistry of Au 3 (pyrazol
  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes.New Journal of Chemistry (RSC Publishing).
  • One-Pot Synthesis of Pyrazole Derivatives Using Green Catalysts: Applic
  • Vicinal Pyrazolyl‐Phosphine Imines and their Palladium Complexes.Request PDF.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.Semantic Scholar.

Sources

Application Notes and Protocols for 2,4,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-imine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Frontier of a Novel Synthon

In the landscape of organic synthesis, the pyrazole nucleus stands as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its unique electronic properties, arising from the juxtaposition of two nitrogen atoms within a five-membered aromatic ring, impart a rich and versatile reactivity. This guide focuses on a specific, lesser-explored derivative: 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine (hereafter referred to as TMP ).

While direct literature on TMP is sparse[4], its structural motifs—a dihydro-1H-pyrazole (pyrazoline) core, an exocyclic imine, and strategic methyl substitutions—suggest a confluence of functionalities ripe for exploitation. This document, therefore, serves as a forward-looking guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a predictive and logical framework for utilizing TMP in synthesis, grounded in the established principles of pyrazole and imine chemistry. The protocols and applications described herein are built upon a foundation of analogous, well-documented transformations, offering a robust starting point for innovation.

Proposed Synthesis and Characterization of TMP

The logical and most efficient synthetic approach to TMP would be a variation of the classical Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[5] For TMP, the key precursors would be methylhydrazine and a suitably substituted β-keto-nitrile.

Proposed Synthetic Pathway

The reaction is envisioned to proceed via the condensation of methylhydrazine with 2,3-dimethyl-3-oxobutanenitrile. The initial step is the formation of a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon. Tautomerization of the resulting intermediate would yield the target pyrazol-3-imine.

G Methylhydrazine Methylhydrazine Hydrazone Hydrazone Intermediate Methylhydrazine->Hydrazone Condensation (-H₂O) KetoNitrile 2,3-Dimethyl-3-oxobutanenitrile KetoNitrile->Hydrazone Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Cyclization Product 2,4,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-imine (TMP) Cyclized->Product Tautomerization

Caption: Proposed synthesis of TMP via condensation and cyclization.

Protocol: Synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine (TMP)

Disclaimer: This is a proposed protocol and must be performed with all appropriate safety precautions by trained personnel.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethyl-3-oxobutanenitrile (1.0 eq) and ethanol (100 mL).

  • Reagent Addition: While stirring, add methylhydrazine (1.1 eq) dropwise to the solution at room temperature. An exotherm may be observed.

  • Catalysis: Add a catalytic amount of acetic acid (0.1 eq) to the mixture. The acid catalyzes both the hydrazone formation and the subsequent cyclization.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Redissolve the crude residue in dichloromethane and wash with saturated sodium bicarbonate solution to remove the acetic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Physicochemical Properties & Characterization Data (Predicted)

The following table summarizes the predicted properties for TMP, which are essential for its handling and characterization.

PropertyPredicted Value / MethodRationale
Molecular Formula C₆H₁₁N₃Based on structure[4]
Molecular Weight 125.17 g/mol Based on structure[4]
Appearance Pale yellow oil or low-melting solidTypical for small, substituted heterocycles
¹H NMR See belowPredicted chemical shifts for methyl and CH protons
¹³C NMR See belowPredicted chemical shifts for carbons
IR Spectroscopy 1640-1660 cm⁻¹ (C=N), 3200-3400 cm⁻¹ (N-H, if tautomer exists)Characteristic imine and potential amine stretches
Mass Spectrometry [M+H]⁺ at m/z 126.1025High-resolution mass for formula confirmation

Predicted NMR Shifts (in CDCl₃, δ ppm):

  • ¹H NMR: ~1.8-2.0 (s, 3H, C5-CH₃), ~2.2-2.4 (s, 3H, C4-CH₃), ~2.9-3.1 (s, 3H, N2-CH₃), ~4.5-5.0 (br s, 2H, =NH₂). Note: The imine protons might be broad and exchangeable.

  • ¹³C NMR: ~10-15 (C5-CH₃), ~15-20 (C4-CH₃), ~30-35 (N2-CH₃), ~90-100 (C4), ~145-155 (C5), ~160-170 (C3, imine carbon).

Application Notes: The Synthetic Utility of TMP

The true value of TMP lies in its potential as a versatile building block. Its structure offers multiple reactive sites for diversification.

Application I: A Bidentate Ligand in Homogeneous Catalysis

Causality: The pyrazole core is a superb ligand scaffold. The N1 and N2 atoms can coordinate to metal centers, a property leveraged in many catalytic systems.[6] The exocyclic imine nitrogen in TMP introduces a third potential coordination site, creating a bidentate N,N'-ligand. This geometry is highly sought after in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and oxidation catalysis.[7] The methyl groups provide steric bulk, which can be tuned to influence catalyst activity and selectivity.

G TMP TMP Ligand Complex [M(TMP)Cl₂] Complex TMP->Complex Coordination Metal Metal Precursor (e.g., Pd(OAc)₂) Metal->Complex CatalyticCycle Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) Complex->CatalyticCycle Activation Substrates Substrates (e.g., Aryl Halide + Boronic Acid) Substrates->CatalyticCycle Product Coupled Product CatalyticCycle->Complex Regeneration CatalyticCycle->Product

Caption: Workflow for using TMP as a ligand in catalysis.

Protocol: Suzuki-Miyaura Cross-Coupling using a TMP-Palladium Catalyst

  • Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Palladium(II) acetate (1 mol%) and TMP (2.2 mol%) in anhydrous toluene. Stir at room temperature for 30 minutes.

  • Reaction Setup: In a separate Schlenk flask, add the aryl halide (1.0 eq), the boronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Reaction Initiation: Add the pre-formed catalyst solution to the flask containing the substrates.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC or GC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

Application II: A Synthon for Fused Pyrazolo[1,5-a]pyrimidines

Causality: The endocyclic nitrogen (N1) and the exocyclic imine group of TMP form a reactive dinucleophilic system. This arrangement is ideal for condensation reactions with 1,3-dielectrophiles, such as β-diketones or α,β-unsaturated ketones, to construct fused heterocyclic systems. Pyrazolo[1,5-a]pyrimidines, for instance, are a class of compounds with significant biological activity, including kinase inhibition.[8]

Protocol: Synthesis of a Tetramethyl-pyrazolo[1,5-a]pyrimidine

  • Reaction Setup: In a sealed tube, combine TMP (1.0 eq) and acetylacetone (1.1 eq) in ethanol.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 120 °C for 12 hours.

  • Workup: Cool the reaction to room temperature. A precipitate may form. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography to yield the desired fused pyrimidine.

Application III: Scaffold for Medicinal Chemistry Libraries

Causality: The pyrazole core is a cornerstone of modern medicinal chemistry, found in drugs like Celecoxib and Rimonabant.[1][3] TMP provides a novel, three-dimensional scaffold that can be readily diversified. The imine functionality can be hydrolyzed to a ketone (a pyrazolone), reduced to an amine, or used as a handle for further reactions, allowing for the rapid generation of a library of analogs for biological screening.[9][10] The methyl groups at positions 4 and 5 block common sites of metabolism and provide defined steric vectors for probing protein binding pockets.

Trustworthiness and Self-Validation

Every protocol described is designed as a self-validating system.

  • Spectroscopic Confirmation: The proposed structures of TMP and its derivatives can be unequivocally confirmed using a suite of standard analytical techniques (NMR, IR, HRMS). The predicted data serves as a benchmark for experimental results.

  • Chromatographic Purity: The purity of all synthesized compounds should be assessed by HPLC or GC, ensuring >95% purity for use in subsequent applications.

  • Control Reactions: When evaluating TMP in catalysis, control experiments (e.g., reaction without the ligand, or with a standard ligand) are crucial to validate its efficacy and superiority.

By adhering to these principles, researchers can confidently explore the chemistry of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine and unlock its full potential in the synthesis of novel molecules.

References

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Bentham Science.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). Journal of Organic Chemistry.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). Journal of Organic Chemistry.
  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2023). Pharmaceutical Chemistry Journal.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. (2010). Journal of Saudi Chemical Society.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2018). Molecules.
  • Synthesis of Substituted Pyrazoles and Imidazolium Salts. (2015). UH Institutional Repository.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2022). Molecules.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity as EAC Receptor Antagonists. (2020). Pharmacophore.
  • A REVIEW ON PYRAZOLE AN ITS DERIV
  • Synthesis and Structural Insight into the Bioactivity of Imines with 1,5-Dimethyl-2-Phenyl-1H-Pyrazol-3(2H)-One Structural Unit Derived from Phenolic Aldehydes. (2024). Kemija u industriji.
  • 2,4,5-trimethyl-2,3-dihydro-1h-pyrazol-3-imine. (n.d.). PubChem.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (2005). Organic Letters.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (2023). Organic Letters.
  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (2005). Organic Chemistry Portal.
  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
  • Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)
  • Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). International Journal of Modern Organic Chemistry.
  • Most common nitrile imine formation reactions; by dehalogenation of... (n.d.).
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2018). Molecules.
  • 2,4-Dihydro-4,4,5-trimethyl-3H-pyrazol-3-one. (n.d.). CAS Common Chemistry.
  • 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-imine. (n.d.). Guidechem.

Sources

Application Note & Protocols: Leveraging 3-Aminopyrazoles in the Synthesis of Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the synthesis of fused heterocyclic compounds, specifically focusing on the pyrazolo[1,5-a]pyrimidine core, utilizing 3-aminopyrazole derivatives as key precursors. While the initial query specified 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, this guide will focus on its more stable and synthetically versatile tautomer, 3-amino-2,4,5-trimethyl-1H-pyrazole. This is due to the well-established principle of imine-enamine tautomerism in such systems, where the amine form is the predominant and reactive species in the crucial cyclocondensation reactions discussed herein. We will explore the underlying reaction mechanisms, provide detailed, field-proven protocols, and discuss the broader synthetic utility of this powerful chemical transformation.

Introduction and Scientific Rationale

The pyrazolo[1,5-a]pyrimidine nucleus is a privileged scaffold in medicinal chemistry and drug discovery.[1] Compounds bearing this fused heterocyclic system exhibit a wide spectrum of biological activities, including roles as protein kinase inhibitors for targeted cancer therapy, anxiolytics, and hypnotic agents.[2][3] The remarkable therapeutic potential of this scaffold has driven significant interest in developing efficient and versatile synthetic routes for its construction.[3][4]

A cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-dielectrophilic species, most commonly a β-dicarbonyl compound or its synthetic equivalent.[4][5] This approach offers a robust and modular pathway to a diverse range of substituted pyrazolo[1,5-a]pyrimidines.

The Role of the 3-Aminopyrazole Precursor

The key to this synthesis is the dual nucleophilicity of the 3-aminopyrazole ring system. The molecule possesses two key nucleophilic centers: the endocyclic N1 nitrogen and the exocyclic amino group at the C3 position. This arrangement allows it to act as a bidentate nucleophile, reacting with a three-carbon electrophilic partner to construct the second six-membered pyrimidine ring.

A Note on Tautomerism: Pyrazol-3-imine vs. 3-Aminopyrazole

The specified compound, 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, exists in tautomeric equilibrium with 2,4,5-trimethyl-1H-pyrazol-3-amine. In the context of the synthetic applications described, the 3-aminopyrazole tautomer is the crucial reactive intermediate. The vast majority of scientific literature and established synthetic protocols utilize starting materials named and characterized as 3-aminopyrazoles.[6] Therefore, this guide will proceed with the understanding that the 3-aminopyrazole is the synthetically relevant form.

General Reaction Mechanism: Cyclocondensation with β-Dicarbonyls

The reaction proceeds via a well-established pathway involving initial nucleophilic attack followed by intramolecular cyclization and dehydration. The regioselectivity of the final product can be influenced by the nature of the substituents on both the pyrazole and the dicarbonyl compound.

  • Initial Condensation: The more nucleophilic exocyclic amino group of the 3-aminopyrazole attacks one of the carbonyl groups of the β-dicarbonyl compound. This is typically the more electrophilic (less sterically hindered) carbonyl.

  • Enamine Formation: Subsequent dehydration leads to the formation of a key enaminone intermediate.

  • Intramolecular Cyclization: The endocyclic N1 nitrogen of the pyrazole ring then performs an intramolecular nucleophilic attack on the second carbonyl group.

  • Dehydration/Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.

Mechanism General Mechanism of Pyrazolo[1,5-a]pyrimidine Formation cluster_0 Reactants cluster_1 Intermediate Stages cluster_2 Product Aminopyrazole 3-Aminopyrazole Enaminone Enaminone Intermediate Aminopyrazole->Enaminone Condensation (-H₂O) Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Enaminone Condensation (-H₂O) Cyclized Cyclized Intermediate (non-aromatic) Enaminone->Cyclized Intramolecular Cyclization Product Pyrazolo[1,5-a]pyrimidine Cyclized->Product Dehydration (-H₂O)

Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Protocol: Synthesis of 7-methyl-2,5-diphenylpyrazolo[1,5-a]pyrimidine

This protocol details a representative synthesis using 3-amino-5-phenyl-1H-pyrazole and benzoylacetone (a 1,3-dicarbonyl compound) as reactants. This method is adapted from established procedures and can be modified for other substituted analogs.[5]

Materials and Reagents
  • 3-amino-5-phenyl-1H-pyrazole

  • Benzoylacetone (1-phenyl-1,3-butanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-amino-5-phenyl-1H-pyrazole (1.0 mmol) and benzoylacetone (1.1 mmol).

  • Solvent Addition: Add glacial acetic acid (10 mL) to the flask. Acetic acid serves as both the solvent and an acid catalyst to promote the condensation and cyclization steps.

  • Reaction Heating: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 5:1 petroleum ether/EtOAc eluent system). The reaction is typically complete within 4-6 hours.

  • Product Precipitation: After the reaction is complete (as indicated by the consumption of the starting materials), allow the reaction mixture to cool to room temperature.

  • Isolation: Pour the cooled reaction mixture into a beaker containing ice-cold water (50 mL). A solid precipitate should form. If precipitation is slow, gently scratch the inside of the beaker with a glass rod.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 20 mL) to remove residual acetic acid, followed by a small amount of cold ethanol to facilitate drying.

  • Drying and Characterization: Dry the product under vacuum to a constant weight. The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary. Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

Workflow Experimental Workflow start Combine Reactants (3-Aminopyrazole, β-Dicarbonyl) in Acetic Acid reflux Heat to Reflux (4-6 hours) start->reflux monitor Monitor via TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Pour into Ice Water & Precipitate Product cool->precipitate filtrate Vacuum Filtrate & Wash Solid precipitate->filtrate dry Dry Under Vacuum filtrate->dry end Characterize Product (NMR, MS, MP) dry->end

Caption: Step-by-step experimental workflow for synthesis.

Data Presentation and Expected Results

The following table summarizes typical data for the synthesis of substituted pyrazolo[1,5-a]pyrimidines based on literature precedents.[5]

Product ExampleStarting Aminopyrazoleβ-Dicarbonyl CompoundTypical YieldMelting Point (°C)Key ¹H NMR Signal (CDCl₃, δ ppm)
3h 2-(tert-Butyl)-pyrazole-3-amine1-(3-(trifluoromethyl)phenyl)-1,3-propanedione88%97-988.67 (d, 1H, H-7), 6.60 (s, 1H, H-3)
3f 2-(tert-Butyl)-pyrazole-3-amine1-(2-(benzyloxy)phenyl)-1,3-propanedione81%134-1358.51 (d, 1H, H-7), 6.57 (s, 1H, H-3)

Table adapted from data presented in The Journal of Organic Chemistry (2021).[5] Note: The synthesis described in the reference uses a copper-catalyzed annulation from saturated ketones, which is a modern variation of the classical condensation with pre-formed dicarbonyls.

Field-Proven Insights & Troubleshooting

  • Regioselectivity: When using unsymmetrical β-dicarbonyl compounds (e.g., R¹COCH₂COR² where R¹ ≠ R²), a mixture of two regioisomers can be formed. The outcome is often dictated by the relative electrophilicity and steric hindrance of the two carbonyl carbons. Careful analysis of the product mixture (e.g., by NMR) is essential.[3]

  • Reaction Conditions: While acidic conditions (acetic acid, p-TsOH) are common, some substrates may benefit from basic conditions or neutral, high-boiling solvents like DMF or DMSO.

  • Microwave Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of side products.[3][7]

  • Alternative Electrophiles: This synthetic strategy is not limited to β-dicarbonyls. Other 1,3-dielectrophiles such as α,β-unsaturated ketones (enones), enaminones, and activated alkynes can also be employed to access the pyrazolo[1,5-a]pyrimidine scaffold.[3][5][8]

References

  • Li, Y., et al. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Elgemeie, G. H., et al. (1989). Studies on aminoazoles: Synthesis of Pyrazolo[1,5‐a]‐pyrimidines and their aza derivatives. Journal für Praktische Chemie. Available at: [Link]

  • Shaaban, M. R., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications. Available at: [Link]

  • Fichez, J., et al. (2021). Recent advances in aminopyrazoles synthesis and functionalization. Organic & Biomolecular Chemistry. Available at: [Link]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. Available at: [Link]

  • Dizdar, M., et al. (2024). Synthesis and Structural Insight into the Bioactivity of Imines with 1,5-Dimethyl-2-Phenyl-1H-Pyrazol-3(2H)-One Structural Unit Derived from Phenolic Aldehydes. Kemija u industriji. Available at: [Link]

  • Abdel-Aziz, H. A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Chinese Chemical Society. Available at: [Link]

  • PubChemLite. (n.d.). 2,4,5-trimethyl-2,3-dihydro-1h-pyrazol-3-imine. PubChemLite. Available at: [Link]

  • Potapov, A. S., et al. (2020). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances. Available at: [Link]

  • Homenko, M., et al. (2020). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Molecules. Available at: [Link]

  • Wu, J., et al. (2021). Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Application Note and Protocol: Structural Elucidation of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural characterization of the novel heterocyclic compound, 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a compound of interest in medicinal chemistry and drug development, its unambiguous structural confirmation is paramount. This guide offers step-by-step methodologies, explains the rationale behind experimental choices, and provides expected data to facilitate its identification and characterization.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][2] The title compound, 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, is a unique pyrazole derivative whose structural features, including the exocyclic imine and methyl substitutions, warrant a comprehensive analytical approach for unambiguous characterization. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry determines the molecular weight and provides insights into the fragmentation pattern, further confirming the structure.[3]

This application note serves as a practical guide for researchers, offering a robust protocol for the NMR and MS analysis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine. The methodologies described herein are grounded in established principles of spectroscopic analysis for small organic molecules and are adapted to the specific structural attributes of the target compound.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₆H₁₁N₃PubChem[4]
Molecular Weight125.17 g/mol PubChem[4]
Monoisotopic Mass125.0953 g/mol PubChem[4]
Predicted XlogP0.7PubChem[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments is recommended for complete structural assignment.

Rationale for Experimental Choices
  • ¹H NMR: To identify the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: To determine the number of different types of carbon atoms and their chemical environment.

  • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling correlations within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a good starting point for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used.[5] The choice of solvent can sometimes affect the chemical shifts, especially for protons involved in hydrogen bonding.[6]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).[7]

  • Filtration: Filter the sample solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition Parameters

The following table outlines the recommended starting parameters for NMR data acquisition. These may need to be optimized based on the specific instrument and sample concentration.

ExperimentParameterRecommended Value
¹H NMRSpectrometer Frequency400 MHz or higher
Pulse ProgramStandard single pulse
Spectral Width12-16 ppm
Acquisition Time2-4 s
Relaxation Delay1-5 s
Number of Scans8-16
¹³C NMRSpectrometer Frequency100 MHz or higher
Pulse ProgramProton-decoupled
Spectral Width200-240 ppm
Acquisition Time1-2 s
Relaxation Delay2-5 s
Number of Scans1024 or more
2D NMR (COSY, HSQC, HMBC)-Use standard instrument-provided parameter sets and optimize as needed.
Predicted ¹H and ¹³C NMR Data

The following table provides predicted chemical shifts for 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine. These are estimates based on the analysis of similar pyrazole derivatives and should be used as a guide for spectral interpretation.[8][9]

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-CH₃~3.0 - 3.5 (s, 3H)~30 - 35
4-CH₃~1.8 - 2.2 (s, 3H)~10 - 15
5-CH₃~2.0 - 2.5 (s, 3H)~15 - 20
3-C=N-~150 - 160
4-C-~100 - 110
5-C-~140 - 150
Imine-NHBroad signal, ~5-7 (variable)-
1-NHBroad signal, ~7-9 (variable)-

Note: The signals for the NH protons can be broad and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[6]

Mass Spectrometry (MS) Protocol

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Rationale for Ionization Method Selection
  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules and often produces a protonated molecular ion [M+H]⁺, which directly gives the molecular weight.[10][11] This is the recommended primary method.

  • Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that can be used for less polar compounds.[10][11]

  • Electron Impact (EI): A hard ionization technique that causes extensive fragmentation. While it may not always show a clear molecular ion peak, the resulting fragmentation pattern can be highly informative for structural elucidation and can be compared to spectral libraries.[11][12]

Sample Preparation
  • Solvent Selection: Use a solvent that is compatible with the chosen ionization method. For ESI and APCI, a mixture of methanol, acetonitrile, and/or water is commonly used.

  • Concentration: Prepare a dilute solution of the sample, typically in the range of 1-10 µg/mL.

  • Additives: For ESI in positive ion mode, the addition of a small amount of formic acid (0.1%) can aid in protonation.

Mass Spectrometry Data Acquisition Parameters
ParameterESIAPCIEI
Ionization ModePositivePositive-
Mass Range (m/z)50 - 50050 - 50040 - 400
Capillary Voltage3-5 kV2-4 kV70 eV
Cone Voltage20-40 V20-40 V-
Source Temperature100-150 °C300-400 °C200-250 °C
Desolvation Gas FlowHighHigh-
Expected Mass Spectral Data

The primary ion expected in the ESI and APCI mass spectra is the protonated molecule.

IonCalculated m/z
[M+H]⁺126.1026
[M+Na]⁺148.0845

Calculated m/z values are based on the monoisotopic mass from PubChem.[4]

The fragmentation pattern in EI-MS can be complex. Based on the structure of pyrazoline derivatives, common fragmentation pathways involve the cleavage of the pyrazole ring and the loss of substituents.[13]

Experimental Workflows

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve 5-10 mg of sample in 0.6 mL deuterated solvent B Add TMS as internal standard A->B C Filter into NMR tube B->C D Acquire 1D NMR Spectra (¹H, ¹³C, DEPT-135) C->D E Acquire 2D NMR Spectra (COSY, HSQC, HMBC) D->E F Process spectra (Fourier transform, phasing, baseline correction) E->F G Integrate ¹H signals and assign chemical shifts F->G H Analyze 2D correlations G->H I Propose and confirm structure H->I

Caption: Workflow for NMR analysis.

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis J Prepare a dilute solution (1-10 µg/mL) in a suitable solvent K Infuse sample into the mass spectrometer J->K L Acquire data using ESI/APCI and/or EI K->L M Determine the accurate mass of the molecular ion L->M N Analyze the fragmentation pattern M->N O Confirm molecular formula and corroborate the proposed structure N->O

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a powerful and definitive approach for the structural elucidation of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine. The protocols outlined in this application note offer a comprehensive framework for researchers to obtain high-quality data and confidently characterize this and similar novel heterocyclic compounds. The provided expected data serves as a valuable reference for data interpretation, accelerating research and development in the fields of medicinal chemistry and drug discovery.

References

  • Dizdar, M., Topčagić, A., Avdić, M., Vidic, D., & Maksimović, M. (2024). Synthesis and Structural Insight into the Bioactivity of Imines with 1,5-Dimethyl-2-Phenyl-1H-Pyrazol-3(2H)-One Structural Unit Derived from Phenolic Aldehydes. Kemija u industriji, 73(7-8), 421-434. [Link]

  • El-Sayed, M. A. A. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54.
  • Saad, E. F., & El-Mariah, F. A. A. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
  • Chen, X., She, J., Shang, Z., Wu, J., Wu, H., & Zhang, P. (2008). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Synlett, (19), 3267-3270.
  • Vondrák, T., Bastl, Z., & Böhm, S. (1988). Gas-phase tautomerism in 2,4-dihydropyrazol-3-ones: an ultraviolet photoelectron spectroscopic study and MNDO molecular orbital calculations. Journal of the Chemical Society, Perkin Transactions 2, (5), 641-645. [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,5-trimethyl-2,3-dihydro-1h-pyrazol-3-imine. Retrieved from [Link]

  • Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]

  • Claramunt, R. M., Elguero, J., & Begtrup, M. (2008). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 46(10), 975-983.
  • PubChem. (n.d.). 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Patel, K. D., & Patel, H. D. (2015). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. International Journal of Pharmaceutical Sciences and Research, 6(9), 3878-3883.
  • Al-Hourani, B. J., El-Elimat, T., Al-Dhafri, J. S., Al-Ghorani, E. A., & Al-Qtaitat, A. I. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 24(18), 3326.
  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 24). 2.3: Ionization Techniques. Retrieved from [Link]

  • Fodor, L., Gáspár, A., Szabó, D., & Csomós, P. (2020). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2020(2), M1131.
  • Titi, A., et al. (2020). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Journal of Molecular Structure, 1205, 127625.
  • Bakherad, M., Keivanloo, A., & Oskooie, H. A. (2019). Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)
  • Wang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1835-1855.
  • Synthesis of Pyrazole Compounds by Using Sonication Method. (2019). Rasayan Journal of Chemistry, 12(2), 757-761.
  • Kratos Analytical. (n.d.).
  • Gomaa, A. M., & Ali, M. M. (2022).
  • Grošelj, U., Kralj, D., Wagger, J., Dahmann, G., Stanovnik, B., & Svete, J. (2012). Synthesis of 3-(2-aminoethyl)
  • ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. Retrieved from [Link]

Sources

Application Notes and Protocols for Bioactivity Assays of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The unique structural features of pyrazoles allow for diverse molecular interactions with biological targets, making them a fertile ground for drug discovery. This document provides a comprehensive guide for the initial bioactivity screening and mechanistic evaluation of a novel compound, 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine.

Given that many pyrazole derivatives exhibit potent anticancer activity by modulating key cellular processes such as cell cycle progression and apoptosis, often through the inhibition of protein kinases, our proposed screening strategy will focus on identifying and characterizing these potential bioactivities.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals, providing not just step-by-step protocols, but also the scientific rationale behind the experimental design, ensuring a self-validating and robust approach to bioactivity assessment.

A Tiered Approach to Bioactivity Screening

A logical and resource-efficient method for characterizing a novel compound is a tiered screening approach. This strategy begins with broad, high-throughput assays to identify a general biological effect, followed by more focused, mechanism-of-action studies to elucidate the specific cellular pathways being modulated.

Assay_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Target Identification & Validation primary_screening Primary Screening Broad-spectrum cytotoxicity and antimicrobial assays secondary_assays Secondary Assays Apoptosis, Cell Cycle, and Kinase Inhibition Assays primary_screening->secondary_assays If cytotoxic target_id Target Identification Biochemical assays, proteomics, etc. secondary_assays->target_id Elucidate Mechanism

Caption: A tiered workflow for bioactivity screening.

Part 1: Primary Screening - Identifying a Biological Signature

The initial goal is to determine if 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine exhibits any general cytotoxic or antimicrobial effects. These assays are robust, cost-effective, and can be performed in a high-throughput format.

In Vitro Cytotoxicity Assay using MTT

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.[5]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., a panel from the NCI-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear, flat-bottom cell culture plates

  • 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine (test compound)

  • Doxorubicin (positive control)

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then prepare a suspension at the desired density (e.g., 5,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adhesion.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control (Doxorubicin) in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control and medium-only blanks.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

The percentage of cell viability is calculated as follows:

% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100

The results should be plotted as a dose-response curve with the percentage of cell viability on the y-axis and the log of the compound concentration on the x-axis. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.[6]

Table 1: Hypothetical Cytotoxicity Data

Concentration (µM)% Cell Viability
0.198.5
185.2
1052.1
5015.8
1005.3
Antimicrobial Susceptibility Testing

Given the known antimicrobial properties of some pyrazole derivatives, a primary screen for antibacterial and antifungal activity is warranted. Broth microdilution is a common method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][7]

Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well sterile microplates

  • Test compound

  • Positive control antibiotics (e.g., Ampicillin for bacteria, Amphotericin B for fungi)

  • Vehicle control (DMSO)

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

Part 2: Secondary & Mechanistic Assays

If the primary screening reveals significant cytotoxicity against cancer cell lines, the next tier of assays aims to elucidate the mechanism of cell death. Common mechanisms induced by anticancer compounds are apoptosis and cell cycle arrest. Furthermore, as many pyrazole-containing drugs are kinase inhibitors, a cell-based kinase inhibition assay is a logical next step.[2][4]

Apoptosis Detection by Annexin V and Propidium Iodide Staining

A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Protocol: Annexin V/PI Staining for Flow Cytometry

Materials:

  • Cancer cell line of interest

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.

  • Washing: Wash the cells twice with cold PBS.[9]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

An increase in the percentage of Annexin V-positive cells in the treated sample compared to the control indicates that the compound induces apoptosis.

Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[2] Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content.[11] This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol: Cell Cycle Analysis

Materials:

  • Cancer cell line of interest

  • Test compound

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide staining solution containing RNase A[11][12]

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing to prevent clumping.[13]

    • Incubate on ice for at least 30 minutes.[13]

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in the PI/RNase A staining solution.[12]

    • Incubate for 30 minutes at room temperature.[13]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale.[12]

Data Interpretation:

A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase in the treated sample compared to the control indicates cell cycle arrest at that checkpoint.

Cell-Based Kinase Inhibition Assay

Given that numerous pyrazole derivatives are kinase inhibitors, a cell-based assay to assess the phosphorylation status of a key signaling protein downstream of a relevant kinase is a valuable secondary assay.[2][4] For example, the PI3K/AKT pathway is frequently dysregulated in cancer.

Signaling_Pathway cluster_0 Potential Mechanism of Action Compound 2,4,5-trimethyl-2,3-dihydro- 1H-pyrazol-3-imine Kinase Target Kinase (e.g., PI3K) Compound->Kinase Inhibits Downstream Downstream Effector (e.g., AKT) Kinase->Downstream Activates Phosphorylation Phosphorylation Downstream->Phosphorylation Cell_Effects Cell Cycle Arrest Apoptosis Phosphorylation->Cell_Effects

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-imine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine. This guide is designed for researchers, chemists, and professionals in drug development. It provides in-depth troubleshooting, optimized protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and significantly improve your experimental outcomes.

Introduction: Understanding the Target Molecule and Its Synthesis

The target molecule, 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, is a substituted pyrazole derivative. It is important to recognize that this compound exists in tautomeric equilibrium with the more stable aromatic form, 2,4,5-trimethyl-1H-pyrazol-3-amine [1]. Most synthetic routes will yield the aminopyrazole, which can be considered the final product for practical purposes.

The most reliable synthetic strategy for this class of compounds is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[2] For the target molecule, this involves the reaction of 3-methyl-2-oxobutanenitrile (also known as α-acetyl-α-methylacetonitrile) with methylhydrazine . This approach, a variation of the classic Knorr pyrazole synthesis, is efficient but presents challenges in regioselectivity and reaction control that can lead to diminished yields.[3][4][5] This guide will address these challenges head-on.

Core Reaction Mechanism

The synthesis proceeds through a well-established pathway involving nucleophilic attack, cyclization, and dehydration. Understanding this mechanism is critical for effective troubleshooting.

G cluster_key Reaction Pathway Start1 3-Methyl-2-oxobutanenitrile Int1 Hydrazone Intermediate (via nucleophilic attack) Start1->Int1 + Methylhydrazine (N1 or N2 attack) Start2 Methylhydrazine Start2->Int1 Int2 Cyclized Hemiaminal (Intramolecular attack on nitrile) Int1->Int2 Cyclization Side_Product Regioisomeric Impurity (1,4,5-Trimethyl-1H-pyrazol-3-amine) Int1->Side_Product If N1 attacks carbonyl Int3 Iminopyrazolidine Int2->Int3 - H2O (Dehydration) Product 2,4,5-Trimethyl-1H-pyrazol-3-amine (Aromatic Product after Tautomerization) Int3->Product Tautomerization

Caption: Proposed reaction mechanism for the synthesis of 2,4,5-trimethyl-1H-pyrazol-3-amine.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the most common obstacles encountered during the synthesis.

Q1: My final yield is consistently low (<40%). What are the most likely causes and how can I fix them?

A1: Low yields are the most frequent complaint and typically stem from one of three areas: incomplete reaction, side product formation, or suboptimal reaction conditions.

  • Incomplete Reaction: The condensation may be slow or stall.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (typically the β-ketonitrile) is fully consumed. If the reaction stalls, consider increasing the temperature to reflux or employing microwave-assisted synthesis, which has been shown to improve yields and drastically reduce reaction times in similar condensations.[6]

  • Side Product Formation: The primary cause of yield loss is often the formation of a regioisomeric byproduct (see Q2 for details).

    • Solution: Controlling the reaction's regioselectivity is key. This is best achieved by careful control of pH. Adding a catalytic amount of a protic acid like acetic acid can favor the desired isomer by modulating the nucleophilicity of the two nitrogen atoms in methylhydrazine.

  • Suboptimal Conditions: The choice of solvent and temperature is critical.

    • Solution: Ethanol or methanol are common solvents. For reactions that require water removal to be driven to completion (Le Chatelier's principle), using a solvent like toluene with a Dean-Stark apparatus is highly effective. See the table below for a summary of condition optimization.

Table 1: Optimization of Reaction Conditions

Parameter Option 1 Option 2 Option 3 Rationale & Expert Insight
Solvent Ethanol/Methanol Acetic Acid Toluene Alcohols are good general-purpose solvents. Acetic acid can act as both solvent and catalyst. Toluene is ideal for water removal via azeotropic distillation.
Catalyst None (Thermal) Acetic Acid (cat.) Mineral Acid (e.g., HCl, cat.) While the reaction can proceed thermally, acid catalysis significantly accelerates the initial hydrazone formation.[6] Acetic acid is often sufficient and less harsh than mineral acids.
Temperature Room Temp Reflux (60-110°C) Microwave (100-150°C) Gentle heating is usually required. Refluxing is the standard approach. Microwave irradiation can offer dramatic improvements in speed and yield.

| Water Removal | Not performed | Anhydrous reagents | Dean-Stark Trap | The final cyclization step releases water. Actively removing it drives the equilibrium toward the product, boosting the final yield. |

Q2: My characterization (NMR, LC-MS) shows two major products. What is the other compound?

A2: You are almost certainly observing the formation of a regioisomer. Methylhydrazine is an asymmetrical nucleophile. The initial condensation can occur via two pathways, leading to two different pyrazole products.

G cluster_title Regioisomer Formation Ketonitrile 3-Methyl-2-oxobutanenitrile Attack_A Pathway A: Terminal -NH2 attacks carbonyl Ketonitrile->Attack_A Attack_B Pathway B: Internal -NH(CH3) attacks carbonyl Ketonitrile->Attack_B Methylhydrazine Methylhydrazine (H2N-NH-CH3) Methylhydrazine->Attack_A Methylhydrazine->Attack_B Product_A Desired Product: 2,4,5-Trimethyl-1H-pyrazol-3-amine Attack_A->Product_A (More likely due to sterics and higher nucleophilicity of -NH2) Product_B Side Product: 1,4,5-Trimethyl-1H-pyrazol-3-amine Attack_B->Product_B (Less likely but still occurs)

Caption: Competing pathways leading to the desired product and its regioisomer.

The terminal -NH2 group is generally more nucleophilic and less sterically hindered, making Pathway A the major route. However, Pathway B can still occur, leading to the 1,4,5-trimethyl isomer. To favor the desired product, run the reaction under mildly acidic conditions and at the lowest temperature that allows for a reasonable reaction rate, as higher temperatures can reduce selectivity.

Q3: I'm struggling to purify the final product. Column chromatography on silica gel gives poor recovery.

A3: This is a common issue with basic, nitrogen-containing heterocycles like your product. The amine groups can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to streaking, poor separation, and irreversible adsorption of your compound.[7]

  • Recommended Solution 1: Deactivate the Silica. Before running your column, flush it with your eluent mixture containing 1-2% triethylamine or ammonia in methanol. This deactivates the acidic sites on the silica, allowing your basic compound to elute cleanly.[7]

  • Recommended Solution 2: Use an Alternative Stationary Phase. Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds.

  • Recommended Solution 3: Acid-Base Extraction. If the impurities are not basic, you can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane), wash with a dilute aqueous acid (e.g., 1M HCl) to protonate your product and pull it into the aqueous layer. Wash the organic layer again to ensure full extraction. Then, basify the aqueous layer with NaOH or NaHCO3 to deprotonate your product, causing it to precipitate or allowing it to be re-extracted into a fresh organic layer.

  • Recommended Solution 4: Recrystallization. This is the most effective method if a suitable solvent system can be found. Try solvent/anti-solvent pairs like ethanol/water, ethyl acetate/hexanes, or isopropanol.[7] Dissolve your crude product in the minimum amount of hot solvent and slowly add the anti-solvent until turbidity appears, then allow it to cool slowly.

Optimized Experimental Protocol

This protocol is designed as a robust starting point. Researchers should optimize based on their specific lab conditions and in-process monitoring.

Materials:

  • 3-Methyl-2-oxobutanenitrile (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Ethanol (or Toluene for Dean-Stark setup)

  • Dean-Stark apparatus (optional, but recommended)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and Dean-Stark trap if using toluene), add 3-methyl-2-oxobutanenitrile (1.0 eq) and ethanol (or toluene) to make a 0.5 M solution.

  • Reagent Addition: Begin stirring the solution. Add glacial acetic acid (0.1 eq). Slowly, add methylhydrazine (1.1 eq) dropwise. The addition may be exothermic; use an ice bath to maintain the temperature below 30°C if necessary.

  • Reaction: Heat the mixture to reflux (approx. 80°C for ethanol, 110°C for toluene). If using a Dean-Stark trap, monitor water collection.

  • Monitoring: Follow the reaction's progress by taking small aliquots and analyzing via TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent with 1% triethylamine). The reaction is complete when the starting β-ketonitrile spot is no longer visible (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude oil/solid in dichloromethane (DCM).

    • Wash the DCM solution with saturated aqueous sodium bicarbonate (NaHCO3) to neutralize the acetic acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purification: Purify the crude material using one of the methods described in Q3 . Recrystallization from an ethanol/water mixture is often a good first choice.

Frequently Asked Questions (FAQs)

Q: What are the key signals I should look for in NMR and HRMS to confirm my product? A: For 2,4,5-trimethyl-1H-pyrazol-3-amine:

  • ¹H NMR: You should expect to see three distinct methyl singlets. One corresponding to the N-methyl group (likely around 3.5-3.8 ppm), and two C-methyl groups (likely around 2.0-2.4 ppm). A broad singlet for the -NH2 protons will also be present (its chemical shift is highly variable, 4.0-6.0 ppm).

  • ¹³C NMR: Expect signals for the three methyl carbons and the three pyrazole ring carbons.

  • HRMS (ESI+): The primary confirmation will be the mass of the protonated molecule [M+H]⁺. For C6H11N3, the expected exact mass is 126.1026 m/z.[1]

Q: Is methylhydrazine safe to handle? A: Methylhydrazine, like other hydrazine derivatives, is toxic and a suspected carcinogen.[4] It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). All waste should be quenched and disposed of according to institutional safety guidelines.

Q: Can I use a different hydrazine derivative? A: The choice of hydrazine determines the substituent at the N1 (or N2) position. Using hydrazine hydrate instead of methylhydrazine would yield the N-unsubstituted pyrazole (4,5-dimethyl-1H-pyrazol-3-amine). Using phenylhydrazine would yield the N-phenyl derivative. The protocol can be adapted, but reaction times and purification may vary.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, National Institutes of Health. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • synthesis of pyrazoles. YouTube. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC, National Institutes of Health. [Link]

  • 2,4,5-trimethyl-2,3-dihydro-1h-pyrazol-3-imine. PubChem. [Link]

  • Synthesis and Structural Insight into the Bioactivity of Imines with 1,5-Dimethyl-2. Kemija u industriji. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles.
  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. [Link]

  • Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts. MDPI. [Link]

  • Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. Journal of Education and Science. [Link]

  • (PDF) Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. ResearchGate. [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PMC, National Institutes of Health. [Link]

Sources

Technical Support Center: Purification of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally related compounds. While direct literature on this specific molecule is limited, this guide leverages established principles of pyrazole and pyrazoline chemistry to provide robust troubleshooting strategies and detailed protocols.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine.

Q1: What is the most likely synthetic route for 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, and how does this impact purification?

A1: The most probable synthetic pathway is the condensation reaction between a substituted hydrazine and a β-dicarbonyl compound, a variant of the Knorr pyrazole synthesis.[1][2] For 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, this would likely involve the reaction of methylhydrazine with 3-methyl-2,4-pentanedione, followed by an intramolecular cyclization and dehydration to form the pyrazole ring, and subsequent tautomerization to the imine form. The initial reaction forms an imine, and the second nitrogen of the hydrazine attacks the second carbonyl group to form a second imine, which then tautomerizes to the more stable aromatic pyrazole.[1][2]

Understanding this synthesis is critical for anticipating potential impurities. These can include unreacted starting materials, partially cyclized intermediates, regioisomers (if the β-dicarbonyl is unsymmetrical), and byproducts from side reactions. The purification strategy must be designed to effectively separate the target compound from these structurally similar molecules.

Q2: My crude product is a thick, oily residue instead of a solid. What does this indicate and how should I proceed?

A2: An oily crude product often suggests the presence of residual solvent, unreacted starting materials, or low-molecular-weight impurities that depress the melting point of your target compound. It could also indicate that the product itself is a low-melting solid or an oil at room temperature.

Recommended Actions:

  • High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed using a rotary evaporator followed by a high-vacuum pump.

  • TLC Analysis: Perform a thin-layer chromatography (TLC) analysis of the oil to assess its complexity. Use a solvent system such as ethyl acetate/hexane to visualize the different components.

  • Attempt Trituration: Try to induce crystallization by adding a small amount of a non-polar solvent in which your product is expected to be insoluble (e.g., cold hexanes or diethyl ether) and scratching the side of the flask with a glass rod.

  • Proceed to Chromatography: If trituration fails, column chromatography is the most effective next step to separate the components of the oil.

Q3: What are the key stability concerns for 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine during purification and storage?

A3: Dihydro-1H-pyrazol-3-imines, also known as 2-pyrazoline-5-imines, can be susceptible to hydrolysis, especially under acidic or basic conditions, which can cleave the imine bond to form the corresponding pyrazolone. They may also be sensitive to oxidation. Therefore, it is advisable to use neutral conditions during workup and purification whenever possible and to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. Azomethine imines are generally stable compounds that are easy to prepare and handle.[3]

II. Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the purification of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine.

Issue 1: Multiple Spots on TLC After Initial Work-up

Scenario: Your TLC plate of the crude product shows multiple spots, indicating a mixture of compounds.

Causality: This is a common outcome of pyrazole synthesis. The spots could correspond to:

  • Starting Materials: Unreacted methylhydrazine or 3-methyl-2,4-pentanedione.

  • Intermediates: Incomplete cyclization can lead to hydrazone intermediates.

  • Regioisomers: If the reaction conditions are not well-controlled, isomeric pyrazole products can form.

  • Side Products: Self-condensation of the dicarbonyl compound or other side reactions.

Troubleshooting Workflow:

start Multiple Spots on TLC identify Identify Spots (if possible) - Co-spot with starting materials - Use UV visualization start->identify decision Nature of Impurities? identify->decision path1 Polar Impurities (e.g., hydrazones, salts) decision->path1 Polar path2 Non-polar Impurities (e.g., unreacted diketone) decision->path2 Non-polar path3 Closely-eluting Spots (e.g., isomers) decision->path3 Similar Rf action1 Acid-Base Extraction path1->action1 action2 Trituration with Non-polar Solvent path2->action2 action3 Column Chromatography path3->action3 end Purified Product action1->end action2->end action3->end start Crude Product analysis Analyze Crude Product (TLC, NMR) start->analysis decision Purity & Nature of Impurities? analysis->decision path1 High Purity with Minor Impurities decision->path1 High path2 Significant Impurities (Neutral/Acidic) decision->path2 Moderate path3 Complex Mixture / Isomers decision->path3 Low action1 Recrystallization path1->action1 action2 Acid-Base Extraction path2->action2 action3 Column Chromatography path3->action3 end Pure 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine action1->end action2->action1 Followed by action2->end action3->action1 Followed by (optional) action3->end

Sources

Technical Support Center: Synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this synthesis. As Senior Application Scientists, we provide not only procedural guidance but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine is typically achieved via a variation of the Knorr pyrazole synthesis, a robust and widely used method for constructing pyrazole rings.[1][2][3][4][5] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. In this specific case, the likely reactants are methylhydrazine and 3-methyl-2,4-pentanedione .

While the Knorr synthesis is generally efficient, the use of unsymmetrical reactants, such as methylhydrazine and 3-methyl-2,4-pentanedione, introduces a significant challenge: the potential for the formation of regioisomers.[6] This guide will focus on troubleshooting this primary side reaction, as well as other potential issues that may arise during the synthesis.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
1. Presence of an Unexpected Isomer in Product Mixture (e.g., by NMR, LC-MS) Formation of the regioisomer, 1,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, due to the non-selective reaction of methylhydrazine with the two carbonyl groups of 3-methyl-2,4-pentanedione.[6]- Control Reaction Temperature: Lowering the reaction temperature may favor the formation of one isomer over the other by exploiting small differences in activation energies. - pH Control: The regioselectivity of the Knorr synthesis can be highly dependent on the pH of the reaction medium.[6] Perform the reaction under both acidic and basic conditions to determine the optimal pH for the desired isomer. - Purification: Utilize column chromatography with a carefully selected solvent system to separate the two isomers. Their differing polarity should allow for separation.
2. Low or No Product Yield - Incomplete Reaction: Insufficient reaction time or temperature. - Decomposition of Reactants: Methylhydrazine is a reactive compound and can be sensitive to air and heat.[7] - Incorrect Work-up Procedure: The product may be lost during extraction or purification if it has unexpected solubility properties.- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of methylhydrazine. - Optimize Reaction Conditions: Systematically vary the reaction time and temperature to find the optimal conditions for product formation.
3. Presence of Multiple Unidentified Spots on TLC - Formation of Hydrazone Intermediates: Incomplete cyclization can lead to the presence of stable hydrazone intermediates.[8][9] - Self-condensation of 3-methyl-2,4-pentanedione: Under certain conditions, the dicarbonyl compound may undergo self-condensation. - Decomposition Products: Prolonged reaction times or high temperatures may lead to the decomposition of reactants and/or product.- Ensure Complete Cyclization: After the initial condensation, ensure conditions are suitable for the final cyclization step (e.g., appropriate temperature, removal of water). A Dean-Stark trap can be used if water is a byproduct that inhibits the reaction. - Stepwise Addition: Consider a stepwise addition of the reactants. For example, forming the hydrazone at a lower temperature before heating to induce cyclization.
4. Product is an Oil and Difficult to Purify The product may be a low-melting solid or an oil at room temperature. Impurities can also prevent crystallization.- Purification by Chromatography: If crystallization is unsuccessful, purification by silica gel column chromatography is the recommended method. - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether).

Frequently Asked Questions (FAQs)

Q1: What is the most likely side product in the synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine?

A1: The most probable side product is the regioisomer, 1,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine. This arises because methylhydrazine has two non-equivalent nitrogen atoms, and 3-methyl-2,4-pentanedione has two non-equivalent carbonyl groups. The initial nucleophilic attack of a hydrazine nitrogen at one of the carbonyl carbons can occur in two different ways, leading to two different pyrazole products after cyclization and dehydration.[6]

Q2: How can I confirm the structure of my product and distinguish it from the regioisomeric side product?

A2: The most definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shifts and coupling patterns of the methyl groups will be different for the two isomers. Specifically, the position of the N-methyl group will be a key indicator.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring will differ between the two isomers.

  • 2D NMR (e.g., HMBC, NOESY): These experiments can provide unambiguous evidence for the connectivity of the atoms. For example, an HMBC experiment can show a correlation between the N-methyl protons and the carbon atoms of the pyrazole ring, confirming its position.

Q3: What factors influence the regioselectivity of the Knorr pyrazole synthesis?

A3: Several factors can influence which regioisomer is the major product:[6]

  • Steric Hindrance: The nucleophilic attack may be favored at the less sterically hindered carbonyl group.

  • Electronic Effects: The electrophilicity of the carbonyl carbons can be influenced by the substituents on the dicarbonyl compound.

  • Reaction Conditions: As mentioned in the troubleshooting guide, pH and temperature can play a crucial role in directing the reaction towards a specific isomer. Acidic conditions can protonate one of the hydrazine nitrogens, altering its nucleophilicity.

Q4: Can I use a different hydrazine derivative to avoid the formation of regioisomers?

A4: If the goal is to synthesize a pyrazole without N-substitution, using hydrazine (H₂NNH₂) would result in a single pyrazole product. However, if the N-methyl group is a required feature of the target molecule, then addressing the regioselectivity through reaction optimization and purification is necessary.

Experimental Protocol: Synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine

This protocol is a general guideline and may require optimization.

Reactants:

  • 3-methyl-2,4-pentanedione

  • Methylhydrazine

  • Solvent (e.g., Ethanol, Acetic Acid)

Procedure:

  • To a solution of 3-methyl-2,4-pentanedione (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser, add methylhydrazine (1.1 eq) dropwise at room temperature with stirring.

  • After the addition is complete, the reaction mixture is heated to reflux. The progress of the reaction should be monitored by TLC.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), the solvent is removed under reduced pressure.

  • The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from any regioisomers and other impurities.

  • The fractions containing the pure product are combined, and the solvent is evaporated to yield 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine. The structure and purity should be confirmed by NMR and mass spectrometry.

Reaction Pathway and Side Reaction Diagram

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_main Main Reaction cluster_side Side Reaction R1 Methylhydrazine I1 Intermediate A R1->I1 Attack at C2 I2 Intermediate B R1->I2 Attack at C4 R2 3-Methyl-2,4-pentanedione R2->I1 R2->I2 P1 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine (Desired Product) I1->P1 Cyclization & Dehydration P2 1,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine (Regioisomeric Side Product) I2->P2 Cyclization & Dehydration

Caption: Main and side reaction pathways in the synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Joule, J. A., & Mills, K. (2000). Heterocyclic Chemistry (4th ed.).
  • BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • Knorr Pyrazole Synthesis. (n.d.). In Name-Reaction.com. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • CUTM Courseware. (n.d.). pyrazole.pdf.
  • Jacobs, T. J. (1957). Pyrazoles and Related Compounds. In R. C. Elderfield (Ed.), Heterocyclic Compounds (Vol. 5, pp. 46). John Wiley & Sons.
  • Wikipedia. (n.d.). Hydrazine. In Wikipedia. Retrieved from [Link]

  • ResearchG
  • Dizdar, M., Topčagić, A., Avdić, M., Vidic, D., & Maksimović, M. (2024). Synthesis and Structural Insight into the Bioactivity of Imines with 1,5-Dimethyl-2-Phenyl-1H-Pyrazol-3(2H)-One Structural Unit Derived from Phenolic Aldehydes. Kemija u industriji, 73(1-2), 1-10.
  • Gunanathan, C., & Rainier, J. D. (2018).
  • ResearchGate. (n.d.). Methylhydrazine reaction with acetone.
  • PubChem. (n.d.). Methylhydrazine. Retrieved from [Link]

  • Brainly.com. (2020, October 28). Hydrazine reacts with 2,4-pentanedione to yield 3,5-dimethylpyrazole.
  • National Institutes of Health. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
  • Chegg.com. (n.d.). Show the product from the reaction of pentan-2-one with the given reagent.
  • Organic Chemistry Portal. (n.d.).
  • Chegg.com. (2022, November 15). Solved H+H2NNH2 Hydrazine reacts with 2,4-pentanedione to.
  • ResearchGate. (n.d.).
  • Homework.Study.com. (n.d.).
  • Master Organic Chemistry. (2022, March 7).
  • PubChem. (n.d.). 3-Methyl-2,4-pentanedione. Retrieved from [Link]

  • PubMed. (n.d.).

Sources

Technical Support Center: Stability of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. We will explore common challenges, troubleshooting strategies, and best practices to ensure the integrity of your experiments.

Introduction to 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine

2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine belongs to the class of pyrazole derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the imine functional group (-C=N-) makes this molecule susceptible to certain environmental conditions, particularly in solution. Understanding and controlling these stability factors are crucial for obtaining reproducible and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine in solution?

A1: The primary stability concern for 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine in solution is the hydrolysis of the imine bond.[1][2][3] This reaction involves the cleavage of the carbon-nitrogen double bond by water, leading to the formation of a ketone (or aldehyde) and an amine. The rate of hydrolysis is highly dependent on the pH of the solution.

Q2: How does pH affect the stability of the compound?

A2: The hydrolysis of imines is often catalyzed by acid.[2] Under acidic conditions, the imine nitrogen can be protonated, forming an iminium ion. This protonation makes the imine carbon more electrophilic and thus more susceptible to nucleophilic attack by water. Therefore, acidic aqueous solutions are generally detrimental to the stability of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine. While the reaction can also occur under neutral or basic conditions, the rate is typically slower.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize stability, solutions of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to use anhydrous aprotic solvents and store the solution at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

Q4: Can the choice of solvent impact the stability?

A4: Yes, the solvent can significantly impact stability. Protic solvents, especially water, can directly participate in the hydrolysis of the imine bond. Therefore, anhydrous aprotic solvents such as DMSO, DMF, or dioxane are generally preferred for dissolving and storing the compound. When aqueous buffers are required for an experiment, it is crucial to minimize the time the compound spends in the aqueous environment.

Q5: Are there any other factors that can affect the stability of this compound in solution?

A5: Besides pH and solvent, other factors such as temperature, light, and the presence of certain metal ions can also influence stability. Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis. Exposure to UV light may also induce photochemical degradation. Some metal ions can coordinate to the nitrogen atoms of the pyrazole ring or the imine group, potentially catalyzing degradation pathways.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Loss of compound activity over a short period in an aqueous buffer. Imine hydrolysis.[1][2]Prepare fresh solutions immediately before use. If possible, perform the experiment at a neutral or slightly basic pH. Minimize the duration of the experiment in the aqueous buffer.
Precipitate formation in the solution upon storage. Degradation products may have lower solubility.Characterize the precipitate to confirm its identity. This is a strong indicator of compound degradation. Discard the solution and prepare a fresh one.
Inconsistent results between experimental replicates. Variable rates of degradation due to slight differences in pH, temperature, or exposure to air/moisture.Strictly control all experimental parameters. Use freshly prepared solutions from a single stock for all replicates.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.Identify the new peaks by mass spectrometry to confirm the hydrolysis product (the corresponding ketone). Optimize solution preparation and handling to prevent degradation.

Proposed Degradation Pathway: Imine Hydrolysis

The most probable degradation pathway for 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine in aqueous solution is the hydrolysis of the exocyclic imine bond. This reaction is typically acid-catalyzed and proceeds through a tetrahedral intermediate.

Caption: Proposed acid-catalyzed hydrolysis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine.

Experimental Protocol: Assessing Solution Stability

This protocol provides a general framework for evaluating the stability of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine in a specific buffer system using HPLC analysis.

1. Materials:

  • 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine

  • Anhydrous DMSO

  • Buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phases (e.g., acetonitrile and water with appropriate additives)

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution with the buffer of interest to the final desired concentration (e.g., 100 µM).

  • Time-Point Analysis:

    • Immediately after preparing the working solution (T=0), inject an aliquot into the HPLC system to obtain the initial purity profile.

    • Incubate the working solution under the desired experimental conditions (e.g., 37°C).

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the working solution into the HPLC.

  • Data Analysis:

    • Integrate the peak area of the parent compound and any degradation products at each time point.

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Plot the percentage of the parent compound remaining versus time to determine the stability profile.

StabilityWorkflow start Start stock Prepare 10 mM stock in anhydrous DMSO start->stock working Dilute stock to 100 µM in aqueous buffer stock->working t0 T=0: Inject aliquot into HPLC working->t0 incubate Incubate at desired temperature (e.g., 37°C) t0->incubate timepoint At specified time points (T=x) incubate->timepoint hplc_tx Inject aliquot into HPLC timepoint->hplc_tx hplc_tx->timepoint Repeat for each time point analysis Analyze peak areas hplc_tx->analysis plot Plot % remaining vs. time analysis->plot end_node End plot->end_node

Caption: Workflow for assessing the stability of the compound in solution.

References

  • 4. Computational and Theoretical Chemistry.

  • 5. Organic Letters.

  • 6. PubChem.

  • 7. University Lecture Notes.

  • 8. Journal of the Indian Chemical Society.

  • 9. Kemija u industriji.

  • 10. International Journal for Research in Applied Science & Engineering Technology.

  • 11. RSC Medicinal Chemistry.

  • 12. Acta Crystallographica Section E: Structure Reports Online.

  • 13. Journal of Physical Organic Chemistry.

  • 14. Science Advances.

  • 15. Acta Crystallographica Section E: Structure Reports Online.

  • 16. Polyhedron.

  • 17. International Journal of Scientific & Engineering Research.

  • 18. International Journal of Modern Organic Chemistry.

  • 19. ARKIVOC.

  • 20. Journal of the American Chemical Society.

  • 21. Molecules.

  • 1. Molecules.

  • 2. Master Organic Chemistry.

  • 22. Tetrahedron Letters.

  • 3. Master Organic Chemistry.

  • 23. Molecules.

  • 24. Molecules.

Sources

optimizing reaction conditions for 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance for the synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine. Authored from the perspective of a Senior Application Scientist, this document offers troubleshooting solutions and frequently asked questions to navigate the complexities of this synthetic procedure, ensuring both accuracy and practical, field-tested insights.

Section 1: Synthesis Overview and Reaction Mechanism

The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry, frequently employing the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1][2] For the specific synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, the most direct and efficient pathway involves the reaction of a β-ketonitrile with methylhydrazine.[3]

This reaction proceeds via a well-established mechanism. Initially, the more nucleophilic terminal nitrogen of methylhydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile (3-methyl-2-oxopentanenitrile) to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety performs a nucleophilic attack on the carbon of the nitrile group.[3] Subsequent tautomerization yields the stable aromatic pyrazole-imine ring system.

reaction_mechanism start_materials 3-Methyl-2-oxopentanenitrile + Methylhydrazine intermediate Hydrazone Intermediate start_materials->intermediate Step 1: Hydrazone Formation cyclization Intramolecular Nucleophilic Attack (Cyclization) intermediate->cyclization Step 2: Cyclization product 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine cyclization->product Step 3: Tautomerization

Caption: Reaction mechanism for pyrazole-imine synthesis.

Section 2: Recommended Experimental Protocol

This section provides a robust, step-by-step methodology for the synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine. Adherence to these conditions provides a strong foundation for a successful reaction.

Experimental Workflow Diagram

experimental_workflow reagents 1. Reagent Preparation - Dissolve β-ketonitrile in ethanol. - Prepare methylhydrazine solution. reaction_setup 2. Reaction Setup - Combine solutions in a round-bottom flask. - Add acid catalyst (e.g., acetic acid). reagents->reaction_setup heating 3. Reflux - Heat mixture to reflux (approx. 78°C). - Stir vigorously. reaction_setup->heating monitoring 4. Monitor Progress - Use Thin-Layer Chromatography (TLC) to track starting material consumption. heating->monitoring workup 5. Work-up - Cool reaction to room temperature. - Remove solvent under reduced pressure. monitoring->workup purification 6. Purification - Recrystallize crude product or - Purify via column chromatography. workup->purification characterization 7. Characterization - Obtain NMR, IR, and Mass Spec data to confirm structure and purity. purification->characterization

Caption: General experimental workflow for pyrazole synthesis.

Reagents and Conditions
ParameterRecommended Value/ReagentRationale & Notes
β-Ketonitrile 3-Methyl-2-oxopentanenitrileThe core carbon backbone for the target molecule.
Hydrazine MethylhydrazineProvides the N1-N2 fragment and the N-methyl group.
Molar Ratio 1 : 1.1 (Ketonitrile : Hydrazine)A slight excess of hydrazine helps drive the reaction to completion.
Solvent Ethanol or MethanolProtic solvents are effective for this condensation reaction.[4]
Catalyst Glacial Acetic Acid (catalytic amount)Acid catalysis accelerates both the initial hydrazone formation and the subsequent cyclization.[5]
Temperature Reflux (approx. 78°C for Ethanol)Provides sufficient thermal energy to overcome the activation barrier without significant side product formation.
Reaction Time 2-6 hoursReaction progress should be monitored by TLC to determine the optimal time.[5]
Step-by-Step Methodology
  • Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methyl-2-oxopentanenitrile (1.0 eq) in absolute ethanol (5-10 mL per gram of ketonitrile).

  • Reagent Addition : To the stirring solution, add methylhydrazine (1.1 eq) dropwise. A mild exotherm may be observed.

  • Catalysis : Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[6]

  • Heating : Heat the reaction mixture to reflux and maintain for 2-6 hours.

  • Monitoring : Periodically take aliquots from the reaction mixture to monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC).

  • Solvent Removal : Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product can be purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective. For higher purity, silica gel column chromatography may be necessary.[7]

  • Characterization : Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[8][9]

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

troubleshooting_guide start Problem Encountered low_yield Low or No Yield start->low_yield impurities Multiple Spots on TLC (Impure Product) start->impurities reagents_check Are reagents pure & dry? low_yield->reagents_check Check Reagents side_reactions Side Reactions Occurring? impurities->side_reactions Check Conditions temp_time_check Was reaction time/temp sufficient? reagents_check->temp_time_check No sol_reagents Solution: - Use freshly distilled reagents. - Ensure anhydrous solvent. reagents_check->sol_reagents Yes catalyst_check Was catalyst added? temp_time_check->catalyst_check No sol_conditions Solution: - Increase reflux time. - Confirm reflux temperature. temp_time_check->sol_conditions Yes sol_catalyst Solution: - Add catalytic acid (e.g., acetic acid) to accelerate reaction. catalyst_check->sol_catalyst Yes purification_issue Purification Method Optimal? side_reactions->purification_issue No sol_side_reactions Solution: - Lower reaction temperature. - Check stoichiometry carefully. side_reactions->sol_side_reactions Yes sol_purification Solution: - Optimize recrystallization solvent. - Use column chromatography. purification_issue->sol_purification Yes

Caption: Troubleshooting decision tree for pyrazole synthesis.

Q: Why is my yield of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine consistently low?

A: Low yields can stem from several factors:

  • Incomplete Reaction: The condensation may be slow. Ensure the reaction has gone to completion by monitoring via TLC. If the starting material is still present after the recommended time, consider extending the reflux period or adding a fresh portion of the catalyst.

  • Reagent Quality: Hydrazine derivatives can degrade over time. Use freshly opened or purified methylhydrazine. The β-ketonitrile should also be of high purity.

  • Suboptimal Temperature: Ensure that a true reflux is achieved and maintained. A temperature that is too low will result in a sluggish reaction, while excessively high temperatures could promote side reactions.

  • Inefficient Purification: Product may be lost during the work-up or purification steps. If recrystallizing, ensure the solvent system is optimal to minimize solubility of the product in the cold mother liquor. If using column chromatography, verify that the chosen eluent system provides good separation without causing the product to streak or remain on the column.

Q: My final product is impure, showing multiple spots on TLC. What are the likely side products?

A: The presence of impurities is a common challenge. Potential side products could include:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to the β-ketonitrile and potentially the methylhydrazine.

  • Hydrolysis Product: The target pyrazole-imine can be susceptible to hydrolysis, especially during aqueous work-up, which would convert the imine group (-C=NH) to a carbonyl group (-C=O), forming the corresponding pyrazolone. Minimize exposure to water and acidic conditions during work-up.

  • Regioisomers: While the reaction with methylhydrazine and a β-ketonitrile is generally regioselective, trace amounts of the other regioisomer could form depending on the precise substrate and conditions.[2] Careful purification is needed to separate these closely related compounds.

Q: The reaction seems to stall and does not go to completion. What can I do?

A: A stalled reaction is often due to insufficient activation.

  • Catalyst Inactivity: The primary cause is often the absence or insufficiency of an acid catalyst. The reaction is significantly accelerated by a catalytic amount of acid like acetic acid or p-toluenesulfonic acid.[10] If you did not add a catalyst, its inclusion will likely solve the issue. If you did, a small additional amount may be required.

  • Water Contamination: While a protic solvent is used, excessive water in the reagents or solvent can hinder the initial condensation step, which involves the formation of a carbinolamine intermediate and subsequent dehydration. Using anhydrous solvents can be beneficial.[8]

Section 4: Frequently Asked Questions (FAQs)

Q: What is the role of the acid catalyst in this synthesis?

A: The acid catalyst plays a crucial dual role. First, it protonates the carbonyl oxygen of the β-ketonitrile, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine. Second, it facilitates the dehydration step in the formation of the hydrazone intermediate, which is often the rate-limiting step in imine formations.[6]

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the starting β-ketonitrile, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on a silica gel plate. Use a solvent system like ethyl acetate/hexanes. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

Q: What are the key spectroscopic features that confirm the identity of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine?

A:

  • ¹H NMR: Expect to see distinct signals for the three methyl groups (at positions 2, 4, and 5). The N-H protons of the imine group may appear as a broad singlet.

  • ¹³C NMR: The spectrum should show six distinct carbon signals. A key signal to identify is the imine carbon (C=N) at position 3, which will appear in a characteristic downfield region.[11]

  • IR Spectroscopy: Look for a characteristic N-H stretching band for the imine group, typically in the range of 3200-3400 cm⁻¹. A strong C=N stretching vibration should also be visible around 1620-1690 cm⁻¹.[12][13]

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the product (C₆H₁₁N₃, MW = 125.17 g/mol ).[14]

Q: Can I use a different solvent for this reaction?

A: Yes, other polar protic solvents like methanol or isopropanol can be used. Aprotic solvents such as toluene or DMF are also sometimes employed, often with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, which helps drive the equilibrium toward the product.[15] However, for simplicity and effectiveness, ethanol is a standard and reliable choice.

References

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.). Google Scholar.
  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. (n.d.). Beilstein Journals.
  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters - Benchchem. (n.d.). BenchChem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). National Institutes of Health.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16). Beilstein Journals.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Semantic Scholar. (2024, August 16). Semantic Scholar.
  • Proposed mechanism for the cyclocondensation reaction between... - ResearchGate. (n.d.). ResearchGate.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). MDPI.
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.). Google Patents.
  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.). Google Patents.
  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. (2024, September 10). Royal Society of Chemistry.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). ACS Publications.
  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - Semantic Scholar. (2021, July 6). Semantic Scholar.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (n.d.). MDPI.
  • (A) Structure of N-pyrazolyl imine 3. (B) Connectivities of 3 based on... - ResearchGate. (n.d.). ResearchGate.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (2024, November 22). National Institutes of Health.
  • Synthesis of pyrazole imines[a]. [a] Reagents and reaction conditions:... - ResearchGate. (n.d.). ResearchGate.
  • (PDF) Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. (2025, September 2). ResearchGate.
  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Semantic Scholar.
  • Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound كاربالديهايد. (2021, September 1). ResearchGate.
  • Imine formation-Typical procedures - OperaChem. (2024, October 21). OperaChem.
  • 2,4,5-trimethyl-2,3-dihydro-1h-pyrazol-3-imine - PubChemLite. (n.d.). PubChem.

Sources

Technical Support Center: Spectroscopic Analysis of Pyrazole Imines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the spectroscopic analysis of pyrazole imines. This guide is designed for researchers, scientists, and drug development professionals who are working with these versatile heterocyclic compounds. Pyrazole imines, also known as azomethines or Schiff bases of pyrazoles, are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. Accurate structural elucidation is paramount, and this guide provides in-depth troubleshooting for the common spectroscopic techniques used in their characterization.

This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your analytical workflow.

General Considerations & Prototropic Tautomerism

A foundational challenge in the analysis of N-unsubstituted pyrazole derivatives is the phenomenon of prototropic tautomerism.[1][2][3] This rapid intramolecular proton transfer between the two nitrogen atoms of the pyrazole ring can significantly influence spectroscopic data, particularly in NMR.[4][5]

dot graph Tautomerism { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

TautomerA [label="Tautomer A\n(3-substituted)"]; TautomerB [label="Tautomer B\n(5-substituted)"]; Equilibrium [label="⇌", shape=plaintext, fontsize=20];

TautomerA -- Equilibrium [len=2]; Equilibrium -- TautomerB [len=2]; } dot Figure 1. Prototropic tautomerism in a 3(5)-substituted pyrazole.

Understanding the factors that influence this equilibrium—such as substituent effects, solvent polarity, temperature, and pH—is crucial for interpreting your spectra correctly.[6] For instance, electron-withdrawing groups can favor one tautomer over the other. In many cases, this exchange is fast on the NMR timescale, leading to averaged signals.

Troubleshooting ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of pyrazole imines. However, several common issues can arise.

Frequently Asked Questions (FAQs) - NMR

Q1: Why are the proton signals for my pyrazole ring broad and poorly resolved?

A1: Broad peaks in the NMR spectra of pyrazole imines can be due to several factors:

  • Tautomeric Exchange: As mentioned, rapid proton exchange between the nitrogen atoms can lead to signal broadening.[7] Running the experiment at a lower temperature may slow down this exchange, allowing for the resolution of distinct signals for each tautomer.[6]

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause broadening of adjacent proton signals.[7] While less common to observe directly, its effects can be significant.

  • Sample Concentration and Viscosity: High sample concentrations can lead to increased viscosity and intermolecular interactions, resulting in broader lines. Diluting your sample may help.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Purifying your sample or using a chelating agent can mitigate this.

Q2: I expected to see two distinct signals for the protons at the 3- and 5-positions of my unsymmetrically substituted pyrazole, but I only see one broad signal. Why?

A2: This is a classic sign of rapid tautomeric exchange that is fast on the NMR timescale.[8] The two distinct chemical environments of the protons at C3 and C5 are averaged, resulting in a single, often broad, signal. To resolve this, you can try acquiring the spectrum at a lower temperature to slow the exchange rate.

Q3: How can I definitively assign the C3 and C5 signals in the ¹³C NMR spectrum?

A3: Assigning C3 and C5 can be challenging due to tautomerism.[8] Here are some strategies:

  • 2D NMR: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. It will show correlations between protons and carbons over two and three bonds. For example, the proton at C4 will show a correlation to both C3 and C5, but the N-H proton will show a stronger correlation to the adjacent C3 and C5, helping to pinpoint its location and by extension, the identity of the carbons.

  • Solid-State NMR: In the solid state, the molecule is typically locked in a single tautomeric form.[9] Comparing the solid-state ¹³C NMR spectrum to your solution spectrum can help identify the major tautomer in solution.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can predict the ¹³C chemical shifts for each tautomer, which can then be compared to your experimental data.[10]

Typical NMR Data for Pyrazole Imines

The following table provides typical chemical shift ranges. Note that these are general guidelines and can be significantly influenced by substituents and solvent.

NucleusPosition/GroupTypical Chemical Shift (ppm)Notes
¹HN-H (pyrazole)10.0 - 14.0Often broad; position is highly dependent on solvent, concentration, and hydrogen bonding.[8]
¹HC-H (pyrazole, C4)~6.3Typically a triplet if C3 and C5 are protonated.[8]
¹HC-H (pyrazole, C3/C5)~7.6May appear as a single peak due to tautomerism.[8]
¹HCH =N (imine)8.0 - 9.0Can vary based on conjugation and substituents.
¹³CC3/C5 (pyrazole)130 - 150Precise shift depends on the dominant tautomer and substituents.
¹³CC4 (pyrazole)105 - 115Generally less affected by tautomerism.
¹³CC=N (imine)155 - 170Shift is sensitive to the electronic nature of the substituents on both the pyrazole and the imine nitrogen.
Experimental Protocol: Variable Temperature (VT) NMR
  • Sample Preparation: Prepare your sample as you would for a standard NMR experiment in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Lowering the Temperature: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

  • Data Acquisition: Acquire a ¹H NMR spectrum at each temperature.

  • Analysis: Observe changes in the spectra as the temperature decreases. Look for the sharpening of broad peaks and the appearance of new signals as the tautomeric exchange slows.

dot graph VT_NMR_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="Broad signals in RT NMR"]; Prep [label="Prepare NMR Sample"]; AcquireRT [label="Acquire Spectrum at Room Temp."]; LowerT [label="Lower Probe Temperature"]; Equilibrate [label="Equilibrate Sample (5-10 min)"]; AcquireLT [label="Acquire Spectrum at Lower Temp."]; Analyze [label="Analyze for Peak Sharpening/Splitting"]; Resolved [label="Signals Resolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Tautomers Resolved"]; Continue [label="Continue Lowering Temp."];

Start -> Prep; Prep -> AcquireRT; AcquireRT -> LowerT; LowerT -> Equilibrate; Equilibrate -> AcquireLT; AcquireLT -> Analyze; Analyze -> Resolved; Resolved -- "Yes" --> End; Resolved -- "No" --> Continue; Continue -> LowerT; } dot Figure 2. Workflow for Variable Temperature (VT) NMR analysis.

Troubleshooting Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups in pyrazole imines.

Frequently Asked Questions (FAQs) - IR

Q1: I'm not sure if I'm seeing the C=N (imine) stretch. Where should I look?

A1: The C=N stretching vibration of an imine typically appears in the range of 1605-1681 cm⁻¹.[11][12] Its exact position and intensity can be influenced by conjugation with the pyrazole ring and any aromatic substituents.

Q2: Are there other characteristic peaks I should look for?

A2: Yes, other important vibrations include:

  • N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H bond in the pyrazole ring.

  • C=C and C=N (ring) Stretches: These appear in the 1400-1600 cm⁻¹ region and are characteristic of the pyrazole ring itself.

  • C-N Stretch: A band around 1290 cm⁻¹ can be attributed to the C-N stretching of the pyrazole ring.[13]

Characteristic IR Absorption Frequencies
Functional GroupVibrationTypical Frequency (cm⁻¹)Notes
N-H (pyrazole)Stretch3100 - 3400Broad due to hydrogen bonding.
C-H (aromatic/heteroaromatic)Stretch3000 - 3100
C=N (imine)Stretch1605 - 1681Can be sharp and of medium to strong intensity.[11][12]
C=C, C=N (pyrazole ring)Stretch1400 - 1600A series of bands is typical for aromatic/heteroaromatic systems.

Troubleshooting Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of your pyrazole imine, further confirming its structure.

Frequently Asked Questions (FAQs) - MS

Q1: What is the expected fragmentation pattern for a pyrazole ring?

A1: The fragmentation of the pyrazole ring itself often involves two key processes: the expulsion of HCN and the loss of N₂ from the [M-H]⁺ ion.[14] However, the substituents on the ring can significantly alter this pattern.[14][15]

Q2: My observed molecular ion peak is M+1. Is this correct?

A2: Yes, if you are using a soft ionization technique like Electrospray Ionization (ESI), it is very common to observe the protonated molecule, [M+H]⁺, which will have a mass-to-charge ratio (m/z) of one unit higher than the molecular weight of your compound.

Common Fragmentation Pathways

dot graph MS_Fragmentation { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

M [label="[M+H]⁺\nMolecular Ion"]; Loss_R [label="Loss of Imine Substituent"]; Loss_N2 [label="Loss of N₂"]; Loss_HCN [label="Loss of HCN"]; Fragment1 [label="[M+H - R]⁺"]; Fragment2 [label="[M+H - N₂]⁺"]; Fragment3 [label="[M+H - HCN]⁺"];

M -> Loss_R -> Fragment1; M -> Loss_N2 -> Fragment2; M -> Loss_HCN -> Fragment3; } dot Figure 3. General fragmentation pathways for pyrazole imines.

Troubleshooting UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for studying the electronic transitions within the conjugated system of pyrazole imines and can be used to monitor reactions or E/Z isomerization.[16]

Frequently Asked Questions (FAQs) - UV-Vis

Q1: What electronic transitions should I expect to see?

A1: You will typically observe two main absorption bands:

  • π → π* transitions: These are usually high-energy (shorter wavelength) and high-intensity absorptions arising from the conjugated pyrazole and any aromatic systems.

  • n → π* transitions: These are lower-energy (longer wavelength) and lower-intensity absorptions associated with the non-bonding electrons on the nitrogen atoms of the imine and pyrazole moieties.[17]

Q2: How does solvent polarity affect the UV-Vis spectrum?

A2: Solvent polarity can cause shifts in the absorption maxima (λ_max).

  • π → π* transitions often undergo a red shift (to longer wavelengths) in more polar solvents.

  • n → π* transitions typically experience a blue shift (to shorter wavelengths) in more polar solvents due to stabilization of the non-bonding electrons.

Typical UV-Vis Absorption Data
TransitionTypical λ_max (nm)Notes
π → π250 - 350Can be significantly red-shifted with extended conjugation.[11][16]
n → π330 - 450Often appears as a shoulder on the more intense π → π* band.

References

  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.
  • Ahmad, N. G., & Mohamad, Y. S. (2021). Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound.
  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Katritzky, A. R., et al. (2010). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 15(1), 279-293.
  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles. BenchChem.
  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism.
  • Moss, R. A., et al. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society, 134(11), 5339-5350.
  • Das, S., et al. (2024). Photoswitchable imines: aryliminopyrazoles quantitatively convert to long-lived Z-isomers with visible light. Chemical Science, 15(7), 2534-2542.
  • Reva, I., et al. (2021). Structure and IR Spectra of 3(5)
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • Al-Jawaheri, Y. S., & Ahmad, N. (2021). Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound.
  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
  • Al-Jawaheri, Y. S., & Ahmad, N. (2021). Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound.
  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713-716.
  • Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Wiley Online Library.
  • Babkov, D. A., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences, 24(23), 16670.
  • ResearchGate. (n.d.). UV/Vis spectra of a 500 mM solution of the complex [Cu(I)L hpz 1(CH 3 CN) 2 ]PF 6 in CH 2 Cl 2 after addition of 50 eq. DTBP-H, 100 eq. NEt 3 and oxygenation between 15 min and 6 h; l = 1 mm.
  • Roberts, J. D. (1959). Imine.dblharw. enamine tautomerism. Journal of the American Chemical Society, 81(23), 6462-6463.
  • Gillette, P. C., et al. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 18(12), 15151-15175.
  • Elguero, J., et al. (2002). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 40(9), 617-619.
  • University of Ottawa. (n.d.). Nitrogen NMR. University of Ottawa.
  • Kowalewski, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(7), 577-581.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6.
  • Azzouz, A. S., et al. (2010). Determination of some imines structures derived from salicylaldehyde with phenylene diamines by physical methods. Journal of Al-Nahrain University, 13(2), 52-60.
  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole as a ligand with nickel as a metal (number 1) or cobalt as a metal (number 2).
  • ChemicalBook. (n.d.). Pyrazole(288-13-1) 13C NMR spectrum. ChemicalBook.
  • BenchChem. (2025). Technical Support Center: Spectroscopic Analysis of Pyrazoles. BenchChem.
  • SpectraBase. (n.d.). Pyrazole - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Tavares, L. C., et al. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles...
  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole...
  • Scherf, U., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. Polymers, 11(11), 1849.
  • Witanowski, M., et al. (1972). NITROGEN N.M.R. SPECTROSCOPY. Annual Reports on NMR Spectroscopy, 5, 225-299.
  • Reva, I., et al. (2021). Structure and IR Spectra of 3(5)
  • ChemicalBook. (n.d.). Pyrazole(288-13-1) 1H NMR spectrum. ChemicalBook.
  • Semantic Scholar. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 691-699.
  • Paz, T. A., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3163.
  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
  • BenchChem. (2025).
  • Weiss, A. H., et al. (2023). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 145(49), 26647-26655.
  • Li, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852.

Sources

Technical Support Center: Synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine. This document provides in-depth troubleshooting advice and optimized protocols for researchers, chemists, and drug development professionals. Our focus is to address the common and often yield-limiting challenge of dimer formation during this synthesis.

Section 1: Understanding the Core Chemistry and the Dimerization Problem

The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry, with the Knorr pyrazole synthesis being a fundamental method involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2][3] The target molecule, 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, is a unique structure featuring a reactive exocyclic imine. This imine functionality, while crucial for its intended applications, is also the primary source of undesired side reactions, most notably dimerization.

The imine group (C=N) is susceptible to nucleophilic attack, and the pyrazole ring itself contains a nucleophilic nitrogen atom. Under certain conditions, one molecule of the pyrazol-3-imine can act as a nucleophile, attacking the electrophilic imine carbon of a second molecule. This intermolecular reaction leads to the formation of a stable dimeric byproduct, significantly reducing the yield of the desired monomeric product. Understanding this pathway is the first step toward its prevention.

Dimerization_Mechanism cluster_Dimer Dimer Formation M1 2,4,5-trimethyl-2,3-dihydro- 1H-pyrazol-3-imine Intermediate Unstable Intermediate M1->Intermediate Electrophilic Center M2 2,4,5-trimethyl-2,3-dihydro- 1H-pyrazol-3-imine M2->Intermediate Nucleophilic Attack (N attacks C=N) Dimer Stable Dimer Product Intermediate->Dimer Rearrangement/ Proton Transfer

Caption: Proposed mechanism of dimer formation.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: I'm observing a significant byproduct with approximately double the mass of my target molecule in my mass spectrometry analysis. Is this the dimer, and why is it forming?

A: Yes, a species with roughly double the mass of the target compound (M.W. of monomer: ~139.2 g/mol ) is almost certainly the dimer. This side reaction is common due to the inherent reactivity of the product.

Causality:

  • Nucleophilicity of the Ring Nitrogen: The N1-H of the pyrazole ring can be deprotonated under basic conditions, or the lone pair on the N2 atom can act as a nucleophile.

  • Electrophilicity of the Imine Carbon: The carbon atom of the exocyclic C=N double bond is electrophilic and susceptible to attack.

  • Reaction Conditions: High concentrations of the product, elevated temperatures, and prolonged reaction times all increase the probability of two molecules encountering each other in the correct orientation for this side reaction to occur. The formation of imines is also an equilibrium process, and allowing the reaction to proceed for too long without isolating the product can favor thermodynamically stable side products like the dimer.[4]

Q2: What are the most critical reaction parameters to control to minimize dimer formation?

A: Dimer formation is a competing reaction. To favor the formation of the monomer, you must control the kinetics and thermodynamics of the reaction. The most critical parameters are Concentration, Temperature, and pH.

ParameterIssue Leading to DimerizationRecommended ActionScientific Rationale
Concentration High concentration increases the rate of intermolecular reactions (second-order kinetics) over the intramolecular cyclization (first-order kinetics).Employ high-dilution conditions. Add the hydrazine precursor dropwise to the solution of the 1,3-dicarbonyl compound over an extended period.Slow addition maintains a low instantaneous concentration of the reactive intermediate, starving the dimerization reaction.[5]
Temperature Higher temperatures provide the activation energy for the dimerization side reaction, which may be higher than that of the desired product formation.Maintain the lowest possible temperature that allows for a reasonable reaction rate. Start at 0°C or even lower and slowly warm if necessary.Minimizing thermal energy reduces the likelihood of overcoming the activation barrier for the undesired pathway.
pH / Catalyst The reaction is often acid-catalyzed.[2] However, incorrect pH can be detrimental. Too much acid will fully protonate the hydrazine, killing its nucleophilicity.[6] Some basic conditions can promote deprotonation and increase the nucleophilicity of the ring, favoring dimerization.Use a catalytic amount of a mild acid (e.g., acetic acid). The optimal pH for similar imine formations is often mildly acidic, around 4.5 to 5.5.[7] Avoid strong acids or bases.A mild acid protonates the carbonyl group, making it more electrophilic for the initial attack by the hydrazine, without deactivating the nucleophile. This accelerates the desired reaction over the side reaction.
Reaction Time Leaving the reaction to stir for too long after completion allows the product to slowly convert to the more stable dimer.Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed, proceed immediately to the work-up and purification steps.Minimizing the time the product spends in the reactive mixture prevents post-synthesis degradation and side reactions.

Q3: My yield is consistently low, with the dimer being the main impurity. Where do I start my troubleshooting process?

A: A systematic approach is key. Begin by addressing the most impactful parameters first.

Troubleshooting_Workflow Start Low Yield & High Dimer Content Check_Conc Is reaction concentration > 0.5 M? Start->Check_Conc Action_Dilute Implement high dilution: - Dropwise addition - Lower molarity (<0.1 M) Check_Conc->Action_Dilute Yes Check_Temp Is reaction temp > RT? Check_Conc->Check_Temp No Action_Dilute->Check_Temp Action_Temp Lower temperature to 0°C. Monitor progress. Check_Temp->Action_Temp Yes Check_pH Are you using a strong acid/base or no catalyst? Check_Temp->Check_pH No Action_Temp->Check_pH Action_pH Use catalytic amount of mild acid (e.g., AcOH). Check_pH->Action_pH Yes Check_Time Is reaction time > 12h? Check_pH->Check_Time No Action_pH->Check_Time Action_Time Monitor by TLC/LCMS. Work up upon completion. Check_Time->Action_Time Yes End Optimized Yield Check_Time->End No Action_Time->End

Caption: Troubleshooting workflow for low yield.

Q4: How can my work-up procedure prevent dimer formation?

A: The work-up is critical. The goal is to rapidly remove the product from the reactive environment and any catalysts.

  • Quench Promptly: As soon as the reaction is complete, cool the mixture to 0°C and quench any acid catalyst with a mild base like a saturated sodium bicarbonate solution. Do this carefully to avoid excessive heat generation.

  • Extract Quickly: Immediately extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The change in solvent environment can halt the dimerization reaction.

  • Remove Water: The formation of imines is a condensation reaction that produces water.[4] Removing this water helps to shift the equilibrium towards the product. During the work-up, dry the organic extracts thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

  • Purify at Low Temperature: If column chromatography is required, consider performing it in a cold room or using a jacketed column to keep the temperature low. The silica or alumina support can sometimes catalyze side reactions.

Section 3: Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize the yield of the monomeric product.

Synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine

Synthesis_Workflow cluster_Reagents Reagents & Setup cluster_Reaction Reaction cluster_Workup Work-up & Purification R1 Solution A: 1,3-Dicarbonyl Precursor in Solvent (e.g., EtOH) + Catalytic Acetic Acid Add Add Solution B to A dropwise at 0°C under N2 atmosphere R1->Add R2 Solution B: Methylhydrazine in Solvent (e.g., EtOH) R2->Add Stir Stir at 0°C to RT. Monitor via TLC/LC-MS (2-6 hours) Add->Stir Quench Quench with sat. NaHCO3 (aq) at 0°C Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic layer (Na2SO4), filter, and concentrate in vacuo at <30°C Extract->Dry Purify Purify via flash chromatography (if necessary) at low temp. Dry->Purify

Sources

Technical Support Center: Scale-Up Synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine. The content herein provides in-depth troubleshooting, frequently asked questions, and a representative production protocol grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the synthesis, presented in a problem-and-solution format.

Problem 1: Runaway Exothermic Reaction During Methylhydrazine Addition

  • Question: We are observing a rapid and difficult-to-control temperature spike when adding methylhydrazine to the reaction mixture, posing a significant safety risk. What is the cause, and how can we mitigate it?

  • Answer: The condensation reaction between a hydrazine and a 1,3-dicarbonyl compound is often highly exothermic.[1] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient than in laboratory glassware.[1] This can lead to dangerous temperature and pressure increases.

    Causality & Solution:

    • Reagent Addition Rate: Rapid addition of methylhydrazine is the primary cause. On scale-up, you must switch from rapid or single-portion addition to a slow, controlled, dropwise addition using a calibrated pump.[1]

    • Cooling Inefficiency: Ensure your reactor's cooling system is adequate for the batch size and the reaction's heat output. Pre-cool the initial mixture before starting the addition and continuously monitor the internal temperature with a probe, not just the jacket temperature.

    • Solvent Volume: Increasing the solvent volume can help to absorb and dissipate the heat generated, acting as a heat sink.

    • Reverse Addition: Consider adding the 1,3-dicarbonyl solution to the methylhydrazine solution, as this can sometimes help moderate the initial reaction rate.

Problem 2: Consistently Low Yield of the Pyrazole Intermediate

  • Question: Our yield of the crude 1,4,5-trimethyl-1,2-dihydro-3H-pyrazol-3-one intermediate is significantly lower than expected from our lab-scale experiments. What factors should we investigate?

  • Answer: Low yields on scale-up can result from incomplete reactions, side-product formation, or suboptimal workup procedures.[2]

    Causality & Solution:

    • Inadequate Mixing: Inefficient stirring in large reactors can create localized "hot spots" or areas of high reactant concentration, which can promote side reactions.[1] Ensure the agitator design and speed are sufficient to maintain a homogeneous mixture.

    • Suboptimal Temperature: While the initial reaction is exothermic, driving the reaction to completion may require a period of heating (e.g., reflux).[2] Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials before proceeding with the workup.

    • pH Control: The cyclization to form the pyrazole ring is often acid-catalyzed.[2] A small amount of a protic acid like acetic acid can facilitate the reaction.[2][3] Ensure the pH is optimal for both the initial condensation and the subsequent cyclization.

    • Product Isolation: The choice of solvent can impact product precipitation during workup. If the product has significant solubility in the reaction or wash solvents, you will experience losses. Consider performing a solvent screen to find an anti-solvent that maximizes precipitation.[1]

Problem 3: Difficulty in Purifying the Final Imine Product

  • Question: The final 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine product is proving difficult to purify. We observe persistent impurities even after recrystallization. What are our options?

  • Answer: Purification challenges often stem from the presence of closely related side products or unreacted intermediates. The basic nature of the imine product offers a specific purification strategy.

    Causality & Solution:

    • Formation of Isomers: Depending on the reaction conditions, regioisomers of the pyrazole can form, which may be difficult to separate by standard crystallization.

    • Acid-Base Extraction: A highly effective method for purifying basic compounds like pyrazoles and imines is to form an acid addition salt.[4] Dissolve the crude product in an appropriate organic solvent and treat it with an equimolar amount of a mineral acid (e.g., HCl) or an organic acid. The resulting salt will often precipitate in high purity and can be isolated by filtration.[4] The free base can then be regenerated by treatment with a base.

    • Chromatography: While less ideal for very large scales, column chromatography may be necessary if other methods fail. A thorough screen of solvent systems is recommended to achieve good separation.

Frequently Asked Questions (FAQs)

  • Q1: What is the proposed reaction mechanism for this synthesis?

    • A1: The synthesis is proposed as a two-stage process. The first stage is a classic Knorr pyrazole synthesis, where one nitrogen of methylhydrazine performs a nucleophilic attack on a carbonyl of 3-methylpentane-2,4-dione to form an imine, followed by an intramolecular attack from the second nitrogen on the other carbonyl, which after dehydration, yields the aromatic pyrazolone ring.[3] The second stage involves the conversion of the pyrazolone's exocyclic carbonyl group into an imine, likely through reaction with an ammonia source under conditions that favor dehydration.

  • Q2: What are the primary safety considerations for this scale-up?

    • A2:

      • Methylhydrazine: This reagent is toxic, flammable, and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

      • Exothermic Reaction: As detailed in the troubleshooting guide, the initial condensation is exothermic and requires careful control of reagent addition and temperature to prevent a runaway reaction.[1][5]

      • Pressure Build-up: If the reaction is heated, ensure the reactor is equipped with a pressure relief system.

  • Q3: How can we monitor the reaction progress effectively on a large scale?

    • A3: In-process controls (IPCs) are critical for scale-up. Regularly take small aliquots from the reaction mixture (using a safe sampling technique) and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows you to track the disappearance of starting materials and the appearance of the product, ensuring the reaction is complete before proceeding to the next step.[2]

Representative Scale-Up Synthesis Protocol

This protocol describes a representative method for the synthesis on a 1 kg scale, based on established principles of pyrazole and imine synthesis.[3][6][7]

Stage 1: Synthesis of 1,4,5-Trimethyl-1,2-dihydro-3H-pyrazol-3-one

Reagent & Solvent Data Table

Compound Formula MW ( g/mol ) Moles Quantity Density (g/mL)
3-Methylpentane-2,4-dione C₆H₁₀O₂ 114.14 8.76 1.00 kg 0.974
Methylhydrazine CH₆N₂ 46.07 9.19 (1.05 eq) 423 g 0.874
Acetic Acid (catalyst) C₂H₄O₂ 60.05 - 50 mL 1.049

| Ethanol (solvent) | C₂H₅OH | 46.07 | - | 10 L | 0.789 |

Procedure:

  • Reactor Setup: Charge a 20L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and addition funnel with 1.00 kg (8.76 mol) of 3-methylpentane-2,4-dione and 8 L of ethanol.

  • Initial Cooling: Begin stirring and cool the reactor contents to 10-15°C using the jacket cooling system.

  • Catalyst Addition: Add 50 mL of glacial acetic acid to the mixture.

  • Controlled Hydrazine Addition: Slowly add 423 g (9.19 mol) of methylhydrazine dropwise via the addition funnel over a period of 2-3 hours. Crucially, monitor the internal temperature and maintain it below 30°C throughout the addition. [1]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, heat the mixture to reflux (approx. 78°C) for 4-6 hours, or until IPC (TLC/HPLC) confirms the consumption of the starting diketone.

  • Solvent Removal: Cool the reactor to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation: To the resulting oil, add 5 L of cold water while stirring vigorously. The pyrazolone product should precipitate as a solid.

  • Filtration and Drying: Filter the solid product, wash the cake with cold water (2 x 1 L), and dry it under vacuum at 50°C to a constant weight.

Stage 2: Synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine

Procedure:

  • Ammonia Solution: In a high-pressure reactor, charge the dried pyrazolone intermediate from Stage 1. Add a suitable solvent (e.g., ethanol) and a saturated solution of ammonia.

  • Reaction Conditions: Seal the reactor and heat it to a temperature between 100-150°C. The reaction is driven by the removal of water, which can be challenging in a sealed system but is favored by high temperature and pressure.

  • Monitoring and Workup: Monitor the reaction for the conversion of the ketone to the imine. After cooling, the product may be isolated by removing the solvent and purifying via recrystallization or acid-salt formation as described in the troubleshooting guide.[4]

Visualizations

Proposed Synthetic Workflow

cluster_0 Stage 1: Pyrazolone Formation cluster_1 Stage 2: Imine Formation A 3-Methylpentane-2,4-dione + Ethanol + Acetic Acid C Controlled Addition & Exotherm Management (T < 30°C) A->C B Methylhydrazine B->C D Reflux to Completion (IPC Monitoring) C->D E Solvent Removal & Water Precipitation D->E F Filtration & Drying E->F G 1,4,5-Trimethyl-1,2-dihydro- 3H-pyrazol-3-one F->G H Pyrazolone Intermediate G->H Intermediate Transfer J High-Pressure Reaction (Heat) H->J I Ammonia Source + Solvent I->J K Workup & Purification J->K L Final Product: 2,4,5-trimethyl-2,3-dihydro- 1H-pyrazol-3-imine K->L

Caption: Proposed two-stage workflow for the synthesis of the target pyrazole imine.

Troubleshooting Decision Tree

Start Low Yield Observed Q1 Is reaction going to completion? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are there significant side products? A1_Yes->Q2 Action1 Increase reflux time Optimize catalyst load Monitor via IPC A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Action2 Check temperature control Ensure adequate mixing Slow reagent addition A2_Yes->Action2 Q3 Is product lost during workup? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Action3 Optimize precipitation solvent Check pH during extraction Analyze mother liquor A3_Yes->Action3 End Consult further literature A3_No->End

Caption: Decision tree for troubleshooting low yield issues in pyrazole synthesis.

References

  • AL-JAWAHERI, Y. S., & Ahmad, N. (2021). Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound.
  • AL-JAWAHERI, Y. S., & Ahmad, N. (2021). (PDF) Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound.
  • AL-JAWAHERI, Y. S., & Ahmad, N. (2021). Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound كاربالديهايد.
  • Elnagdy, S., et al. (n.d.). Synthesis of pyrazole imines[a]. [a] Reagents and reaction conditions...
  • Organic Chemistry Tutor. (2019). synthesis of pyrazoles. YouTube.
  • BenchChem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Dizdar, M., et al. (2025). Synthesis and Structural Insight into the Bioactivity of Imines with 1,5-Dimethyl-2-Phenyl-1H-Pyrazol-3(2H)-One Structural Unit Derived from Phenolic Aldehydes. Kemija u industriji.
  • BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.).
  • Ledovskaya, M. S., et al. (n.d.). Model paths for the transformation of in situ generated nitrile imine to pyrazole (10→3).
  • Nielsen, T. E., et al. (2021). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • OperaChem. (2024).
  • Ramirez, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • da Costa Ferreira, A. M., et al. (2006). Synthesis and crystal structure of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]-5-methyl-2-phenyl-3H-pyrazol-3-one.
  • Taylor, S. D., et al. (2007). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis.
  • Al-Warhi, T., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. PubMed Central.
  • Karchava, A. V., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Organic Chemistry Portal. (n.d.).
  • Patil, S. S., et al. (2021). Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. Journal of Chemistry Letters.
  • Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science.
  • Szabó, D., et al. (2021). Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)
  • PubChem. (n.d.). 2,4,5-trimethyl-2,3-dihydro-1h-pyrazol-3-imine.
  • Szabó, D., et al. (2021). (PDF) Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts.
  • Tunoori, A. R., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI.

Sources

Validation & Comparative

comparing 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine with other pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core as a Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, its aromatic stability, and its amenability to diverse substitutions, make it a "privileged scaffold".[3][4] This versatility has led to the development of a wide array of therapeutic agents across numerous disease areas, including inflammation, cancer, and infectious diseases.[5][6][7]

This guide provides a comparative analysis of key pyrazole derivatives, dissecting their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. We will explore well-established drugs such as the anti-inflammatory agent Celecoxib and the withdrawn anti-obesity drug Rimonabant, alongside the burgeoning class of pyrazole-based kinase inhibitors.[8][9] Furthermore, we will conduct a structural analysis of the less-characterized 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine , hypothesizing its potential biological profile based on established SAR principles to illustrate the predictive power of comparative medicinal chemistry.

Physicochemical Landscape and Synthetic Strategies

The pyrazole nucleus is an aromatic system, a property that confers significant metabolic stability.[10][11] The two nitrogen atoms influence its electronic properties and basicity (pKa ≈ 2.5), allowing for specific interactions with biological targets.[4] The synthesis of the pyrazole core is well-established, with primary methods including:

  • Cyclocondensation Reactions: The most common approach involves the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives, famously known as the Knorr pyrazole synthesis.[1]

  • 1,3-Dipolar Cycloadditions: This method involves the reaction of a nitrile imine with an alkyne or alkene, offering a powerful way to construct substituted pyrazoles with high regioselectivity.[1]

The choice of synthetic route is critical as it dictates the substitution patterns possible on the pyrazole ring, which in turn defines the derivative's pharmacological profile.

Comparative Analysis of Prominent Pyrazole Derivatives

The biological activity of a pyrazole derivative is profoundly influenced by the nature and position of its substituents. A comparison of market-approved and investigational compounds reveals how subtle structural modifications can lead to vastly different therapeutic applications.

Anti-inflammatory Agents: The Case of Celecoxib (COX-2 Selective Inhibitor)

Celecoxib (Celebrex) is a diaryl-substituted pyrazole that revolutionized anti-inflammatory therapy.[12] Its mechanism hinges on the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation to produce prostaglandins.[8][13] Non-selective NSAIDs inhibit both COX-1 and COX-2; the inhibition of COX-1, which is involved in protecting the stomach lining, leads to gastrointestinal side effects.[14]

Mechanism of Selectivity: Celecoxib's selectivity is a direct result of its structure. The trifluoromethyl (CF3) and p-sulfamoylphenyl groups at positions 3 and 1 of the pyrazole ring, respectively, are key. The bulkier sulfonamide side chain can fit into a hydrophilic side pocket present in the active site of COX-2, but not in the narrower active site of COX-1.[14] This structural difference is the causal basis for its selective action.

cluster_0 Cell Membrane cluster_1 Inflammatory Pathway cluster_2 Drug Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Normal Prostaglandins (Gastric Protection, Platelet Function) COX1->Prostaglandins_Normal Prostaglandins_Inflammatory Prostaglandins (Pain, Inflammation, Fever) COX2->Prostaglandins_Inflammatory NonSelective_NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) NonSelective_NSAIDs->COX1 Inhibits NonSelective_NSAIDs->COX2 Inhibits Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Selectively Inhibits

Caption: Mechanism of COX-2 selectivity of Celecoxib.

Anticancer Agents: Pyrazoles as Kinase Inhibitors

The pyrazole scaffold is a mainstay in the design of protein kinase inhibitors, a critical class of anticancer drugs.[15][16] Kinases regulate cell signaling pathways, and their dysregulation is a hallmark of cancer. Pyrazole derivatives can be designed to bind to the ATP-binding pocket of specific kinases, preventing phosphorylation and halting downstream signaling.[3]

Examples and Structure-Activity Relationship (SAR):

  • Ruxolitinib: A potent inhibitor of Janus kinases (JAK1/JAK2), Ruxolitinib features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold. This structure mimics the adenine portion of ATP, allowing it to occupy the ATP-binding site.[17]

  • EGFR/VEGFR-2 Inhibitors: Many pyrazole derivatives show dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), crucial targets in tumor growth and angiogenesis.[5][18] The pyrazole core serves as a rigid scaffold to correctly orient substituents that interact with key amino acid residues in the kinase domain.[18]

CNS-Acting Agents: The Cautionary Tale of Rimonabant

Rimonabant (Acomplia) was a pyrazole derivative developed as an anti-obesity drug. It functions as an inverse agonist for the cannabinoid-1 (CB1) receptor in the brain, which is involved in regulating appetite.[9][19] By blocking this receptor, Rimonabant effectively reduced food intake.[19][20]

Withdrawal and Lessons Learned: Despite its efficacy in weight loss, Rimonabant was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety.[19][21] This highlights a critical aspect of drug development: the pyrazole core, while versatile, can be part of molecules that cross the blood-brain barrier and interact with unintended targets. The case of Rimonabant underscores the necessity of comprehensive off-target screening, especially for CNS-active compounds.

Structural and Predictive Analysis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine

Direct experimental data on 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine is not widely available in peer-reviewed literature. However, we can infer its potential properties through a structural comparison with known pyrazole derivatives.

Key Structural Features:

  • 2,3-dihydro-1H-pyrazole (Pyrazoline) Core: Unlike the aromatic pyrazole ring of Celecoxib, this compound has a partially saturated pyrazoline ring. This makes the core non-planar and more flexible, which will significantly alter its binding properties compared to flat aromatic systems.

  • 3-Imine Moiety (-C=NH): The imine group is a key functional group that can act as a hydrogen bond acceptor. It is structurally distinct from the ketone group found in pyrazolone derivatives.

  • Trimethyl Substitution: The three methyl groups (at positions 2, 4, and 5) will increase the lipophilicity of the molecule, potentially enhancing membrane permeability. They also introduce steric bulk, which will influence how the molecule fits into a binding pocket.

Hypothetical Biological Profile:

  • Enzyme Inhibition: The imine nitrogen and the N1 nitrogen could chelate metal ions in the active site of metalloenzymes.

  • Antimicrobial Activity: Many heterocyclic compounds containing imine functionalities have demonstrated antimicrobial properties.[7][22] The increased lipophilicity from the methyl groups could facilitate penetration of bacterial cell walls.

  • Kinase Inhibition: While less common than aromatic pyrazoles, pyrazoline scaffolds have been explored as kinase inhibitors. The specific substitution pattern would need to be compatible with a kinase ATP-binding site.

This predictive exercise demonstrates the logic used by medicinal chemists. The next step would be to synthesize this compound and validate these hypotheses through the experimental protocols outlined below.

Data Summary: A Comparative Overview

FeatureCelecoxibRuxolitinib (Kinase Inhibitor)Rimonabant (Withdrawn)2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine (Hypothetical)
Core Structure 1H-Pyrazole (Aromatic)1H-Pyrazole (Aromatic)1H-Pyrazole (Aromatic)2,3-dihydro-1H-pyrazole (Pyrazoline)
Therapeutic Class Anti-inflammatory (NSAID)[8]Anticancer, Anti-inflammatory[17]Anti-obesity (Anorectic)[19]Unknown; Potential Antimicrobial or Enzyme Inhibitor
Primary Mechanism Selective COX-2 Inhibition[8][14]JAK1/JAK2 Kinase Inhibition[17]CB1 Receptor Inverse Agonist[9][21]Hypothetical: Metalloenzyme chelation or cell wall disruption
Key SAR Feature Diaryl substitution with p-sulfamoylphenyl group for selectivity.[14]Pyrrolo[2,3-d]pyrimidine fusion mimics ATP.[17]1,5-diaryl substitution pattern for CB1 receptor binding.Non-aromatic core, lipophilic methyl groups, and a reactive imine moiety.

Experimental Protocols for Evaluation

To empirically compare a novel derivative like 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine against established compounds, a standardized set of assays is required. These protocols are designed to be self-validating by including positive and negative controls.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the selectivity of a compound for COX-2 over COX-1, a critical metric for anti-inflammatory potential.

Objective: To measure the IC50 (half-maximal inhibitory concentration) of the test compound against COX-1 and COX-2.

Methodology:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

  • Compound Addition: Add various concentrations of the test compound (e.g., 0.01 µM to 100 µM) dissolved in DMSO. Include wells for a known non-selective inhibitor (e.g., Ibuprofen), a selective inhibitor (Celecoxib), and a vehicle control (DMSO).

  • Enzyme Incubation: Add COX-1 or COX-2 enzyme to the appropriate wells and incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

  • Quantification: After a 10-minute incubation, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the results and determine the IC50 value for both enzymes. The selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).

Caption: General workflow for pyrazole derivative synthesis and evaluation.

Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)

This assay measures the ability of a compound to reduce the viability of cancer cells.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound against various cancer cell lines.

Methodology:

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere for 24 hours.[23]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours. Include a positive control (e.g., Doxorubicin) and a vehicle control.[24]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Protocol 3: Antimicrobial Susceptibility (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of the test compound against bacterial and fungal strains.

Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[22][25]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (a known antibiotic like Ciprofloxacin or antifungal like Fluconazole), a negative control (broth only), and a growth control (broth with inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. By comparing established drugs like Celecoxib with other derivatives, a clear picture emerges: the biological target and therapeutic effect of a pyrazole derivative are exquisitely controlled by the substitution patterns on its core ring. While Celecoxib's diaryl sulfonamide structure confers COX-2 selectivity for inflammation, and Ruxolitinib's fused ring system targets kinase activity in cancer, the structural features of a novel compound like 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine suggest different, yet-to-be-explored possibilities.

The future of pyrazole-based drug development lies in the rational design of new derivatives with improved selectivity and novel mechanisms of action. This requires a synergistic approach combining predictive structural analysis, robust chemical synthesis, and rigorous biological evaluation using the standardized protocols detailed herein. The exploration of less common scaffolds, such as the pyrazoline-imine system, may unlock new therapeutic avenues, continuing the legacy of the versatile pyrazole core.

References

A complete list of all sources cited in this guide is provided below.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Celecoxib. (n.d.). StatPearls - NCBI Bookshelf. [Link]

  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. [Link]

  • Celecoxib. (n.d.). Wikipedia. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • What is the mechanism of Rimonabant?. (2024). Patsnap Synapse. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR. [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Taylor & Francis Online. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH. [Link]

  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (n.d.). Taylor & Francis Online. [Link]

  • What is Rimonabant used for?. (2024). Patsnap Synapse. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers. [Link]

  • What is the mechanism of Celecoxib?. (2024). Patsnap Synapse. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2021). PubMed. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (2012). ACS Publications. [Link]

  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome. (2006). PubMed. [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. [Link]

  • Review: biologically active pyrazole derivatives. (2016). RSC Publishing. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2021). Bentham Science. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

  • Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. (2009). PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Rimonabant. (n.d.). Wikipedia. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). NIH. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (n.d.). Taylor & Francis Online. [Link]

  • Physico-chemical properties of the designed pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). academic.oup.com. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2018). PubMed Central. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012). ResearchGate. [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (2018). NIH. [Link]

Sources

Unambiguous Structural Verification: A Comparative Guide to the Validation of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine's Structure

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and unequivocal determination of a molecule's three-dimensional structure is a foundational pillar of chemical and pharmaceutical research. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive standard for structural elucidation, benchmarked against other common analytical techniques. While a specific public crystal structure for 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine is not available, this guide will leverage data from closely related pyrazole derivatives to illustrate the principles and workflows.[1]

The pyrazole scaffold and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The introduction of an imine functional group, as in 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, adds further structural complexity and potential for diverse chemical interactions. Therefore, absolute certainty of its molecular architecture is paramount for understanding its reactivity, designing derivatives, and interpreting its biological effects.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the precise arrangement of atoms in a solid state.[1] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a detailed three-dimensional electron density map is generated. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry, providing a definitive molecular structure.[1][5]

Causality in Experimental Choices: From Powder to Publication

The journey from a synthesized compound to a validated crystal structure is a multi-step process where each stage is critical for success.

Experimental Protocol: A Typical Workflow for X-ray Crystallography of a Pyrazole Derivative

  • Synthesis and Purification: The initial synthesis of the target compound, for instance, through the condensation of appropriate precursors, is followed by rigorous purification using techniques like column chromatography or recrystallization to achieve high purity.[6][7][8]

  • Crystal Growth (The Critical Hurdle): The most challenging step is often growing single crystals of sufficient size and quality.[5] This is typically an empirical process involving the slow evaporation of a solvent from a saturated solution of the purified compound. A variety of solvents and solvent combinations (e.g., dichloromethane/n-hexane, ethanol) are screened to find optimal crystallization conditions.[6]

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[9] The diffractometer rotates the crystal while bombarding it with a monochromatic X-ray beam, and a detector records the positions and intensities of the diffracted X-rays.[6]

  • Structure Solution and Refinement: The collected diffraction data is then processed. The initial step, solving the "phase problem," can be approached by various methods, with modern software often automating this process.[10] This yields an initial electron density map. The structure is then refined by adjusting atomic positions and other parameters to best fit the experimental data, resulting in a final, highly accurate molecular model.[9]

A Comparative Analysis of Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on a suite of complementary techniques that offer insights into the molecule's structure in solution and its overall composition.

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packingUnambiguous and definitive structural determinationRequires high-quality single crystals, which can be difficult to obtain; provides solid-state structure which may differ from solution conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Connectivity of atoms, chemical environment of nuclei, relative stereochemistry in solutionProvides structural information in solution, non-destructive, versatile for studying dynamic processesCan be complex to interpret for structurally intricate molecules, may not definitively establish absolute stereochemistry in all cases[5]
Mass Spectrometry (MS) Molecular weight, elemental compositionHigh sensitivity, provides accurate mass and fragmentation patterns useful for confirming identityDoes not provide information on atomic connectivity or stereochemistry
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=N, N-H)Rapid and simple method for identifying key functional moietiesProvides limited information on the overall molecular skeleton and no stereochemical details
Computational Chemistry (e.g., DFT) Theoretical 3D structure, electronic properties, spectroscopic predictionsCan predict structures and properties, useful when crystallization is unsuccessfulTheoretical model that requires experimental validation; accuracy depends on the level of theory and basis set used[11]

The Synergy of Techniques: A Self-Validating System

The true power in structural elucidation lies in the congruent data from multiple analytical methods. For 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, the expected workflow would involve:

  • Initial Confirmation: Synthesis would be followed by MS to confirm the molecular weight and elemental analysis for the correct elemental composition.[7] IR spectroscopy would confirm the presence of the imine (C=N) and other key functional groups.[12]

  • Solution-State Structure: ¹H and ¹³C NMR spectroscopy would be used to establish the connectivity of the atoms, confirming the pyrazole ring system and the placement of the methyl groups.[13]

  • Definitive 3D Structure: Finally, single-crystal X-ray crystallography would provide the unambiguous solid-state structure, confirming the tautomeric form and the precise spatial arrangement of all atoms.[4][14] The experimental bond lengths and angles from the crystal structure can then be compared to values predicted by computational methods to validate the theoretical models.[11]

This multi-faceted approach ensures a self-validating system where the data from each technique corroborates the others, leading to a high degree of confidence in the final structural assignment.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship between the different analytical techniques for comprehensive structural validation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Pyrazole Imine purification Purification (e.g., Chromatography) synthesis->purification crystal_growth Slow Evaporation from Solution purification->crystal_growth High Purity Sample data_collection Data Collection on Diffractometer crystal_growth->data_collection Suitable Single Crystal structure_solution Structure Solution (Phase Problem) data_collection->structure_solution Diffraction Data refinement Structural Refinement structure_solution->refinement validation Final Structure Validation refinement->validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

logical_relationship xray X-ray Crystallography structure Validated Molecular Structure xray->structure Definitive 3D Structure nmr NMR Spectroscopy nmr->structure Atomic Connectivity (Solution) ms Mass Spectrometry ms->structure Molecular Weight ir IR Spectroscopy ir->structure Functional Groups comp Computational Modeling comp->structure Theoretical Confirmation

Caption: Interplay of analytical techniques for structural validation.

References

  • BenchChem. (2025). Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Alternative Methods.
  • Roe, S. M. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • Al-Amiery, A. A. (2021). Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. Journal of Education and Science, 30(4), 220-229.
  • Roy, S., et al. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.
  • ResearchGate. (2023). Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources.
  • Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?
  • PubChem. (n.d.). 2,4,5-trimethyl-2,3-dihydro-1h-pyrazol-3-imine.
  • National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • National Institutes of Health. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone.
  • ResearchGate. (n.d.). Synthesis and crystal structure of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]-5-methyl-2-phenyl-3H-pyrazol-3-one and its copper(II) complex.
  • ResearchGate. (n.d.). Compounds containing pyrazole imines.
  • Thakar, A. S., et al. (2015). Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one. South African Journal of Chemistry, 68, a6.
  • PubMed. (2021). Synthesis, characterization of a novel molecule containing imine group, investigation of its quantum chemical, molecular docking and ADME properties. Journal of Biomolecular Structure & Dynamics, 40(24), 13727-13737.
  • The University of Aberdeen Research Portal. (n.d.). Synthesis and crystal structure of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino].
  • National Institutes of Health. (n.d.). Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole.
  • National Institutes of Health. (n.d.). Crystal structure of 4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one.
  • ACS Publications. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines.
  • ResearchGate. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3.
  • PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles.
  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
  • PubMed. (2014). Crystal structure of 5-(4,5-di-hydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo-[3,4-b]pyrazin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1212-o1213.

Sources

A Comparative Guide to the Biological Activity of Pyrazole Imines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] The introduction of an imine or azomethine (-C=N-) linkage to the pyrazole ring gives rise to pyrazole imines, also known as pyrazole Schiff bases. This combination often enhances or modulates the pharmacological profile, leading to a diverse range of biological activities. This guide offers a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory properties of various pyrazole imine derivatives, supported by experimental data and detailed protocols to aid researchers in their quest for novel therapeutic agents.

The Versatility of the Pyrazole Imine Scaffold: A Structural Overview

The biological activity of pyrazole imines is intricately linked to their structural features. The pyrazole nucleus itself, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, provides a stable and versatile platform for chemical modification.[1] The imine linkage, typically formed through the condensation of a pyrazole aldehyde or ketone with a primary amine, introduces a crucial pharmacophore that can participate in various biological interactions. The substituents on both the pyrazole ring and the imine nitrogen play a pivotal role in determining the potency and selectivity of these compounds.

Comparative Analysis of Biological Activities

This section provides a comparative overview of the antimicrobial, anticancer, and anti-inflammatory activities of selected pyrazole imine derivatives, with supporting experimental data summarized in tabular format.

Antimicrobial Activity

Pyrazole imines have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[3][4] The imine linkage is often crucial for this activity, with different substituents influencing the spectrum and potency of inhibition.

Key Findings:

  • Broad-Spectrum Potential: Many pyrazole imine derivatives show activity against both Gram-positive and Gram-negative bacteria.[5]

  • Influence of Substituents: The presence of electron-withdrawing or electron-donating groups on the aromatic rings attached to the pyrazole or imine moiety can significantly impact antimicrobial efficacy. For instance, some studies have shown that derivatives with nitro group substitutions exhibit significant antifungal activity.[6]

  • Mechanism of Action: While not fully elucidated for all derivatives, potential mechanisms include inhibition of essential enzymes or disruption of cell membrane integrity.

Table 1: Comparative Antimicrobial Activity of Pyrazole Imine Derivatives (MIC in µg/mL)

Compound IDTest OrganismMIC (µg/mL)Standard DrugMIC (µg/mL)Reference
Compound A Staphylococcus aureus12.5Ciprofloxacin6.25[2]
Escherichia coli25Ciprofloxacin6.25[2]
Candida albicans50Fluconazole12.5[6]
Compound B Staphylococcus aureus6.25Ciprofloxacin6.25[2]
Escherichia coli12.5Ciprofloxacin6.25[2]
Aspergillus niger25Clotrimazole12.5[2]
Compound 21c Multidrug-resistant strains0.25Gatifloxacin1[3]
Compound 23h Multidrug-resistant strains0.25Gatifloxacin1[3]

Note: The compound IDs are generalized for illustrative purposes and are based on data reported in the cited literature.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and pyrazole imines have emerged as a promising class of compounds. Their cytotoxic effects have been evaluated against various cancer cell lines, with some derivatives showing potency comparable to or even exceeding that of established chemotherapeutic drugs.[7][8]

Key Findings:

  • Cell Line Specificity: The anticancer activity of pyrazole imines can be highly dependent on the cancer cell line being tested, suggesting specific molecular targets.[7]

  • Induction of Apoptosis: Several studies indicate that pyrazole imines can induce programmed cell death (apoptosis) in cancer cells, a desirable characteristic for anticancer drugs.

  • Structure-Activity Relationship: The nature and position of substituents on the pyrazole and the imine-linked aromatic ring are critical for cytotoxic activity. For example, some platinum complexes of pyrazole Schiff bases have shown significant anticancer activity.[6]

Table 2: Comparative Anticancer Activity of Pyrazole Imine Derivatives (IC50 in µM)

Compound IDCancer Cell LineIC50 (µM)Standard DrugIC50 (µM)Reference
Compound 5e Caco-2 (Colon)40.99 ± 0.20Doxorubicin54.94 ± 0.16[7]
Compound 7a Caco-2 (Colon)42.42 ± 0.18Doxorubicin54.94 ± 0.16[7]
Compound 5d A549 (Lung)48.61 ± 0.14--[7]
Compound 5e A549 (Lung)47.74 ± 0.20--[7]
Compound 7a A549 (Lung)49.40 ± 0.18--[7]
Compound 23 HepG2 (Liver), MCF-7 (Breast)Active--[9]

Note: The compound IDs are generalized for illustrative purposes and are based on data reported in the cited literature.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the search for effective anti-inflammatory agents is ongoing. Pyrazole derivatives, including the well-known COX-2 inhibitor Celecoxib, have a long history in this therapeutic area.[10][11] Pyrazole imines are also being investigated for their potential to modulate inflammatory pathways.[1][7]

Key Findings:

  • Inhibition of Inflammatory Mediators: Pyrazole imines can inhibit the production of pro-inflammatory molecules, such as prostaglandins and cytokines, by targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[1][11]

  • Protein Denaturation Inhibition: A common in vitro method to assess anti-inflammatory activity is the inhibition of protein denaturation. Several pyrazole Schiff bases have shown a significant ability to inhibit this process.[7]

  • Structure-Activity Relationship: The anti-inflammatory activity is highly dependent on the substitution pattern on the pyrazole and imine moieties.

Table 3: Comparative In Vitro Anti-inflammatory Activity of Pyrazole Imine Derivatives

Compound IDAssay% InhibitionStandard Drug% InhibitionReference
Compound 5a Protein Denaturation26.83 ± 0.03Diclofenac Sodium49.08 ± 0.01[7]
Compound 5d Protein Denaturation27.79 ± 0.03Diclofenac Sodium49.08 ± 0.01[7]
Compound 5e Protein Denaturation27.33 ± 0.03Diclofenac Sodium49.08 ± 0.01[7]
Compound 5f Protein Denaturation27.28 ± 0.03Diclofenac Sodium49.08 ± 0.01[7]
Compound 7a Protein Denaturation26.87 ± 0.03Diclofenac Sodium49.08 ± 0.01[7]
Compound 7f Protein Denaturation27.75 ± 0.03Diclofenac Sodium49.08 ± 0.01[7]

Note: The compound IDs are generalized for illustrative purposes and are based on data reported in the cited literature.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound stock solution (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic/antifungal drug

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from one well to the next.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, resulting in a final volume of 110 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, run a serial dilution of a standard antimicrobial drug as a reference.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the test compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of pyrazole imines is not arbitrary; it is governed by the principles of structure-activity relationships. Understanding these relationships is crucial for the rational design of more potent and selective drug candidates.

Diagram 1: Key Structural Features Influencing Biological Activity of Pyrazole Imines

SAR Pyrazole_Core Pyrazole Core (Scaffold) Imine_Linkage Imine Linkage (-C=N-) (Pharmacophore) Pyrazole_Core->Imine_Linkage Provides structural base Biological_Activity Biological Activity (Antimicrobial, Anticancer, Anti-inflammatory) Imine_Linkage->Biological_Activity Key for interaction R1 Substituents on Pyrazole (R1) (e.g., alkyl, aryl) R1->Pyrazole_Core Modulates lipophilicity and steric hindrance R1->Biological_Activity Impacts potency and selectivity R2 Substituents on Imine N-Aryl (R2) (e.g., -NO2, -Cl, -OCH3) R2->Imine_Linkage Influences electronic properties and binding affinity R2->Biological_Activity Determines spectrum of activity

Caption: Key structural components of pyrazole imines and their influence on biological activity.

Causality behind Experimental Choices:

  • Diverse Substituents (R1 and R2): The synthesis of a library of compounds with varying substituents is a deliberate strategy. By systematically altering these groups, researchers can probe the electronic and steric requirements of the biological target. For example, the inclusion of both electron-donating and electron-withdrawing groups helps to elucidate the nature of the binding pocket.

  • Choice of Biological Assays: The selection of antimicrobial, anticancer, and anti-inflammatory assays is based on the known broad-spectrum activity of pyrazole derivatives. This multi-assay approach allows for a comprehensive evaluation of the therapeutic potential of new compounds.

Mechanistic Considerations:

The precise mechanisms of action for many pyrazole imines are still under investigation. However, several plausible pathways have been proposed:

  • Enzyme Inhibition: As seen with other pyrazole derivatives, pyrazole imines may act as inhibitors of key enzymes such as COX, LOX, or kinases involved in cell signaling pathways.[11]

  • DNA Interaction: Some pyrazole-based compounds have been shown to interact with DNA, potentially leading to the inhibition of replication and transcription in cancer cells.

  • Disruption of Cellular Processes: The lipophilic nature of many pyrazole imines may allow them to penetrate cell membranes and interfere with essential cellular processes.

Diagram 2: Experimental Workflow for Biological Evaluation of Pyrazole Imines

Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Pyrazole Imine Library Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization Antimicrobial Antimicrobial Susceptibility (MIC Determination) Characterization->Antimicrobial Anticancer Cytotoxicity Screening (MTT Assay) Characterization->Anticancer Antiinflammatory Anti-inflammatory Assay (e.g., Protein Denaturation) Characterization->Antiinflammatory Data_Analysis Comparative Data Analysis (IC50, MIC values) Antimicrobial->Data_Analysis Anticancer->Data_Analysis Antiinflammatory->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Compound Identification & Optimization SAR->Lead_Optimization

Caption: A typical workflow for the synthesis and biological evaluation of pyrazole imines.

Conclusion and Future Directions

This comparative guide highlights the significant potential of pyrazole imines as a versatile scaffold for the development of novel therapeutic agents. The presented data and protocols provide a solid foundation for researchers to build upon. Future research in this area should focus on:

  • Elucidating Mechanisms of Action: A deeper understanding of how these compounds exert their biological effects will enable more rational drug design.

  • In Vivo Studies: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy and safety profiles.

  • Exploring a Broader Range of Biological Targets: The structural diversity of pyrazole imines suggests that they may have utility against a wider range of diseases than those covered in this guide.

By leveraging the knowledge of structure-activity relationships and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this fascinating class of compounds.

References

  • Kumari, S., & Gupta, H. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Anticancer activity of pyrazole Schiff bases 6a-j. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2024). PubMed. Retrieved January 18, 2026, from [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2015). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis, antitumor activity, enzyme assay, DNA binding and molecular docking of Bis-Schiff bases of pyrazoles. (2020). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Al-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391–398. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2024). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis, antitumor activity, enzyme assay, DNA binding and molecular docking of Bis-Schiff bases of pyrazoles. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). PubMed. Retrieved January 18, 2026, from [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR. Retrieved January 18, 2026, from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Quazi, I., Sastry, V. G., & Ansari, J. A. (2017). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDOLE DERIVATIVE BEARING THE PYRAZOLE MOIETY. International Journal of Pharmaceutical Sciences and Research, 8(3), 1145–1152. [Link]

  • Akhramez, S., et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. ResearchGate. Retrieved January 18, 2026, from [Link]

  • New pyrazole-based Schiff base ligand and its Ni(ii) and Co(iii) complexes as antibacterial and anticancer agents: Synthesis, characterization, and molecular docking studies. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). ResearchSquare. Retrieved January 18, 2026, from [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PubMed Central. Retrieved January 18, 2026, from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved January 18, 2026, from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH. Retrieved January 18, 2026, from [Link]

  • In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (n.d.). JOCPR. Retrieved January 18, 2026, from [Link]

  • Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International journal of health sciences, 6(S5), 1024–1046. [Link]

  • Enaminone-Derived Pyrazoles with Antimicrobial Activity. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]

  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. (2022). ACS Omega. Retrieved January 18, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2011). MDPI. Retrieved January 18, 2026, from [Link]

  • Mistry, K., & Desai, K. (2004). Synthesis of pyrazole imines and azetidinone compounds using conventional and microwave technique and studies of their antibacterial activity. Indian Journal of Chemistry - Section B, 43(6), 1452-1455. [Link]

Sources

A Comparative Guide for Drug Development Professionals: 2,4,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-imine vs. Traditional Pyrazolone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Analysis

For researchers and scientists in the vanguard of drug discovery, the selection of foundational heterocyclic scaffolds is a critical decision that dictates the trajectory of a research program. The pyrazole nucleus and its derivatives, particularly pyrazolones, are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This guide provides a comprehensive comparison between the lesser-known 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine and the classical pyrazolone precursors, offering insights into their synthesis, reactivity, and potential applications in drug development.

This analysis moves beyond a simple cataloging of methods to explain the underlying chemical principles and strategic considerations that should guide the choice of precursor in a modern drug development campaign.

Section 1: The Established Paradigm - Pyrazolone Precursors

Pyrazolones are a cornerstone of heterocyclic chemistry, with a rich history dating back to the synthesis of Antipyrine by Ludwig Knorr in 1883.[3] These five-membered lactam rings are typically synthesized through the condensation of a β-ketoester with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis.[3][4] This method's enduring prevalence is a testament to its reliability and the ready availability of a vast array of starting materials.[5]

The Knorr Pyrazole Synthesis: A Trustworthy Workhorse

The reaction of a β-ketoester, such as ethyl acetoacetate, with a hydrazine, like phenylhydrazine, proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazolone ring.[4] This process is often catalyzed by acid and is known for its efficiency in generating the stable aromatic pyrazole core.[4]

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

  • Materials: Phenylhydrazine, Ethyl acetoacetate, Methanol, Concentrated Hydrochloric Acid.

  • Procedure:

    • Dissolve phenylhydrazine (0.5 mol) in methanol (80 mL) in a 500 mL three-necked flask.

    • Adjust the pH of the solution to approximately 5-6 by adding concentrated hydrochloric acid while stirring.

    • Slowly add ethyl acetoacetate to the stirred solution.

    • Heat the reaction mixture to reflux for 1-6 hours.

    • Monitor the reaction progress via thin-layer chromatography.

    • Upon completion, cool the reaction mixture and filter the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., methanol-acetone) to yield pure 1-phenyl-3-methyl-5-pyrazolone.[3]

Performance Metrics of Pyrazolone Synthesis

The synthesis of pyrazolones from β-ketoesters is a mature and well-characterized process, offering several advantages for drug development professionals.

ParameterTypical RangeKey Advantages
Yield 70-95%[5]High efficiency and product output.
Reaction Time 1-6 hours (Conventional)[3] / 5-10 minutes (Microwave)[6]Adaptable to high-throughput synthesis with modern techniques.
Precursor Availability Extensive commercial availability of diverse β-ketoesters and hydrazines.Wide scope for generating diverse compound libraries.
Scalability Readily scalable for manufacturing purposes.Facilitates transition from discovery to development.
Chemical Reactivity and Applications

Pyrazolones are versatile intermediates. The presence of the keto group and active methylene group allows for a variety of subsequent chemical transformations, making them valuable synthons for more complex molecules.[1] For example, the pyrazolone scaffold is central to the non-steroidal anti-inflammatory drug (NSAID) Celecoxib and the free radical scavenger Edaravone.[7][8][9]

Section 2: A Novel Contender - 2,4,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-imine

While information on the specific compound 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine is scarce in readily available literature, its synthesis and properties can be inferred from established principles of pyrazole and imine chemistry.[9] This section will propose a synthetic route and explore the potential advantages and disadvantages of this precursor compared to traditional pyrazolones.

Proposed Synthesis of 2,4,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-imine

A plausible synthetic route to this pyrazol-3-imine would involve the condensation of a β-ketonitrile with a substituted hydrazine. This approach is analogous to the Knorr synthesis but utilizes a nitrile group in place of the ester.

Proposed Experimental Protocol: Synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine

  • Starting Materials: 3-Methyl-2,4-pentanedione (a β-diketone), Methylhydrazine, and a suitable aminating agent (e.g., ammonia or a primary amine followed by reduction). A more direct, though less common, route could involve a β-ketonitrile.

  • Hypothetical Procedure:

    • React 3-methyl-2,4-pentanedione with methylhydrazine to form a dihydropyrazole intermediate.

    • Subsequent reaction with an aminating agent would convert the carbonyl group to an imine. Alternatively, direct condensation of a corresponding β-iminonitrile with methylhydrazine could be explored.

A Comparative Analysis: Imine vs. Pyrazolone Precursors
Feature2,4,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-imine (Projected)Traditional Pyrazolone Precursors
Precursor Accessibility β-ketonitriles are generally less common and more expensive than β-ketoesters.Readily and diversely available commercially.
Synthesis Complexity Potentially a multi-step process if starting from a β-diketone. Direct condensation from a β-iminonitrile may be more efficient but the starting material is less accessible.Typically a straightforward one-pot reaction.
Product Stability Imines are generally more susceptible to hydrolysis than the corresponding ketones (pyrazolones). This could be a challenge in purification and storage.Pyrazolones are generally stable, crystalline solids.
Reactivity as a Synthon The imine functionality offers unique reactivity for further derivatization, such as reduction to amines or addition of nucleophiles. It can serve as a masked ketone.The pyrazolone ring offers reactivity at the carbonyl and the adjacent methylene group for various C-C and C-N bond-forming reactions.
Potential Applications Could be a precursor for novel pyrazole-based scaffolds with different substitution patterns and biological activities. The imine nitrogen introduces an additional point for diversification.Well-established precursors for a wide range of biologically active molecules, including approved drugs.
The Strategic Value of the Imine Functionality

The primary distinction and potential advantage of the pyrazol-3-imine scaffold lies in the reactivity of the imine bond. Unlike the relatively stable keto group of a pyrazolone, the C=N bond of an imine is more susceptible to nucleophilic attack and can be readily reduced to an amine. This opens up synthetic avenues that are not directly accessible from pyrazolones, allowing for the introduction of diverse functionalities at this position.

Section 3: Visualizing the Chemical Pathways and Logic

To further clarify the relationship between these precursors and their synthetic origins, the following diagrams illustrate the core chemical transformations and the decision-making process for selecting a synthetic route.

G cluster_0 Pyrazolone Synthesis (Knorr) Ketoester β-Ketoester Hydrazone Hydrazone Intermediate Ketoester->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Pyrazolone Pyrazolone Hydrazone->Pyrazolone Intramolecular Cyclization

Caption: Knorr synthesis workflow for pyrazolones.

G cluster_1 Proposed Pyrazol-3-imine Synthesis Ketonitrile β-Ketonitrile Imine_Intermediate Condensation Intermediate Ketonitrile->Imine_Intermediate Condensation Hydrazine_imine Methylhydrazine Hydrazine_imine->Imine_Intermediate Pyrazol_imine 2,4,5-trimethyl-2,3-dihydro- 1H-pyrazol-3-imine Imine_Intermediate->Pyrazol_imine Intramolecular Cyclization

Caption: Proposed synthesis for 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine.

G Start Need for Pyrazole Scaffold Established Established Drug Scaffold High TRL? Start->Established Novelty Novel Chemical Space Exploration? Start->Novelty Established->Novelty No Pyrazolone Use Pyrazolone Precursors Established->Pyrazolone Yes Novelty->Established No Imine Consider Pyrazol-3-imine Route Novelty->Imine Yes

Caption: Decision logic for precursor selection.

Section 4: Conclusion and Future Outlook

The choice between 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine and traditional pyrazolone precursors is a strategic one, pivoting on the goals of the research program. For projects requiring rapid access to large, diverse libraries based on a well-validated scaffold, the established pyrazolone synthesis from β-ketoesters remains the method of choice due to its robustness, scalability, and the vast commercial availability of starting materials.[5]

However, for programs focused on exploring novel chemical space and generating intellectual property, the pyrazol-3-imine scaffold presents an intriguing, albeit less-trodden, path. The unique reactivity of the imine functionality offers opportunities for novel derivatization and the creation of compounds with distinct pharmacological profiles. The synthetic challenges associated with pyrazol-3-imines, primarily precursor availability and potential product instability, must be weighed against the potential for discovering next-generation therapeutics.

As the demand for novel drug candidates continues to grow, the exploration of less common heterocyclic precursors like 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine will be crucial for expanding the accessible chemical universe for drug discovery.

References

  • BenchChem. A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods.

  • BenchChem. Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.

  • BenchChem. A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones.

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health.

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Trend in Scientific Research and Development.

  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. MDPI.

  • Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut). Redox Report.

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. National Institutes of Health.

  • Celecoxib Derivative Intermediates And Their Synthetic Pathways. BenchChem.

  • Synthesis of pyrazolones from α-keto and α-cyano esters. Canadian Journal of Chemistry.

  • Method for synthesizing edaravone derivative. Google Patents.

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health.

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI.

  • Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut™). ResearchGate.

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.

  • PubChem. 2,4,5-trimethyl-2,3-dihydro-1h-pyrazol-3-imine.

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. National Institutes of Health.

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. ResearchGate.

  • Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate.

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. ResearchGate.

  • Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. ACS Publications.

  • Pyrazolone. Wikipedia.

  • The Dawn of Pyrazolones: A Technical Guide to Their Discovery and Early Synthesis. BenchChem.

  • 2,4,5-trimethyl-2,3-dihydro-1h-pyrazol-3-imine. PubChemLite.

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

  • Synthesis and Structural Insight into the Bioactivity of Imines with 1,5-Dimethyl-2. Kemija u industriji.

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.

  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate.

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts. MDPI.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.

  • 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. PubChem.

  • Synthesis of Pyrazolines via [3 + 2] Cycloaddition of Nitrile Imines and N-Silyl Enamines. R Discovery.

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. National Institutes of Health.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the specificity of interactions between a target molecule and its biological counterparts is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies on 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, a substituted pyrazole imine. While specific experimental data for this compound is not widely published, this document outlines the principles, methodologies, and a robust experimental design based on established practices for similar small molecules.

Introduction: The Imperative of Specificity

2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine belongs to the pyrazole class of heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and other biologically active molecules[1]. When developing assays or therapeutic agents targeting such molecules, cross-reactivity—the unintended binding of structurally related compounds—can lead to false positives, inaccurate quantification, or off-target effects. Therefore, rigorous cross-reactivity assessment is a critical component of validation.

This guide will walk you through the essential steps for a comprehensive cross-reactivity study, from the selection of comparator compounds to the execution and interpretation of immunoassays.

Designing the Cross-Reactivity Panel: A Rationale-Driven Approach

The first step is to identify a panel of structurally related molecules to test for cross-reactivity. The selection should be based on systematic structural modifications to the parent molecule, 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine.

Core Structure:

Caption: Core structure of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine.

A logical approach is to synthesize or procure analogs with variations at key positions:

  • Methyl Group Modifications: Systematically remove or alter the methyl groups at the 2, 4, and 5 positions. This will assess the contribution of each methyl group to the binding interaction.

  • Imine Group Alterations: Replace the imine group (=NH) with a carbonyl group (=O) to form the corresponding pyrazolone. This is a common structural variation in related compounds[2][3].

  • Ring Substituent Variations: Introduce different substituents on the pyrazole ring to probe electronic and steric effects.

Table 1: Proposed Panel of Comparator Compounds for Cross-Reactivity Studies

Compound IDCompound NameStructural Variation from Parent CompoundRationale
Parent 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine-Reference compound for 100% reactivity.
Analog-12,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imineLacks methyl group at position 4To evaluate the importance of the C4-methyl group for binding.
Analog-24,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imineLacks methyl group at position 2To assess the contribution of the N2-methyl group.
Analog-32,4-dimethyl-2,3-dihydro-1H-pyrazol-3-imineLacks methyl group at position 5To determine the significance of the C5-methyl group.
Analog-42,4,5-trimethyl-2,4-dihydro-3H-pyrazol-3-oneImine (=NH) replaced with carbonyl (=O)To test for cross-reactivity with the corresponding pyrazolone analog.[2][3]
Analog-55-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-iminePhenyl group at N2 instead of methylTo investigate the effect of a bulky aromatic substituent at the N2 position.[4]
Analog-6Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)Commercially available pyrazolone drugTo assess potential cross-reactivity with a known therapeutic agent.

Experimental Workflow: A Validated Immunoassay Approach

For small molecules like 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, a competitive immunoassay is the most suitable format.[5][6][7] This is because small molecules typically have only one epitope, making a sandwich assay format challenging.[6][7] The principle of a competitive immunoassay is that the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.

The following diagram illustrates a typical workflow for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common and robust immunoassay platform.[8]

G cluster_0 Assay Preparation cluster_1 Competitive Binding cluster_2 Detection cluster_3 Data Analysis A Coat microplate wells with anti-target antibody B Block non-specific binding sites A->B C Add standards or samples (containing unlabeled target) B->C D Add enzyme-labeled target C->D E Incubate to allow competition D->E F Wash to remove unbound reagents E->F G Add substrate for enzyme F->G H Measure signal (e.g., color change) G->H I Generate standard curve H->I J Calculate IC50 values and % cross-reactivity I->J

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Detailed Experimental Protocol: Competitive ELISA

This protocol assumes the availability of a specific antibody against 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine.

Materials:

  • High-binding 96-well microplates

  • Antibody specific to 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine

  • Parent compound and analog panel (Table 1)

  • Enzyme-conjugated 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine (e.g., HRP-conjugate)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competitive Reaction:

    • Add 50 µL of varying concentrations of the parent compound (for the standard curve) or the analog compounds to the wells.

    • Add 50 µL of the enzyme-conjugated parent compound to all wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate dose-response curves for the parent compound and each analog. The signal is inversely proportional to the concentration of the unlabeled analyte.

Calculations:

  • IC50 Determination: For each compound, determine the concentration that inhibits 50% of the maximum signal (IC50).

  • Cross-Reactivity Calculation: The percent cross-reactivity of an analog is calculated using the following formula[9]:

    % Cross-Reactivity = (IC50 of Parent Compound / IC50 of Analog Compound) x 100

Table 2: Hypothetical Cross-Reactivity Data

Compound IDIC50 (nM)% Cross-ReactivityInterpretation
Parent 10100%High affinity for the antibody.
Analog-15020%The C4-methyl group contributes significantly to binding.
Analog-210001%The N2-methyl group is critical for antibody recognition.
Analog-31566.7%The C5-methyl group has a minor role in the binding interaction.
Analog-450000.2%The antibody is highly specific for the imine over the carbonyl group.
Analog-5>10,000<0.1%A bulky phenyl group at N2 abrogates binding; high specificity is indicated.
Analog-6>10,000<0.1%No significant cross-reactivity with the structurally related drug Edaravone.

Conclusion: Ensuring Assay Integrity

This guide provides a robust framework for evaluating the cross-reactivity of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine. By systematically selecting comparator compounds and employing a validated competitive immunoassay protocol, researchers can confidently assess the specificity of their antibodies and assays. It is important to remember that cross-reactivity is not an intrinsic property of an antibody alone, but is dependent on the specific assay format and conditions.[10] Therefore, consistent and well-documented experimental procedures are essential for generating reliable and reproducible cross-reactivity data.

References

  • Benchchem. Comparative Analysis of Antibody Cross-Reactivity for Phenylpyrazole and Pyrazolone Derivatives.
  • Quanterix. Types Of Immunoassay - And When To Use Them. 2022.
  • ResearchGate. High Sensitivity Immunoassays for Small Molecule Compounds Detection – Novel Noncompetitive Immunoassay Designs | Request PDF.
  • Wang, X., et al. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. 2018.
  • ResearchGate. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
  • Darwish, I. A. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. PMC - PubMed Central.
  • Dizdar, M., et al. Synthesis and Structural Insight into the Bioactivity of Imines with 1,5-Dimethyl-2-Phenyl-1H-Pyrazol-3(2H)-One Structural Unit Derived from Phenolic Aldehydes. Kemija u industriji. 2025.
  • Takatori, T., Yamaoka, A. Further production and characterization of antibodies reactive with pyrazolone derivatives. Journal of Immunological Methods. 1980.
  • Schneider, C. H., et al. Diagnosis of antibody-mediated drug allergy.
  • PubChemLite. 2,4,5-trimethyl-2,3-dihydro-1h-pyrazol-3-imine.
  • ResearchGate. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. 2024.
  • Semantic Scholar. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. 2021.
  • National Institutes of Health.
  • MDPI. Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)
  • ResearchGate.
  • ResearchGate. Synthesis and crystal structure of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino].
  • National Institutes of Health. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
  • Organic Chemistry Portal.
  • MDPI. 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile.
  • Analytical Methods in Environmental Chemistry Journal. Articles List.
  • U.S. Environmental Protection Agency. 3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-2-phenyl- - Substance Details.

Sources

A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Substituted Pyrazol-3-imines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Nuances of Pyrazol-3-imines

Pyrazoles are a cornerstone scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Their derivatives, particularly pyrazol-3-imines, offer a rich landscape for chemical modification and biological activity exploration. The imine moiety introduces a key point of structural and electronic variability, making a robust and multi-faceted analytical approach essential for unambiguous characterization. The precise arrangement and electronic nature of substituents on the pyrazole ring and the imine nitrogen dramatically influence the molecule's overall properties, which are directly reflected in their spectroscopic signatures.

This guide provides a comparative framework for analyzing substituted pyrazol-3-imines using fundamental spectroscopic techniques. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, empowering researchers to confidently elucidate and differentiate these valuable compounds.

Core Analytical Workflow: A Self-Validating Approach

A rigorous characterization of novel compounds relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement constitutes a self-validating system. The workflow below illustrates a best-practice approach for the analysis of a newly synthesized pyrazol-3-imine derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis Synthesis of Pyrazol-3-imine purification Chromatography / Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms uv UV-Vis Spectroscopy purification->uv elucidation Structure Elucidation & Confirmation nmr->elucidation ir->elucidation ms->elucidation uv->elucidation

Caption: Comprehensive workflow for pyrazol-3-imine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For pyrazol-3-imines, ¹H and ¹³C NMR provide direct insight into the electronic environment of the pyrazole core and its substituents.

Expertise in Action: Interpreting Substituent Effects

The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it. Electron-withdrawing groups (EWGs), such as nitro or halogen groups, decrease electron density (a deshielding effect), causing attached or nearby nuclei to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs), like alkyl or alkoxy groups, increase electron density (a shielding effect), moving signals to a lower chemical shift (upfield).

Let's consider the general structure of a substituted pyrazol-3-imine:

Caption: General structure of a substituted N-aryl-pyrazol-3-imine.

Comparative ¹H NMR Data:

The following table summarizes typical ¹H NMR chemical shifts and illustrates the influence of substituents at various positions. Data is synthesized from representative compounds in the literature.[1][3]

Compound (R¹, R², R³ on Aryl)Pyrazole H-4 (δ, ppm)Imine CH (δ, ppm)R¹ Protons (δ, ppm)Rationale for Shift
A : R¹=CH₃, R²=t-Bu, R³=H~6.2~8.7~2.3 (N-CH₃)Alkyl groups (R¹, R²) are weakly donating, resulting in a relatively upfield H-4 signal.
B : R¹=CH₃, R²=H, R³=NO₂~6.5~8.9~2.4 (N-CH₃)The EWG (NO₂) on the N-aryl ring deshields the entire conjugated system, shifting all protons slightly downfield.
C : R¹=CH₃, R²=Br, R³=HSignal Absent~8.8~2.3 (N-CH₃)Bromination at the C-4 position replaces the proton. The EWG effect of Br deshields C-3 and C-5 in ¹³C NMR.

¹³C NMR Analysis: The carbon of the imine group (C=N) is particularly diagnostic, typically appearing in the 150-165 ppm range. The positions of the pyrazole ring carbons (C-3, C-4, C-5) are also sensitive to substitution, providing complementary data for structural confirmation. Aromatic carbon signals typically appear between 118-152 ppm.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For pyrazol-3-imines, the most crucial vibrations are the C=N (imine) and C=C/C=N (aromatic ring) stretches.

Comparative FT-IR Data:

Compound FeatureTypical Wavenumber (cm⁻¹)Influence of Substituents
Imine C=N Stretch 1580 - 1650Conjugation with an aryl ring or the presence of EWGs can lower the frequency by weakening the C=N bond.[1]
Pyrazole Ring Stretches 1400 - 1570These bands are often coupled. Their exact position and intensity are sensitive to the substitution pattern on the ring.[3]
C-N Stretch 1240 - 1290Characteristic for the connection between the pyrazole and the imine nitrogen.[1]
Aromatic C-H Bending 750 - 900The pattern of these out-of-plane bending vibrations can help determine the substitution pattern on the N-aryl ring.

Expertise in Action: Causality of Vibrational Shifts The position of the C=N stretching vibration provides insight into the bond's character. When the imine is conjugated with an aromatic ring (R³), electron delocalization slightly reduces the double-bond character of the C=N bond, shifting its absorption to a lower wavenumber (a "red shift"). This is a key piece of evidence to confirm the connectivity and electronic nature of the synthesized molecule.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound, serving as a fundamental confirmation of its identity. High-resolution mass spectrometry (HRMS) can provide an exact mass with enough accuracy to determine the molecular formula. Furthermore, the fragmentation pattern offers clues about the molecule's structure.

Common Fragmentation Pathways:

A common fragmentation pathway for pyrazol-3-imines involves the cleavage of bonds adjacent to the stable pyrazole ring. For instance, the loss of a substituent from the imine nitrogen or the pyrazole ring is often observed.

G parent [M]⁺˙ Parent Ion frag1 [M - R¹]⁺ Loss of R¹ substituent parent->frag1 - R¹• frag2 [M - R³]⁺ Loss of R³ substituent parent->frag2 - R³• frag3 [Pyrazole Core]⁺ Ring Fragmentation parent->frag3 Complex Rearrangement

Caption: Typical MS fragmentation pathways for pyrazol-3-imines.

Example from the Field: In the characterization of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, the molecular ion peak was observed at m/z 242.[1] A prominent base peak at m/z 227 corresponded to the loss of a methyl group, a logical fragmentation that validates the presence of the N-methyl group on the pyrazole ring.[1]

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions in conjugated systems. The pyrazol-3-imine scaffold contains a chromophore that absorbs in the UV-Vis range. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the nature of the substituents.

Comparative UV-Vis Data:

Compound FeatureTypical λ_max (nm)Influence of Substituents & Solvent
π → π transition250 - 350Extending conjugation (e.g., replacing an alkyl R³ with an aryl group) will cause a bathochromic (red) shift to a longer λ_max.
n → π transition350 - 450This transition, involving the lone pair on the imine nitrogen, is often weaker and can be sensitive to solvent polarity.

Expertise in Action: The Power of Conjugation The key principle is that as the conjugated π-system of the molecule grows, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases.[4] A smaller energy gap requires lower energy (longer wavelength) light to excite an electron, resulting in a shift of λ_max to higher values. This effect is a powerful tool for comparing a series of derivatives where the core scaffold is systematically modified. Studies on aromatic imines have shown that changes in molecular symmetry and the inclusion of different heterocyclic rings significantly alter the absorption profile.[5][6]

Experimental Protocols

The trustworthiness of any analysis hinges on the quality of the data, which begins with robust and reproducible experimental protocols.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazol-3-imine sample.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; ensure the sample is fully dissolved and the solvent signals do not overlap with key analyte signals.

  • Internal Standard: The residual solvent peak is typically used for ¹H NMR referencing (e.g., CDCl₃ at 7.26 ppm). Tetramethylsilane (TMS) can also be added as an internal standard (0 ppm). For ¹³C NMR, the solvent peak is used for referencing (e.g., CDCl₃ at 77.16 ppm).

  • Acquisition: Acquire ¹H, ¹³C, DEPT-135, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer. 2D experiments are crucial for unambiguous assignment of proton and carbon signals.[1]

Protocol 2: FT-IR Spectroscopy (ATR)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid, purified pyrazol-3-imine sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Protocol 3: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique suitable for these types of molecules.

  • Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the instrument is properly calibrated to achieve high mass accuracy (<5 ppm). This allows for the confident determination of the elemental composition.[7]

Protocol 4: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the pyrazol-3-imine in a UV-grade solvent (e.g., ethanol, dichloromethane). Create a series of dilutions to determine the molar absorptivity and check for concentration-dependent effects.[5]

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a blank spectrum).

  • Measurement: Replace the blank with the sample cuvette and record the absorbance spectrum, typically from 200 to 800 nm. Identify the wavelength of maximum absorbance (λ_max).

Conclusion

The structural elucidation of substituted pyrazol-3-imines is a process of systematic, multi-technique investigation. By understanding the causal links between molecular structure—specifically the electronic nature and position of substituents—and the resulting spectroscopic data, researchers can move from simple characterization to a deeper level of molecular understanding. NMR defines the carbon-hydrogen framework, IR identifies key functional groups, MS confirms molecular weight and composition, and UV-Vis probes the electronic properties of the conjugated system. Together, they form a powerful, self-validating toolkit for advancing research and development in medicinal chemistry.

References

  • Al-Hourani, B., Al-Awaida, W., & Matalkah, F. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

  • Thomas, T., et al. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 45(3), 1546-1558. [Link]

  • Becerra, D., Cobo, J., & Castillo, J. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1259. [Link]

  • Shafi, S., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 29(13), 3045. [Link]

  • Jayashankara, B. S., et al. (2011). Synthesis, characterization and antimicrobial studies of some new pyrazole incorporated imidazole derivatives. European Journal of Medicinal Chemistry, 46(9), 4239-4245. [Link]

  • Sharma, P., & Rindhe, S. (2012). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 4(1), 351-356. [Link]

  • Becerra, D., Cobo, J., & Castillo, J. (2021). (A) Structure of N-pyrazolyl imine 3. (B) Connectivities of 3 based on... ResearchGate. [Link]

  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 856-896. [Link]

  • Vasile, C., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences, 24(23), 16698. [Link]

  • Cikotiene, I., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ARKIVOC. [Link]

  • Zhang, J., et al. (2024). Molecular imine cages with π-basic Au3(pyrazolate) faces. Chemical Science, 15(1), 1-6. [Link]

  • Becerra, D., Cobo, J., & Castillo, J. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Becerra-Cobo/093b2a59f5188820464654780d6b677a216f4066]([Link]

  • Morvillo, P., et al. (2022). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]... Polymers, 14(21), 4735. [Link]

  • Reddy, T. S., & Gande, S. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 4, 100345. [Link]

  • Morvillo, P., et al. (2022). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)... ResearchGate. [Link]-26-diyl3-Fluoro-2-2-Ethylhexyl)

Sources

A Researcher's Guide to Elucidating the Mechanism of Action of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine: A Comparative and Validating Approach

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the pyrazole scaffold represents a privileged structure in medicinal chemistry. Its derivatives are integral to a multitude of FDA-approved therapeutics, exhibiting a vast range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5][6][7][8] The specific biological role of a pyrazole derivative is dictated by the nature and position of its substituents, which can modulate its interaction with various biological targets.[7][8] This guide focuses on a novel compound, 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, for which the mechanism of action is yet to be defined. In the absence of established data for this specific molecule[9], we present a comprehensive, multi-tiered experimental strategy to not only uncover its biological activity but also rigorously validate its molecular mechanism. This framework will draw comparisons with known bioactive pyrazole derivatives to provide context and guide experimental design.

Section 1: Foundational Analysis and Comparative Landscape

The core of our target compound is a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms.[3][4] This fundamental structure is known to interact with a variety of enzymes and receptors within biological systems.[7] The substituents—three methyl groups and an imine functional group—will critically influence its physicochemical properties and, consequently, its biological target profile.

To contextualize our investigation, it is pertinent to consider the established mechanisms of action for other pyrazole-containing compounds. For instance, Celecoxib, a well-known anti-inflammatory drug, selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3] Other pyrazole derivatives have been shown to act as inhibitors of enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) in bacteria[10], acetylcholinesterase[11][12][13], and various kinases involved in cancer progression[14]. Some have also been identified as agents that can disperse bacterial biofilms.[15]

Our initial hypothesis, therefore, is that 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine is likely to exhibit some form of biological activity, potentially as an enzyme inhibitor or a modulator of a signaling pathway. The experimental workflow outlined below is designed to systematically test this hypothesis.

Section 2: A Phased Experimental Workflow for Mechanism of Action Validation

The journey to validate the mechanism of action of a novel compound is a multi-step process. We propose a three-phased approach:

Phase 1: Broad Phenotypic Screening - To identify the general biological effects of the compound. Phase 2: Target Identification - To pinpoint the molecular target(s) responsible for the observed phenotype. Phase 3: Mechanistic Validation - To confirm the direct interaction and downstream consequences of the compound-target engagement.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanistic Validation Broad Cellular Assays Broad Cellular Assays Affinity Chromatography Affinity Chromatography Broad Cellular Assays->Affinity Chromatography Antimicrobial Screening Antimicrobial Screening Computational Docking Computational Docking Antimicrobial Screening->Computational Docking Anticancer Profiling Anticancer Profiling Differential Proteomics Differential Proteomics Anticancer Profiling->Differential Proteomics In Vitro Enzyme Assays In Vitro Enzyme Assays Affinity Chromatography->In Vitro Enzyme Assays Cell-Based Reporter Assays Cell-Based Reporter Assays Computational Docking->Cell-Based Reporter Assays Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Differential Proteomics->Structure-Activity Relationship (SAR) Studies

Caption: A three-phased experimental workflow for elucidating the mechanism of action.

Phase 1: Detailed Protocols for Phenotypic Screening

The initial step is to cast a wide net to understand the potential biological space where our compound is active.

1.1. Antimicrobial Susceptibility Testing

  • Rationale: The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[1][16][17] This assay will determine if our compound has any growth-inhibitory effects on a panel of clinically relevant microbes.

  • Protocol:

    • Prepare a stock solution of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine in a suitable solvent (e.g., DMSO).

    • Use a panel of microorganisms including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

    • Perform a broth microdilution assay according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC).

    • Include appropriate positive (known antibiotics/antifungals) and negative (vehicle) controls.

1.2. In Vitro Anticancer Activity Screening

  • Rationale: Many pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms.[14][18] Screening against a panel of cancer cell lines can reveal potential cytotoxic or cytostatic effects.

  • Protocol:

    • Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

    • Culture the cells in appropriate media and seed them in 96-well plates.

    • Treat the cells with serial dilutions of the test compound for 48-72 hours.

    • Assess cell viability using an MTT or resazurin-based assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

Potential Phenotypic Outcome Implication for Mechanism of Action Next Steps (Phase 2)
Selective antimicrobial activityPotential inhibitor of a specific microbial enzyme or pathway.Affinity chromatography with microbial lysates, computational docking against known antimicrobial targets.
Broad-spectrum cytotoxicityPossible interference with a fundamental cellular process (e.g., DNA replication, metabolism).Differential proteomics to identify protein expression changes, cell cycle analysis.
No significant activityThe compound may have a more subtle modulatory role or require metabolic activation.Consider assays for anti-inflammatory or enzyme-inhibitory activity not linked to cell death.
Phase 2: Unmasking the Molecular Target

Once a reproducible phenotype is observed, the next critical step is to identify the direct molecular target of the compound.

2.1. Affinity Chromatography-Mass Spectrometry

  • Rationale: This is a powerful technique to isolate binding partners of a small molecule from a complex biological sample.

  • Workflow:

    • Synthesize a derivative of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine with a linker for immobilization on a solid support (e.g., agarose beads).

    • Incubate the immobilized compound with a cell lysate from the responsive cell line or microorganism.

    • Wash away non-specific binders.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry (LC-MS/MS).

G Compound Compound Immobilize on Beads Immobilize on Beads Compound->Immobilize on Beads Incubate with Lysate Incubate with Lysate Immobilize on Beads->Incubate with Lysate Wash Wash Incubate with Lysate->Wash Cell Lysate Cell Lysate Cell Lysate->Incubate with Lysate Elute Elute Wash->Elute LC-MS/MS Identification LC-MS/MS Identification Elute->LC-MS/MS Identification

Caption: Workflow for target identification using affinity chromatography.

2.2. Computational Docking and Virtual Screening

  • Rationale: If the phenotypic screening suggests a particular class of activity (e.g., anti-inflammatory), computational methods can be used to predict binding to known targets within that class.

  • Protocol:

    • Generate a 3D structure of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine.

    • Select a library of potential protein targets (e.g., COX-1, COX-2, various kinases).

    • Perform molecular docking simulations to predict the binding affinity and pose of the compound in the active site of each target.

    • Prioritize targets with the most favorable predicted binding energies for experimental validation.

Phase 3: Rigorous Mechanistic Validation

The final phase involves confirming the direct interaction between the compound and its putative target and elucidating the downstream functional consequences.

3.1. In Vitro Enzyme Inhibition Assays

  • Rationale: To confirm the direct inhibitory effect of the compound on the purified target enzyme identified in Phase 2.

  • Protocol:

    • Obtain the purified recombinant target protein.

    • Develop or use a commercially available assay to measure the enzyme's activity.

    • Incubate the enzyme with varying concentrations of the test compound.

    • Measure the enzyme activity and determine the IC50 value.

    • Perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Compound Alternative 1 (Celecoxib) Alternative 2 (Compound 7d from[10])
Target COX-2DapE
IC50 To be determined0.2 µM
Mechanism To be determinedSelective Inhibition

3.2. Cell-Based Reporter Assays

  • Rationale: To confirm that the compound engages its target within a cellular context and modulates its downstream signaling pathway.

  • Protocol:

    • Use a cell line that expresses the target of interest.

    • Employ a reporter gene (e.g., luciferase, GFP) under the control of a promoter that is regulated by the target's signaling pathway.

    • Treat the cells with the test compound and measure the reporter gene expression.

    • A dose-dependent change in reporter activity provides evidence of on-target activity in living cells.

3.3. Structure-Activity Relationship (SAR) Studies

  • Rationale: To establish a clear link between the chemical structure of the compound and its biological activity, providing strong evidence for a specific mechanism.

  • Protocol:

    • Synthesize a series of analogues of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine with systematic modifications to the methyl and imine groups.

    • Test these analogues in the primary bioassay and the in vitro target-based assay.

    • A strong correlation between the potency of the analogues in both assays supports the proposed mechanism of action.

Conclusion

The validation of the mechanism of action for a novel compound like 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine is a meticulous but essential process in drug discovery. While its specific biological role is currently unknown, its pyrazole core places it in a class of compounds with immense therapeutic potential.[1][19] The comprehensive, multi-phased approach detailed in this guide, which integrates broad phenotypic screening, robust target identification, and rigorous mechanistic validation, provides a clear and scientifically sound roadmap for researchers. By systematically following these steps and drawing comparisons with the rich existing literature on bioactive pyrazoles, the scientific community can effectively unlock the therapeutic promise of this and other novel chemical entities.

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Faria, J. V., et al. (2017). Biologically active pyrazole derivatives. RSC Advances. Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of PeerScientist. Retrieved from [Link]

  • Biologically active pyrazole derivatives. (2016). RSC Publishing. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • synthesis and pharmacological evaluation of some new pyrazole derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of pyrazole derivatives. (2018). OMICS International. Retrieved from [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). MDPI. Retrieved from [Link]

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Bentham Science. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2023). RSC Publishing. Retrieved from [Link]

  • Synthesis and Structural Insight into the Bioactivity of Imines with 1,5-Dimethyl-2-Phenyl-1H-Pyrazol-3(2H)-One Structural Unit Derived from Phenolic Aldehydes. (2024). Kemija u industriji. Retrieved from [Link]

  • Synthesis and Structural Insight into the Bioactivity of Imines with 1,5-Dimethyl-2-Phenyl-1H-Pyrazol-3(2H)-One Structural Unit Derived from Phenolic Aldehydes. (2024). ResearchGate. Retrieved from [Link]

  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • 2,4,5-trimethyl-2,3-dihydro-1h-pyrazol-3-imine. (n.d.). PubChem. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,4,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-imine Analogs and Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Derivatives of this five-membered heterocyclic ring are integral to a multitude of therapeutic agents, demonstrating activities that span from antimicrobial and anti-inflammatory to anticancer and kinase inhibition.[3][4][5] This guide focuses on the structure-activity relationships (SAR) of a specific, yet underexplored, class of pyrazole derivatives: 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine analogs. Due to the limited direct research on this particular scaffold, this document will provide a comparative analysis, drawing insights from structurally related pyrazole analogs to infer potential biological activities and SAR. We will explore the known effects of methyl substitutions on the pyrazole ring and compare the pyrazol-3-imine moiety with the more extensively studied pyrazol-3-amine derivatives. This guide aims to provide a foundational understanding for researchers interested in the rational design and development of novel therapeutic agents based on this unique pyrazole framework.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The pyrazole ring system, with its two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it an attractive scaffold for drug design. It can act as both a hydrogen bond donor and acceptor, enabling diverse interactions with biological targets.[6] The planarity of the aromatic ring also facilitates stacking interactions, often observed in the active sites of enzymes.[6] The versatility of synthetic routes to pyrazole derivatives allows for the introduction of a wide array of substituents at various positions, enabling fine-tuning of their pharmacokinetic and pharmacodynamic properties.[3]

Comparative Analysis of Biological Activities

While specific data on 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine analogs is scarce, a wealth of information exists for other substituted pyrazoles. This section will compare the known biological activities of different classes of pyrazole derivatives to build a predictive framework for our target analogs.

Antimicrobial Activity

Pyrazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[7][8] The antimicrobial efficacy is often influenced by the nature and position of substituents on the pyrazole ring.

General SAR Observations for Antimicrobial Pyrazoles:

  • Lipophilicity: Increased lipophilicity, often achieved by introducing halogen atoms or bulky alkyl groups, can enhance antimicrobial activity by facilitating passage through microbial cell membranes.[7]

  • Electron-withdrawing vs. Electron-donating Groups: The electronic nature of the substituents plays a crucial role. For instance, some studies report that electron-releasing groups like methoxy (-OCH3) and hydroxyl (-OH) can increase antimicrobial activity.[3]

  • Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic systems, such as triazoles or quinolines, has been shown to yield compounds with potent and broad-spectrum antimicrobial effects.[2][9]

Inference for 2,4,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-imine Analogs:

The presence of three methyl groups in the target scaffold suggests a moderate level of lipophilicity, which could contribute to antimicrobial activity. The imine functional group at the C3 position introduces a basic center that could engage in hydrogen bonding with microbial targets. It is plausible that these analogs could exhibit activity against a range of bacterial and fungal strains. Further derivatization of the imine nitrogen could be a strategic approach to modulate activity.

Table 1: Comparison of Antimicrobial Activity of Various Pyrazole Scaffolds

Pyrazole ScaffoldKey SubstituentsTarget OrganismsReported ActivityReference
Pyrazole-ThiadiazineAryl, HeteroarylS. aureus, B. subtilis, K. pneumoniae, E. coli, C. albicans, A. flavusModerate to high activity[7]
1,3,5-Trisubstituted PyrazolinesPhenyl, Substituted PhenylS. aureus, E. coliSignificant activity[10]
Pyrazole-Triazole HybridsPhenyl, Fused HeterocyclesS. aureus, E. coli, P. aeruginosa, C. albicansPotent activity[2]
Hypothesized Activity 2,4,5-Trimethyl, 3-Imine Various Bacteria and Fungi Potentially Moderate N/A
Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented, with several compounds having entered clinical trials.[11] Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell signaling pathways.[6]

General SAR Observations for Anticancer Pyrazoles:

  • Kinase Inhibition: Many pyrazole-based anticancer agents function as kinase inhibitors, targeting enzymes like cyclin-dependent kinases (CDKs), Aurora kinases, and tyrosine kinases (e.g., EGFR, VEGFR).[5][12] The substitution pattern on the pyrazole ring is critical for achieving selectivity and potency.

  • Apoptosis Induction: Certain pyrazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest.[2][13]

  • Hybrid Molecules: The concept of molecular hybridization, where the pyrazole moiety is combined with other pharmacophores (e.g., indole), has led to the development of potent anticancer agents with improved activity profiles.[13]

Inference for 2,4,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-imine Analogs:

The substitution pattern of our target analogs, particularly the N-methyl group at position 2 and the methyl groups at positions 4 and 5, could influence their interaction with the ATP-binding pocket of various kinases. The pyrazol-3-imine moiety, being structurally similar to the pyrazol-3-amine group found in many kinase inhibitors, suggests a potential for these analogs to act as kinase inhibitors.[14]

Table 2: Comparison of Anticancer Activity of Various Pyrazole Scaffolds

Pyrazole ScaffoldKey SubstituentsCancer Cell LinesMechanism of ActionReference
Pyrazole-Indole HybridsPhenyl, Substituted PhenylHCT-116, MCF-7, HepG2, A549CDK-2 Inhibition, Apoptosis Induction[13]
Pyrazolo[3,4-g]isoquinolinesAlkyl, BromoVarious Kinase PanelKinase Inhibition (e.g., Haspin)[15]
Pyrazole-based Lamellarin O AnalogsAryl, AlkylHCT116, HT29, SW480Cytotoxicity[4]
Hypothesized Activity 2,4,5-Trimethyl, 3-Imine Various Cancer Cell Lines Potentially Kinase Inhibition N/A
Kinase Inhibitory Activity

The pyrazole core is a privileged scaffold for the design of kinase inhibitors.[1][16] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a common feature of many ATP-competitive inhibitors.[17]

General SAR Observations for Pyrazole-Based Kinase Inhibitors:

  • N1-Substitution: The substituent at the N1 position often dictates the selectivity and potency of the inhibitor. Large, hydrophobic groups are common.

  • C3-Substitution: The C3 position is frequently substituted with an amine or a related group that can interact with the solvent-exposed region or form additional hydrogen bonds.[14]

  • C4-Substitution: Substituents at the C4 position can modulate the electronic properties of the ring and influence the overall conformation of the inhibitor, impacting its binding affinity.

  • C5-Substitution: The C5 position is another key point for modification to enhance selectivity and pharmacokinetic properties.

Inference for 2,4,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-imine Analogs:

The N-methyl group at the N2 position in the specified scaffold is an interesting feature. While N1-substitution is more common in kinase inhibitors, N2-substitution could lead to novel binding modes. The methyl groups at C4 and C5 will influence the shape and lipophilicity of the molecule, which are critical for fitting into the kinase active site. The pyrazol-3-imine group could mimic the hydrogen bonding interactions of the more common pyrazol-3-amine.

Signaling Pathway and Potential Mechanism of Action

A common target for pyrazole-based inhibitors is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[6][17]

PI3K_Akt_Pathway cluster_membrane Cell Membrane Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation Downstream Targets Downstream Targets Akt->Downstream Targets Phosphorylation Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Targets->Cell Survival, Proliferation, Growth Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->Akt Inhibition

Caption: PI3K/Akt signaling pathway and a potential inhibitory action of pyrazole analogs.

Experimental Protocols

To facilitate further research into 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine analogs, this section provides detailed, step-by-step methodologies for key biological assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds.

Materials:

  • Mueller-Hinton Broth (MHB) or appropriate broth for the test organism.

  • 96-well microtiter plates.

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic (e.g., ciprofloxacin).

  • Negative control (broth only).

  • Solvent control.

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add 100 µL of broth to all wells.

  • Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Prepare the inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 10 µL of the prepared inoculum to each well.

  • Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of the solvent used).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth.

Antimicrobial_Assay_Workflow A Prepare Compound Stock Solution B Serial Dilution in 96-well Plate A->B D Inoculate Wells B->D C Prepare Inoculum (0.5 McFarland) C->D E Incubate Plate D->E F Read MIC E->F

Caption: Workflow for the Broth Microdilution Antimicrobial Assay.

Anticancer Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[18]

Materials:

  • Kinase of interest.

  • Kinase substrate.

  • ATP.

  • Test compounds.

  • ADP-Glo™ Kinase Assay kit (Promega).

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Set up the kinase reaction in the wells of the plate, including the kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • The amount of light generated is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition. Calculate the IC50 values.

Kinase_Assay_Workflow A Set up Kinase Reaction B Incubate A->B C Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) B->C D Incubate C->D E Add Kinase Detection Reagent (Generate Light) D->E F Incubate E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Conclusion and Future Directions

The 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine scaffold represents an intriguing yet underexplored area of medicinal chemistry. Based on the extensive research on related pyrazole derivatives, it is reasonable to hypothesize that these analogs possess the potential for a range of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects. The trimethyl substitution pattern and the pyrazol-3-imine moiety offer unique structural features that could lead to novel modes of action and improved selectivity profiles.

Future research should focus on the synthesis of a focused library of these analogs to systematically explore their SAR. The experimental protocols provided in this guide offer a starting point for their biological evaluation. A thorough investigation into their mechanism of action, particularly in the context of kinase inhibition, will be crucial for their development as potential therapeutic agents. The insights gained from such studies will not only illuminate the potential of this specific scaffold but also contribute to the broader understanding of pyrazole chemistry in drug discovery.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Samara Journal of Science. Retrieved from [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (n.d.). JOCPR. Retrieved from [Link]

  • Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A. (n.d.). PubMed Central. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (n.d.). PubMed Central. Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists. (n.d.). PubMed Central. Retrieved from [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (n.d.). ACS Figshare. Retrieved from [Link]

  • Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. (n.d.). PubMed. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). DAU. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined herein are grounded in guidelines from the Environmental Protection Agency (EPA) and a commitment to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). Every step is designed to be a self-validating system for safety and compliance.

Foundational Principles of Chemical Waste Management

Before delving into the specific disposal protocol for 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, it is crucial to understand the universal tenets of laboratory waste management. These principles form the bedrock of a safe and compliant disposal plan.

  • Primacy of the Safety Data Sheet (SDS): The SDS is the most critical document for chemical handling and disposal. In the absence of a specific SDS for 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, a risk assessment based on its chemical class—a pyrazole derivative—is necessary. Pyrazole-containing compounds can exhibit a range of hazards, including toxicity and corrosivity.[1]

  • Waste Segregation: Never mix different classes of chemical waste. Incompatible materials can react violently or produce flammable or toxic gases.[2] 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine waste should be collected in a dedicated and compatible container.

  • Accurate Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, concentration, and associated hazards.[3][4]

Hazard Characterization and Waste Identification

Given the structure of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, it should be treated as a hazardous waste. The presence of the pyrazole ring and the imine functional group suggests potential for biological activity and reactivity. Therefore, it is prudent to classify it as toxic.

Quantitative Data for Hazardous Waste Classification

CharacteristicEPA Regulatory LevelJustification for 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine
pH (for aqueous waste) ≤ 2 or ≥ 12.5 (Corrosivity)While not inherently acidic or basic, solutions should be tested. Assume it could be corrosive if dissolved in a corrosive solvent.
Flash Point (for liquid waste) < 140°F (60°C) (Ignitability)The compound itself is a solid, but solutions may be ignitable depending on the solvent used.
Toxicity Varies by compound (P-listed or U-listed wastes)As a pyrazole derivative, it is prudent to handle it as a toxic substance.
Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine.

  • Personal Protective Equipment (PPE): Before handling the chemical, at a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Container Selection:

    • Choose a container made of a material chemically compatible with 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine. A high-density polyethylene (HDPE) container is a generally safe choice.[1]

    • The container must be in good condition, with no cracks or leaks, and have a secure, screw-top cap.[2]

  • Labeling the Waste Container:

    • Affix a "Hazardous Waste" label to the container.[4]

    • Write the full chemical name: "2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine."

    • Indicate the concentration and the solvent if it is in solution.

    • Note the potential hazards (e.g., "Toxic").

  • Waste Accumulation:

    • Collect the waste in the labeled container at the point of generation, also known as a Satellite Accumulation Area (SAA).[2][4]

    • Keep the container closed at all times, except when adding waste.[2]

    • Do not fill the container beyond 90% capacity to allow for expansion.[3]

  • Storage:

    • Store the waste container in a designated and properly ventilated SAA that is under the direct supervision of laboratory personnel.

    • Ensure the storage area is away from incompatible chemicals. For instance, store it separately from acids and oxidizing agents.[2]

    • The SAA should have secondary containment to prevent spills from reaching drains.[3]

  • Disposal Request and Pickup:

    • Once the container is full or has been in the SAA for up to one year, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[2]

    • Your facility will have a designated Central Accumulation Area (CAA) where the waste will be moved before being transported off-site by a licensed vendor.[4]

Chemical Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical such as 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine.

Chemical_Disposal_Workflow start Start: Generate Chemical Waste identify Identify & Characterize Waste (Consult SDS/Assess Hazards) start->identify select_container Select Compatible Waste Container (e.g., HDPE) identify->select_container label_container Label Container 'Hazardous Waste' + Chemical Name select_container->label_container accumulate Accumulate Waste in SAA (Keep Container Closed) label_container->accumulate storage Store in Designated SAA (Segregated & w/ Secondary Containment) accumulate->storage full_or_time Container Full or >1 Year in SAA? storage->full_or_time full_or_time->accumulate No request_pickup Request Disposal (Contact EH&S) full_or_time->request_pickup Yes end End: Waste Disposed by Licensed Vendor request_pickup->end

Caption: Workflow for the safe disposal of laboratory chemical waste.

Regulatory Compliance

In the United States, the disposal of hazardous chemical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[3] Laboratories that generate hazardous waste must obtain an EPA ID Number and adhere to specific regulations regarding waste accumulation, storage, and disposal.[3] Depending on the total volume of hazardous waste generated per month, a facility is classified as a Very Small Quantity Generator (VSQG), a Small Quantity Generator (SQG), or a Large Quantity Generator (LQG), each with different regulatory requirements.[4]

Conclusion

The proper disposal of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, while lacking a specific SDS, can be managed safely and effectively by adhering to the established principles of hazardous waste management. By treating this compound with the caution afforded to toxic pyrazole derivatives and following the procedural steps outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain regulatory compliance. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure adherence to local and federal regulations.

References

  • Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1,5-dimethyl-1H-pyrazol-3-amine: A Procedural Guide.
  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.

Sources

A Comprehensive Guide to the Safe Handling of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine (Molecular Formula: C₆H₁₁N₃)[1]. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices and precautionary measures based on structurally related pyrazole and imine derivatives. It is imperative to treat this compound with a high degree of caution, assuming it may possess hazards similar to or greater than its analogues.

I. Hazard Assessment and Core Principles

Due to the lack of specific toxicological data for 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, a conservative approach to safety is mandatory. Structurally similar pyrazole derivatives are known to cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled[2][3]. The imine functional group can also present unique reactivity and toxicity profiles. Therefore, all handling procedures must be designed to minimize any potential for exposure.

Core Principle: The "As Low As Reasonably Achievable" (ALARA) principle should be applied to all forms of exposure. Engineering controls, administrative controls, and finally, personal protective equipment (PPE) form the hierarchy of control to ensure a safe working environment[4].

II. Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls like fume hoods are the primary means of protection, a robust PPE protocol is essential for safeguarding against accidental exposure[5][6].

A. Eye and Face Protection:

  • Mandatory: ANSI Z87.1-compliant chemical splash goggles are required at all times when handling the compound, even in solution[7].

  • Recommended: A full-face shield should be worn over safety goggles when there is a significant risk of splashing, such as during transfers of larger volumes or when conducting reactions under pressure[7]. Standard safety glasses do not provide adequate protection from chemical splashes[4].

B. Skin and Body Protection:

  • Laboratory Coat: A flame-resistant lab coat is required and should be fully buttoned with sleeves rolled down[7].

  • Gloves: Double gloving is a mandatory practice.

    • Inner Glove: A nitrile examination glove provides a good first layer of protection.

    • Outer Glove: A chemically resistant glove, such as butyl rubber or a flexible laminate (e.g., Silver Shield), should be worn over the inner glove. For compounds of unknown toxicity, this dual-layer approach is critical[7].

    • Glove Integrity: Gloves must be inspected for any signs of degradation or perforation before each use. Contaminated gloves should be removed and disposed of immediately, followed by hand washing.

  • Footwear: Closed-toe shoes are mandatory in the laboratory. Additional protective shoe covers may be necessary depending on the scale of the operation.

C. Respiratory Protection:

  • Primary Control: All manipulations of solid or solutions of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Secondary Control: In the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with an appropriate chemical cartridge may be necessary. All personnel requiring respirator use must be fit-tested and trained in accordance with OSHA regulations[4]. Surgical masks offer no protection from chemical vapors or dusts[6].

Table 1: Summary of Recommended Personal Protective Equipment

Body PartPrimary ProtectionSecondary/Enhanced Protection
Eyes Chemical Splash GogglesFull-Face Shield (over goggles)
Hands Double Gloving (Nitrile inner, chemically resistant outer)N/A
Body Flame-Resistant Lab CoatChemical-Resistant Apron
Respiratory Chemical Fume HoodNIOSH-Approved Respirator (for emergencies)
Feet Closed-Toe ShoesShoe Covers
III. Operational and Disposal Plans

A. Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Gather all necessary equipment and PPE.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the fume hood.

    • Use a disposable weighing boat or paper.

    • Handle with care to avoid generating dust.

  • In Solution:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container capped when not in use.

  • Post-Handling:

    • Thoroughly clean the work area after completion of the task.

    • Decontaminate any equipment that has come into contact with the compound.

    • Remove outer gloves first, followed by inner gloves, without touching the outer surface of the inner glove.

    • Wash hands thoroughly with soap and water.

B. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[8].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists[9].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[10].

C. Disposal Plan:

All waste containing 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, including contaminated gloves, weighing papers, and solutions, must be considered hazardous waste.

  • Segregation: Collect all waste in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the waste through a licensed chemical waste disposal company, following all local, state, and federal regulations[11]. Do not discharge to sewer systems[11].

IV. Visualization of Safety Protocols

Diagram 1: PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine fume_hood Work in a certified chemical fume hood? start->fume_hood goggles Wear chemical splash goggles fume_hood->goggles Yes respirator Emergency Use Only: NIOSH-approved respirator fume_hood->respirator No (Emergency/Spill) face_shield Wear a full-face shield over goggles goggles->face_shield Risk of Splash? double_glove Wear double gloves (nitrile inner, chemical-resistant outer) goggles->double_glove No Splash Risk face_shield->double_glove lab_coat Wear a flame-resistant lab coat double_glove->lab_coat end Proceed with Caution lab_coat->end

Caption: Decision workflow for selecting appropriate PPE.

Diagram 2: Spill Response Logic

Spill_Response_Logic spill Spill Occurs evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE (respirator if necessary) evacuate->ppe contain Contain the spill with absorbent material ppe->contain collect Collect waste into a sealed container contain->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of as hazardous waste decontaminate->dispose

Caption: Logical flow for responding to a chemical spill.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 1-Isopropylpyrazole.
  • DC Fine Chemicals. (2024). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-5-methylpyrazole.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • PubChem. (n.d.). 2,4,5-trimethyl-2,3-dihydro-1h-pyrazol-3-imine.
  • Cleanroom Technology. (2015). Considerations for personal protective equipment when handling cytotoxic drugs.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Jay Organics. (n.d.). Material Safety Data Sheet: 3-Methyl-1-Phenyl 5-Pyrazolone.
  • Enamine. (n.d.). Safety Data Sheet.
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fluorochem. (2024). Safety Data Sheet: 5-methyl-2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-one.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Echemi. (n.d.). 2,4-Dihydro-4,4,5-trimethyl-3H-pyrazol-3-one Safety Data Sheets.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.